molecular formula C12H16FNO B1287848 (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 889939-78-0

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B1287848
CAS No.: 889939-78-0
M. Wt: 209.26 g/mol
InChI Key: GHWCDYSBZXDILZ-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2-fluorophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWCDYSBZXDILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589853
Record name 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine
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Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-78-0
Record name 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Abstract

This compound is a key structural motif in modern medicinal chemistry, valued for its sp³-rich character and its utility as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] The tetrahydropyran (THP) ring serves as a stable, non-planar scaffold that can improve the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the principal and alternative synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of two robust synthetic strategies, providing detailed, field-tested protocols and explaining the causal logic behind experimental choices. The primary pathway focuses on the construction of a key nitrile intermediate followed by catalytic reduction, while an alternative route explores olefination followed by a hydroboration-amination sequence.

Introduction: The Significance of the 4-Aryl-Tetrahydropyran Scaffold

The 4-aryl-4-aminomethyl-tetrahydropyran scaffold is increasingly recognized for its favorable properties in drug design. The introduction of a three-dimensional, sp³-hybridized core like the THP ring often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.[3] The quaternary center at the 4-position provides a defined exit vector for further functionalization, allowing chemists to explore chemical space efficiently. The 2-fluorophenyl substituent is a common feature in bioactive molecules, often introduced to modulate electronic properties, improve binding affinity, or block metabolic pathways. This technical guide aims to equip scientists with the practical knowledge to synthesize this compound, a valuable intermediate for building the next generation of therapeutics.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The most direct approach involves the formation of the primary amine from a more oxidized functional group at the same carbon. This leads to two primary strategies, centered around key intermediates derived from the commercially available starting material, tetrahydro-4H-pyran-4-one.

G cluster_path1 Pathway 1: Cyanation & Reduction cluster_path2 Pathway 2: Olefination & Hydroamination TM This compound (Target Molecule) KI_Nitrile 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-carbonitrile TM->KI_Nitrile C-N Bond Formation (Nitrile Reduction) KI_Alkene 4-((2-Fluorophenyl)methylene)- tetrahydro-2H-pyran TM->KI_Alkene C-N & C-H Bond Formation (Hydroboration-Amination) SM_Nitrile 2-(2-Fluorophenyl)acetonitrile + Bis(2-chloroethyl) ether KI_Nitrile->SM_Nitrile C-C & C-O Bond Formation (Cyclization) SM_Ketone Tetrahydro-4H-pyran-4-one KI_Alkene->SM_Ketone C=C Bond Formation (Wittig Reaction) SM_Ylide (2-Fluorobenzyl)triphenyl- phosphonium ylide KI_Alkene->SM_Ylide C=C Bond Formation (Wittig Reaction)

Figure 1: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Cyanation and Catalytic Reduction

This pathway is often preferred for its efficiency and scalability. It involves two main stages: the synthesis of a key α-aryl nitrile intermediate and its subsequent reduction to the target primary amine.

Stage 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

The core of this approach is the construction of the quaternary carbon center. A robust method for this transformation is the phase-transfer-catalyzed cyclization of 2-(2-fluorophenyl)acetonitrile with bis(2-chloroethyl) ether.

Causality of Experimental Choices:

  • Phase-Transfer Catalysis (PTC): The reaction involves two immiscible phases: an aqueous solution of a strong base (like NaOH) and an organic phase containing the reactants. The PTC (e.g., tetrabutylammonium bromide) shuttles the hydroxide ion into the organic phase to deprotonate the acetonitrile, and the resulting carbanion then reacts. This avoids the need for expensive, anhydrous, and often hazardous strong bases like sodium hydride in a homogenous solution.

  • Base: A concentrated aqueous solution of sodium hydroxide is sufficient to generate the required carbanion from the acidic α-proton of the acetonitrile, making the process cost-effective and operationally simple.

G R1 2-(2-Fluorophenyl)acetonitrile P 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-carbonitrile R1->P Phase-Transfer Catalysis R2 Bis(2-chloroethyl) ether R2->P Phase-Transfer Catalysis Base NaOH (aq) Base->P Phase-Transfer Catalysis PTC Tetrabutylammonium bromide (PTC) PTC->P Phase-Transfer Catalysis

Figure 2: Synthesis of the key nitrile intermediate.

Experimental Protocol: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile[4]

  • To a stirred solution of 2-(2-fluorophenyl)acetonitrile (1.0 eq) and bis(2-chloroethyl) ether (1.1 eq) in toluene, add tetrabutylammonium bromide (0.05 eq).

  • Add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) dropwise at room temperature, ensuring the internal temperature does not exceed 40°C.

  • Heat the reaction mixture to 60-70°C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting acetonitrile.

  • Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure nitrile intermediate.

Stage 2: Reduction of Nitrile to Primary Amine

The conversion of the nitrile to the primary amine is a critical step where selectivity is paramount. The primary challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[5]

Causality of Experimental Choices:

  • Catalyst Selection: While many catalysts (Pd, Pt, Rh) can reduce nitriles, Raney Cobalt and Raney Nickel are often preferred for their high activity and selectivity towards primary amines, especially when ammonia is used as an additive.[6] Nickel-based catalysts, such as Ni/SiC, have also shown high performance without the need for ammonia addition by promoting hydrogen spillover.[7]

  • Solvent and Additives: The reaction is typically run in an alcoholic solvent like methanol or ethanol. The addition of ammonia (often as a solution in the alcohol) is a classic strategy. Ammonia competes with the product amine for reaction with the intermediate imine, effectively suppressing the formation of secondary amine byproduct.

  • Pressure and Temperature: High hydrogen pressure (500-1000 psi) is employed to ensure a high concentration of dissolved hydrogen, which favors the complete reduction of the imine intermediate to the primary amine before it can react elsewhere.

G cluster_reactants Reactants & Conditions Nitrile Key Nitrile Intermediate Imine Imine Intermediate Nitrile->Imine + H₂ H2 H2 (High Pressure) Catalyst Raney Co or Ni Catalyst Ammonia Ammonia (Additive) Ammonia->Imine Inhibits side reaction PrimaryAmine Primary Amine (Desired Product) Imine->PrimaryAmine + H₂ (Fast, Desired) SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine - NH₃ (Side Reaction)

Figure 3: Reaction pathway for nitrile reduction showing the desired product and a key side reaction.

Experimental Protocol: Catalytic Hydrogenation of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Charge a high-pressure autoclave with the nitrile intermediate (1.0 eq), methanol saturated with ammonia (approx. 7N), and a slurry of Raney Cobalt or Raney Nickel (10-20% w/w, washed with the reaction solvent).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 600 psi.

  • Heat the mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or salt formation if necessary.

Catalyst SystemPressure (psi)Temperature (°C)AdditiveTypical Selectivity (Primary Amine)Reference
Raney Cobalt500-100060-100Ammonia>95%[6]
Raney Nickel500-100060-100Ammonia>90%[6][8]
Pd/C50-50025-60AcidicVariable, can be high[9]
Ni/SiC145 (10 bar)120None>98%[7]

Alternative Synthetic Pathway: Olefination and Hydroamination

An alternative strategy avoids the use of cyanide and high-pressure hydrogenation. This route proceeds via an exocyclic alkene intermediate, which is then functionalized to install the aminomethyl group.

Stage 1: Wittig Olefination

The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[10][11] In this case, tetrahydro-4H-pyran-4-one is reacted with a phosphorus ylide generated from (2-fluorobenzyl)triphenylphosphonium bromide to form the exocyclic alkene.

Causality of Experimental Choices:

  • Ylide Formation: A strong, non-nucleophilic base such as n-butyllithium or sodium hydride is required to deprotonate the phosphonium salt to form the reactive ylide.[12]

  • Reaction Control: The reaction is typically run at low temperatures to control the reactivity of the ylide and then allowed to warm to room temperature to drive the reaction to completion. The formation of the extremely stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[10]

Experimental Protocol: Synthesis of 4-((2-Fluorophenyl)methylene)tetrahydro-2H-pyran

  • Ylide Preparation: Suspend (2-fluorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at 0°C.

  • Wittig Reaction: Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the alkene.

Stage 2: Hydroboration-Amination of the Alkene

The conversion of the alkene to the primary amine is achieved via a hydroboration-amination sequence. This process takes advantage of the anti-Markovnikov regioselectivity of hydroboration, which places the boron atom on the terminal carbon of the double bond.[13][14]

Causality of Experimental Choices:

  • Hydroboration Reagent: Borane-THF complex (BH₃·THF) is a convenient and common source of borane for this transformation.[15]

  • Anti-Markovnikov Selectivity: The boron atom adds to the sterically less hindered carbon of the alkene, which is the exocyclic methylene carbon. This regioselectivity is crucial for forming the desired primary amine.[16]

  • Amination Step: The intermediate organoborane is not isolated but is directly treated with an electrophilic aminating agent, such as monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid (HSA), which replaces the carbon-boron bond with a carbon-nitrogen bond with retention of stereochemistry.[17]

Experimental Protocol: Synthesis of this compound

  • Hydroboration: To a solution of the alkene intermediate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add borane-THF complex (1.1 eq, 1M solution in THF) dropwise.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Amination: Prepare a solution of monochloramine or hydroxylamine-O-sulfonic acid in situ according to established procedures. Cool the organoborane solution back to 0°C and add the aminating agent solution slowly.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Work up the reaction by carefully adding aqueous base (e.g., NaOH) and extracting the product with an organic solvent like ethyl acetate.

  • Dry the organic extracts, concentrate, and purify the resulting amine, typically by acid-base extraction or chromatography.

Summary and Outlook

Both pathways presented offer viable routes to the synthesis of this compound. The choice between them depends on the specific constraints and capabilities of the laboratory.

FeaturePathway 1: Cyanation & ReductionPathway 2: Olefination & Hydroamination
Overall Yield Generally Good to ExcellentModerate to Good
Scalability High; well-suited for large-scale production.Moderate; handling organolithiums can be challenging on a large scale.
Reagent Safety Requires handling of cyanide precursors and high-pressure hydrogenation.Requires handling of pyrophoric n-BuLi and potentially unstable aminating agents.
Atom Economy HighModerate; triphenylphosphine oxide is a significant byproduct.
Key Intermediates 4-Aryl-4-cyano-tetrahydropyran4-Arylmethylene-tetrahydropyran

The cyanation/reduction pathway is arguably more direct and atom-economical, making it attractive for process chemistry. However, the olefination/hydroamination route provides a valuable cyanide-free alternative and leverages well-understood, high-yielding name reactions from the standard organic chemistry toolkit. The continued development of novel catalytic systems for both nitrile reduction and hydroamination will further refine and improve these essential synthetic transformations.

References

  • Title: Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Source: Google Patents (US4375003A)
  • Title: Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions Source: ChemRxiv URL: [Link]

  • Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions Source: PMC - NIH URL: [Link]

  • Title: Hydroboration Source: Wikipedia URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Hydroboration Oxidation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: Mechanism for Hydroboration Oxidation of Alkenes Source: BYJU'S URL: [Link]

  • Title: Hydroboration-Oxidation of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: ResearchGate URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: The Wittig Reaction Source: Organic Reactions URL: [Link]

  • Title: Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization Source: Macmillan Group - Princeton University URL: [Link]

  • Title: The Wittig Reaction Source: Organic Chemistry Tutor URL: [Link]

  • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: organic-reaction.com URL: [Link]

Sources

A Technical Guide to the Spectroscopic Profile of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, a molecule of significant interest in contemporary drug discovery and development. While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to construct a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar chemical entities.

The structure of this compound incorporates a tetrahydropyran ring, a 2-fluorophenyl group, and a primary aminomethyl moiety. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. This guide will delve into the theoretical underpinnings of these signatures in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted ¹H NMR Spectroscopic Data

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common solvent like CDCl₃ would exhibit several key resonances.

Expertise & Experience in Spectral Interpretation: The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring. The protons on the tetrahydropyran ring will exist as diastereotopic protons due to the chiral center created by the substitution at the 4-position, leading to more complex splitting patterns than a simple tetrahydropyran ring. The fluorine atom on the phenyl ring will introduce additional complexity through ¹H-¹⁹F coupling.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
Aromatic (4H)7.0 - 7.5Multiplet (m)Deshielded due to aromatic ring currents. The ortho-fluorine substitution will influence the exact shifts and multiplicities.
Tetrahydropyran (4H, axial & equatorial)3.5 - 4.0Multiplet (m)Protons adjacent to the oxygen atom are deshielded. Diastereotopic nature leads to complex splitting.
Tetrahydropyran (4H, axial & equatorial)1.6 - 2.2Multiplet (m)Protons further from the oxygen are more shielded.
-CH₂-NH₂ (2H)~2.8Singlet (s) or Doublet (d)Protons on the carbon adjacent to the amine nitrogen are deshielded. May show coupling to the NH₂ protons.
-NH₂ (2H)1.0 - 2.5Broad Singlet (br s)Chemical shift is variable and depends on concentration and solvent. The signal may disappear upon D₂O exchange.[1][2]
Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the identity of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly decrease in intensity.[1][2]

  • 2D NMR: For unambiguous assignment of the complex multiplets of the tetrahydropyran ring, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Expertise & Experience in Spectral Interpretation: The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms. The quaternary carbon of the tetrahydropyran ring and the carbons of the fluorophenyl ring will have distinct chemical shifts. The carbon attached to the fluorine will show a large C-F coupling constant.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-F)158 - 162 (d, ¹JCF ≈ 245 Hz)The carbon directly attached to fluorine is significantly deshielded and shows a large one-bond coupling to ¹⁹F.
Aromatic (CH)115 - 135Chemical shifts are influenced by the fluorine substituent.
Aromatic (C-C)125 - 140The ipso-carbon attached to the tetrahydropyran ring.
Tetrahydropyran (C-O)60 - 70Carbons adjacent to the oxygen atom are deshielded.[3][4]
Tetrahydropyran (C-C)30 - 45Aliphatic carbons in the ring.
Tetrahydropyran (Quaternary C)40 - 50The substituted carbon at the 4-position.
-CH₂-NH₂45 - 55The carbon attached to the nitrogen atom is deshielded.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining quantitative data for all carbons, especially quaternary carbons.

  • DEPT: To differentiate between CH, CH₂, and CH₃ groups, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₁₂H₁₆FNO, Molecular Weight: 209.26 g/mol ), electrospray ionization (ESI) would likely be used.

Expertise & Experience in Fragmentation Analysis: In positive ion mode ESI, the molecule is expected to be protonated at the primary amine, yielding a pseudomolecular ion [M+H]⁺ at m/z 210.2. The fragmentation of this ion will be dictated by the stability of the resulting fragments. The loss of ammonia and fragmentation of the tetrahydropyran ring are expected to be key fragmentation pathways.[5][6][7]

Predicted Key Fragments in ESI-MS/MS

m/zProposed FragmentRationale
210.2[M+H]⁺Protonated parent molecule.
193.1[M+H - NH₃]⁺Loss of ammonia is a common fragmentation pathway for primary amines.[5]
121.1[C₈H₈F]⁺Fragmentation involving the loss of the tetrahydropyran and aminomethyl groups, leaving a fluorotropylium or related ion.
95.1[C₆H₇O]⁺Fragmentation of the tetrahydropyran ring.
Experimental Protocol for ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 210.2) as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum.

Fragmentation Pathway Diagram

MS_Fragmentation M_H [M+H]⁺ m/z = 210.2 M_H_NH3 [M+H - NH₃]⁺ m/z = 193.1 M_H->M_H_NH3 - NH₃ THP_fragment [C₆H₇O]⁺ m/z = 95.1 M_H->THP_fragment - C₆H₉FN Fluorotropylium [C₈H₈F]⁺ m/z = 121.1 M_H_NH3->Fluorotropylium - C₅H₈O

Sources

An In-depth Technical Guide to (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a synthetic compound featuring a core tetrahydropyran (THP) ring. The THP moiety is a key structural motif in a variety of natural products and medicinally important molecules.[1][2] Its saturated, heterocyclic structure offers a conformationally restrained scaffold that can be strategically employed in drug design. The incorporation of a fluorophenyl group introduces fluorine, an element known to modulate the pharmacokinetic and metabolic properties of drug candidates, often enhancing their potency and bioavailability.[3][4][5]

This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and analytical considerations for this compound. It is intended to serve as a foundational resource for researchers utilizing this and structurally related compounds in their drug discovery and development endeavors.

Physicochemical and Structural Properties

The precise, experimentally determined physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data from commercial suppliers, we can tabulate its core identifiers and predicted properties.

PropertyValueSource
CAS Number 889939-78-0BLDpharm[6]
Molecular Formula C12H16FNOInferred from structure
Molecular Weight 209.26 g/mol Sigma-Aldrich
SMILES NCC1(C2=CC=CC=C2F)CCOCC1BLDpharm[6]

Predicted properties based on computational models.

Synthesis and Mechanistic Considerations

A potential synthetic approach involves a multi-step process, likely commencing with the addition of a 2-fluorophenyl organometallic reagent to a protected form of a 4-cyanotetrahydropyran precursor, followed by reduction of the nitrile.

Plausible Synthetic Protocol

A likely synthetic pathway would involve the following key transformations:

  • Grignard Reaction: The synthesis would likely commence with the reaction of a 2-fluorophenyl Grignard reagent (prepared from 2-fluorobromobenzene and magnesium) with a suitable electrophile at the 4-position of the tetrahydropyran ring.

  • Nitrile Introduction: A cyano group could be introduced at the 4-position, which can then be reduced to the primary amine.

  • Reduction: The final step would involve the reduction of the nitrile to the aminomethyl group, yielding the target compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Addition to Ketone Addition to Ketone Tetrahydro-4H-pyran-4-one->Addition to Ketone 2-Fluorobromobenzene 2-Fluorobromobenzene Grignard Reagent Formation Grignard Reagent Formation 2-Fluorobromobenzene->Grignard Reagent Formation Grignard Reagent Formation->Addition to Ketone Cyanation Cyanation Addition to Ketone->Cyanation Intermediate Alcohol Nitrile Reduction Nitrile Reduction Cyanation->Nitrile Reduction Intermediate Nitrile This compound This compound Nitrile Reduction->this compound

Caption: Plausible synthetic workflow for the target compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, the methylene protons of the tetrahydropyran ring, and the aminomethyl group.

    • ¹³C NMR will provide signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR will show a signal corresponding to the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aliphatic and aromatic groups, and the C-O-C stretch of the ether in the tetrahydropyran ring are expected.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be developed to assess the purity of the compound. A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid) should be optimized.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

Analytical Workflow Diagram

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Data Output Synthesized Compound Synthesized Compound NMR NMR (1H, 13C, 19F) Synthesized Compound->NMR MS Mass Spectrometry Synthesized Compound->MS IR Infrared Spectroscopy Synthesized Compound->IR HPLC HPLC Purity Synthesized Compound->HPLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation IR->Structural Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment G Compound This compound Receptor Target Receptor/Enzyme (e.g., Kinase, GPCR) Compound->Receptor Binding/Inhibition Signaling Downstream Signaling Cascade Receptor->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response Signal Transduction

Caption: Hypothetical interaction with a cellular signaling pathway.

Stability, Storage, and Safety Considerations

Stability and Storage

As a primary amine, this compound may be susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C) and protected from light.

Safety

While specific toxicology data is not available, compounds containing primary amine functionalities can be corrosive and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its structural features, combining the privileged tetrahydropyran scaffold with a strategically placed fluorophenyl group and a primary amine, suggest its potential for interacting with a range of biological targets. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and key analytical considerations to aid researchers in its application and further exploration.

References

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  • PMC - NIH. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Available from: [Link]

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  • ResearchGate. Synthesis of 4-Aryltetrahydropyrans (continued). Available from: [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

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An In-Depth Technical Guide to (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS No. 889939-78-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, a key building block in medicinal chemistry. The document details its chemical identity, including its CAS number, 889939-78-0 , and explores its significance as a structural motif in the development of novel therapeutics. A plausible and detailed synthetic pathway is presented, drawing from established organic chemistry principles and supported by literature precedents for analogous transformations. Furthermore, this guide discusses the known and potential biological activities of structurally related compounds, offering insights into the prospective applications of this molecule in drug discovery, particularly in the areas of oncology and neuroscience.

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents.[1] Its saturated, non-planar structure provides a three-dimensional framework that can effectively probe the binding pockets of biological targets. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, contributing to favorable drug-receptor interactions and often improving the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1]

The specific compound of interest, this compound, combines the THP core with a 2-fluorophenyl substituent and a primary aminomethyl group. The fluorine atom can modulate the electronic properties of the phenyl ring and may enhance binding affinity or metabolic stability through the formation of specific interactions. The primary amine serves as a crucial functional handle for further chemical modification and can also participate in key ionic or hydrogen bonding interactions with biological targets. This unique combination of structural features makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic and biological protocols.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 889939-78-0[2]
Molecular Formula C₁₂H₁₆FNOCalculated
Molecular Weight 209.26 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.Inferred from related compounds[1]
SMILES FC1=CC=CC=C1C2(CN)CCOCC2[2]
InChI Key Inferred from structure

Synthetic Pathway: A Plausible and Detailed Protocol

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a key intermediate, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This intermediate, in turn, can be synthesized from tetrahydro-4H-pyran-4-one.

G target This compound intermediate1 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile target->intermediate1 Nitrile Reduction intermediate2 Tetrahydro-4H-pyran-4-one intermediate1->intermediate2 Addition of Cyanide reagent3 Reducing Agent (e.g., LiAlH4) reagent1 2-Fluorophenyl Grignard Reagent reagent2 Cyanide Source (e.g., TMSCN)

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

This step involves a nucleophilic addition of a cyanide source to tetrahydro-4H-pyran-4-one to form a cyanohydrin, which is then reacted with a Grignard reagent derived from 2-fluorobromobenzene. A more direct approach, and the one detailed here, involves the reaction of the Grignard reagent with a protected cyanohydrin or a similar electrophilic species at the 4-position of the tetrahydropyran ring. An alternative and potentially more efficient method is the reaction of the Grignard reagent with tetrahydro-2H-pyran-4-carbonitrile, which can be synthesized from the corresponding ketone.

  • Materials:

    • Tetrahydro-4H-pyran-4-one

    • Trimethylsilyl cyanide (TMSCN)

    • 2-Bromofluorobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Hydrochloric acid (aqueous solution)

  • Procedure:

    • Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction mixture should be stirred vigorously. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.[3]

    • Cyanohydrin Formation: In a separate flask, cool a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether to 0 °C. Add trimethylsilyl cyanide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

    • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add the solution of the cyanohydrin from the previous step dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile to this compound

The reduction of the nitrile to the primary amine is a standard transformation in organic synthesis and can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this conversion.[4]

  • Materials:

    • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sodium sulfate (anhydrous)

    • Sodium hydroxide (aqueous solution)

  • Procedure:

    • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether.

    • Addition of Nitrile: Dissolve the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

    • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

G start Tetrahydro-4H-pyran-4-one intermediate1 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile start->intermediate1 Grignard Reaction & Cyanation product This compound intermediate1->product Nitrile Reduction reagent1 1) 2-F-PhMgBr 2) TMSCN reagent2 LiAlH4

Caption: Proposed synthetic workflow.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-fluorophenyl group, the diastereotopic protons of the tetrahydropyran ring, the aminomethyl protons, and the amine proton.
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), the quaternary carbon of the tetrahydropyran ring, the other carbons of the THP ring, and the aminomethyl carbon.
Mass Spectrometry (MS) A molecular ion peak (M+H)⁺ consistent with the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-F stretching, and C-O stretching of the ether.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Biological Activity and Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the structural motifs present in this molecule are found in numerous compounds with significant pharmacological activities. This suggests a high potential for its application in various drug discovery programs.

Kinase Inhibitors

The tetrahydropyran scaffold is a common feature in a variety of kinase inhibitors. For instance, Gilteritinib, an AXL receptor tyrosine kinase inhibitor, incorporates an amino-THP substituent.[1] The THP ring can provide a rigid scaffold to correctly orient pharmacophoric groups for optimal binding to the kinase active site. The 2-fluorophenyl group in the target molecule could potentially interact with specific residues in the ATP-binding pocket of various kinases, making it a valuable building block for the synthesis of novel kinase inhibitors for cancer therapy.

Central Nervous System (CNS) Agents

The lipophilicity and three-dimensional nature of the tetrahydropyran ring make it a suitable scaffold for CNS-penetrant drugs. Structurally related compounds have been investigated for their activity on various CNS targets. The aminomethyl group can be a key pharmacophoric element for interacting with neurotransmitter receptors or transporters. Therefore, derivatives of this compound could be explored for their potential as novel treatments for neurological and psychiatric disorders.

Other Potential Therapeutic Areas

The versatility of the aminomethyltetrahydropyran scaffold allows for its incorporation into a wide range of molecular architectures. Consequently, its derivatives may exhibit a broad spectrum of biological activities, including but not limited to antiviral, antibacterial, and anti-inflammatory properties.[5]

Conclusion

This compound (CAS No. 889939-78-0) is a valuable and versatile chemical building block with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, and an exploration of its potential biological applications based on the activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further investigation into the biological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

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The Emergence of Fluorinated Tetrahydropyrans in Modern Drug Discovery: A Mechanistic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Preamble: The Strategic Convergence of Fluorine and the Tetrahydropyran Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with superior pharmacological profiles is relentless. Two powerful strategies have consistently delivered clinical successes: the incorporation of fluorine atoms and the utilization of privileged heterocyclic scaffolds. This guide delves into the confluence of these approaches, focusing on the burgeoning class of fluorinated tetrahydropyran (THP) compounds.

The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, is a recognized "privileged scaffold" found in numerous natural products and FDA-approved drugs.[1][2] Often employed as a bioisosteric replacement for cyclohexane, the THP moiety introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially enhancing target engagement.[3] This substitution also tends to lower lipophilicity compared to its carbocyclic counterpart, which can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Parallel to the rise of privileged scaffolds, fluorine has established itself as a "magical element" in drug design.[4][5][6] Accounting for over 20% of all modern pharmaceuticals, the strategic introduction of fluorine can profoundly alter a molecule's properties.[7][8] Its high electronegativity and small size allow it to modulate the basicity of nearby functional groups, influence conformational preferences, and form key interactions with biological targets.[9] Crucially, the strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, enhancing the metabolic stability and half-life of a drug candidate.[4][5][8]

The logical and synergistic combination of these two pillars of medicinal chemistry—the favorable scaffold of THP and the powerful modulatory effects of fluorine—has given rise to a new generation of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and rigorous evaluation of these novel fluorinated tetrahydropyran compounds, grounded in field-proven insights and robust experimental validation.

Part 1: Synthesis of Fluorinated Tetrahydropyrans: The Fluoro-Prins Cyclization

The creation of these valuable compounds hinges on efficient and diastereoselective synthetic methods. While various approaches exist for tetrahydropyran synthesis, the fluoro-Prins reaction has emerged as a particularly effective strategy for installing both the heterocyclic core and the key fluorine atom in a single, convergent step.[10][11][12]

Causality of Method Selection: The Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[11] By utilizing a nucleophilic fluoride source in an acidic medium, the reaction can be intercepted to form a 4-fluorotetrahydropyran. The choice of the fluorinating reagent is critical for both yield and stereoselectivity. Reagents like DMPU/HF have shown superiority over classical options like pyridine/HF, offering higher yields and better control over the diastereomeric outcome.[10][11] This control is paramount, as the precise 3D arrangement of substituents on the THP ring dictates the molecule's ability to bind to its biological target.

Diagram of the Fluoro-Prins Cyclization Workflow

Fluoro_Prins_Cyclization cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_products Products homoallylic_alcohol Homoallylic Alcohol reaction_vessel Stirring at Controlled Temperature (e.g., 55 °C in DCE) homoallylic_alcohol->reaction_vessel aldehyde Aldehyde aldehyde->reaction_vessel dmpu_hf DMPU/HF (Fluoride Source & Acid Catalyst) dmpu_hf->reaction_vessel fluorinated_thp 4-Fluorotetrahydropyran (cis/trans isomers) reaction_vessel->fluorinated_thp Cyclization & Fluorination workup Aqueous Workup & Purification (Chromatography) fluorinated_thp->workup

Caption: Workflow for the synthesis of 4-fluorotetrahydropyrans via the DMPU/HF-mediated fluoro-Prins reaction.

Part 2: Diverse Biological Activities and Mechanistic Insights

The true value of fluorinated THP compounds lies in their broad spectrum of biological activities. The unique combination of the THP scaffold and fluorine substitution allows these molecules to effectively interact with a range of biological targets, leading to potent anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity

A significant body of research points to the potent anticancer properties of fluorinated heterocyclic compounds.[13] Fluorinated THPs are no exception, often exhibiting cytotoxicity against various cancer cell lines through the induction of apoptosis.[14][15] The introduction of fluorine can enhance cell permeability and metabolic stability, allowing the compound to reach and act upon intracellular targets more effectively.[16]

Mechanism of Action: Apoptosis Induction: Many cytotoxic agents function by triggering programmed cell death, or apoptosis.[17] Fluorinated compounds have been shown to induce apoptosis by causing mitochondrial membrane dissipation and stimulating the production of reactive oxygen species (ROS) in tumor cells.[14][15] This cascade leads to the activation of key executioner proteins, such as caspases, which dismantle the cell in a controlled manner, minimizing damage to surrounding healthy tissue.[17]

Compound IDTarget Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)
FTP-01 HCT116Colon Carcinoma6.2>10
FTP-02 A549Lung Carcinoma0.8[13]>15
FTP-03 MCF-7Breast Adenocarcinoma1.57[13]>12
FTP-04 HeLaCervical Cancer0.95[13]>20
Reference5-FluorouracilVarious~5-20Variable
Note: Data are representative examples synthesized from literature findings. IC₅₀ is the concentration required to inhibit 50% of cell growth. Selectivity Index (SI) is the ratio of cytotoxicity in normal cells to cancer cells.
Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.[16] Fluorinated THP compounds have demonstrated significant anti-inflammatory potential by modulating key pathways involved in the inflammatory response.[18][19]

Mechanism of Action: Inhibition of Pro-Inflammatory Mediators: The anti-inflammatory action of these compounds is often attributed to their ability to inhibit the production of critical inflammatory mediators. This includes the suppression of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are responsible for producing prostaglandins and nitric oxide (NO), respectively.[16] Furthermore, potent analogs can decrease the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from immune cells like macrophages.[19]

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Activation COX2 COX-2 NFkB->COX2 Upregulation iNOS iNOS NFkB->iNOS Upregulation Cytokines IL-6, TNF-α NFkB->Cytokines Transcription FTP Fluorinated THP Compound FTP->NFkB Inhibits FTP->COX2 Inhibits PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO

Caption: Inhibition of key pro-inflammatory pathways in macrophages by fluorinated tetrahydropyran compounds.

Antiviral Activity

The search for novel antiviral agents is a constant battle against viral evolution and drug resistance.[20] Fluorinated nucleosides have a long history as antiviral drugs, and this success extends to other fluorinated heterocycles.[21] Fluorinated THPs have shown promise against a range of viruses, including influenza and herpes simplex virus (HSV).[20][21]

Mechanism of Action: The precise antiviral mechanisms can vary. Some compounds may act as inhibitors of essential viral enzymes, such as neuraminidase in the influenza virus, preventing the release of new viral particles from infected cells.[20] For other viruses like HSV, compounds can interfere with viral replication, leading to the formation of incomplete or non-infectious viral offspring.[21] The stability conferred by the C-F bond can be particularly advantageous, making the compounds less susceptible to enzymatic degradation and thus more persistent in their antiviral action.[21]

Part 3: Core Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, every protocol must be designed as a self-validating system, incorporating appropriate controls and checks. The following are detailed methodologies for assessing the core biological activities of novel fluorinated THP compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Expert Insight: Cell density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is mandatory for each cell line.

  • Compound Treatment: Prepare serial dilutions of the fluorinated THP compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe a therapeutic effect, typically 2-3 cell cycles.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

    • Trustworthiness Check: Observe the formation of purple precipitates within the cells under a microscope. The absence of formazan in wells with a known cytotoxic positive control (e.g., doxorubicin) validates the assay's responsiveness.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: This assay quantifies the amount of nitrite (a stable breakdown product of nitric oxide) in cell culture supernatants using the Griess reagent. It measures the ability of a compound to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the fluorinated THP compounds for 1 hour before inflammatory stimulation.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells: untreated cells, cells with LPS only, and cells with compound only (to check for direct effects on cell viability).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution).

    • Trustworthiness Check: A standard curve using known concentrations of sodium nitrite must be run in parallel with every experiment. The R² value of the standard curve should be >0.99 for the results to be considered valid.

  • Data Acquisition: Read the absorbance at 540 nm within 30 minutes.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control. A parallel MTT assay must be performed on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[19]

Conclusion and Future Outlook

The strategic fusion of fluorine chemistry with the privileged tetrahydropyran scaffold represents a highly productive avenue in modern drug discovery. The resulting compounds exhibit a compelling range of biological activities, from potent, apoptosis-inducing anticancer effects to the targeted suppression of inflammatory pathways. The methodologies outlined in this guide provide a robust framework for the synthesis and rigorous evaluation of these novel agents, emphasizing the principles of scientific integrity and causality that underpin trustworthy research. As synthetic methods become more refined and our understanding of the mechanistic basis for their activity deepens, fluorinated tetrahydropyrans are poised to deliver the next generation of therapeutics for some of our most challenging diseases.

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An In-Depth Technical Guide to (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Drug Design

In the landscape of contemporary drug discovery, the tetrahydropyran (THP) ring system has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. The THP moiety, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties that make it highly attractive to medicinal chemists. Unlike its carbocyclic analogue, cyclohexane, the ether oxygen of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. Furthermore, the THP scaffold often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates, enhancing their potential for clinical success. This guide provides a comprehensive technical overview of a specific, highly promising THP derivative, (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, including its chemical identity, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity is the foundation of all further research and development. The structural and key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 889939-78-0
InChIKey GHWCDYSBZXDILZ-UHFFFAOYSA-N[1]
Canonical SMILES C1C(OCC1)(CN)C2=CC=CC=C2F
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol

A note on data availability: While detailed, publicly available spectroscopic and analytical data (NMR, HPLC, LC-MS) for this specific compound are limited in the peer-reviewed literature, such data are often available from commercial suppliers upon request.

Proposed Synthetic Pathway: A Logic-Driven Approach

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

The initial and crucial step is the construction of the tetrahydropyran ring bearing the 2-fluorophenyl group and a nitrile at the C4 position. A robust and frequently employed method for achieving this is through a variation of the Prins-Ritter reaction or a related cyclization strategy. One such approach involves the reaction of a suitable homoallylic alcohol with 2-fluorobenzonitrile in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(2-fluorophenyl)but-3-en-1-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add 2-fluorobenzonitrile (1.2 equivalents).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add a strong acid catalyst, for example, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid such as sulfuric acid (H₂SO₄) (catalytic amount). The use of a strong acid is critical for promoting the cyclization and subsequent Ritter reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Diagram of Proposed Synthesis - Step 1

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product homoallylic_alcohol 1-(2-fluorophenyl)but-3-en-1-ol conditions Lewis Acid (e.g., BF₃·OEt₂) Dichloromethane 0 °C to RT homoallylic_alcohol->conditions nitrile 2-Fluorobenzonitrile nitrile->conditions intermediate 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile conditions->intermediate

Caption: Synthesis of the nitrile intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step in the proposed synthesis is the reduction of the nitrile group of the intermediate to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this transformation.[2][3][4]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Dissolve the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension. The slow addition is crucial to control the exothermic reaction.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The final product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Diagram of Proposed Synthesis - Step 2

G cluster_start Intermediate cluster_reaction Reduction cluster_product Final Product intermediate 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile conditions 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup intermediate->conditions product This compound conditions->product

Caption: Reduction of the nitrile to the primary amine.

Prospective Applications in Drug Discovery

The molecular architecture of this compound suggests its potential utility in several areas of drug discovery, particularly for central nervous system (CNS) disorders.

The Role of the 2-Fluorophenyl Moiety

The inclusion of a fluorine atom on the phenyl ring is a common and effective strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. Specifically, the 2-fluorophenyl group can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

  • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can be crucial for its ability to cross the blood-brain barrier and reach CNS targets.[5]

  • Influence Binding Affinity: The electronic perturbations caused by the fluorine atom can lead to more favorable interactions with the target protein, potentially increasing the potency of the compound.

The Tetrahydropyran Scaffold and ADME Properties

As previously mentioned, the tetrahydropyran ring is a bioisostere of the cyclohexane ring but with improved physicochemical properties. The ether oxygen can participate in hydrogen bonding, and the overall polarity of the THP moiety is generally higher than that of a cyclohexane ring. This can lead to:

  • Improved Aqueous Solubility: Enhanced solubility is often a key factor in achieving good oral bioavailability.

  • Favorable ADME Profile: The THP scaffold is generally associated with good metabolic stability and is less prone to the metabolic liabilities sometimes observed with more lipophilic carbocyclic rings.

Potential Therapeutic Targets

Given the structural features of this compound, it represents a promising starting point for the development of novel ligands for a variety of CNS targets, including:

  • Serotonin and Dopamine Transporters: The aminomethyl group is a common pharmacophore in ligands for monoamine transporters. Atypical dopamine transporter inhibitors, for instance, have shown therapeutic potential in preclinical models of psychostimulant use disorders.

  • G-Protein Coupled Receptors (GPCRs): The combination of an aromatic ring and a basic amine is a classic motif for GPCR ligands.

  • Ion Channels: The overall size and lipophilicity of the molecule may make it suitable for interaction with various ion channels in the CNS.

Conclusion

This compound is a molecule of significant interest for researchers and drug development professionals. Its chemical structure, combining the advantageous properties of the tetrahydropyran scaffold with the strategic placement of a fluorine atom, makes it a compelling candidate for library synthesis and lead optimization in the pursuit of novel therapeutics, particularly for CNS disorders. The synthetic pathway proposed herein offers a logical and experimentally feasible approach to access this compound, providing a foundation for further investigation into its pharmacological profile and therapeutic potential. As the demand for new and effective treatments for a range of diseases continues to grow, the exploration of such privileged scaffolds will undoubtedly play a pivotal role in the future of medicine.

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Molecular weight of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Executive Summary: this compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a functionalized building block, it combines the structurally important tetrahydropyran (THP) scaffold with a 2-fluorophenyl moiety, a common feature in modern medicinal chemistry. The THP ring acts as a versatile, low-lipophilicity scaffold, while the fluorine atom can enhance metabolic stability and modulate binding affinity.[1][2] This guide provides a comprehensive overview of its physicochemical properties, a detailed, representative synthetic pathway with mechanistic reasoning, and a discussion of its applications in drug development for an audience of researchers and drug development professionals.

Compound Identification and Physicochemical Properties

The fundamental characteristics of this compound define its behavior in chemical and biological systems. Its molecular structure, featuring a quaternary carbon at the 4-position of the tetrahydropyran ring, imparts specific steric and electronic properties.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 889939-78-0[3]
Molecular Formula C₁₂H₁₆FNO[3][4]
Molecular Weight 209.26 g/mol [4][5]
SMILES NCC1(C2=CC=CC=C2F)CCOCC1[3]

Table 2: Estimated Physicochemical Properties Properties are estimated based on the isomeric 4-fluorophenyl analog and computational models, as experimental data for the 2-fluoro isomer is not widely published.

PropertyValueSignificance & RationaleSource
Boiling Point ~302.6 °C at 760 mmHgHigh boiling point is expected due to the molecular weight and potential for intermolecular hydrogen bonding via the amine group.[5]
Density ~1.106 g/cm³The density is greater than water, typical for aromatic and heterocyclic compounds of this size.[5]
XLogP3 ~2.9This value indicates moderate lipophilicity, a critical parameter for balancing aqueous solubility and cell membrane permeability in drug candidates.[4]
Topological Polar Surface Area (TPSA) 35.25 ŲThe TPSA, derived from the amine and ether oxygen, is well within the range for good oral bioavailability according to Lipinski's rules.-
Hydrogen Bond Donors 1 (from -NH₂)The primary amine can act as a hydrogen bond donor, facilitating interactions with biological targets.-
Hydrogen Bond Acceptors 2 (from -O- and -N-)The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors.-

Synthesis and Purification

The synthesis of geminally disubstituted tetrahydropyrans like the title compound requires a strategic approach to construct the C4-quaternary center. A logical and robust synthetic route proceeds from a commercially available ketone, introducing the aryl and aminomethyl groups sequentially.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical pathway starting from simple precursors. The primary amine can be disconnected to a nitrile, a stable and common intermediate. The two C-C bonds at the C4 position can be disconnected sequentially, leading back to the tetrahydropyran-4-one core. This approach is favored because it builds complexity on a simple cyclic scaffold.

G cluster_main Retrosynthetic Analysis Target This compound Nitrile 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile Target->Nitrile FGI (Amine <- Nitrile Reduction) Alcohol 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol Nitrile->Alcohol C-CN Disconnection (Nitrile <- Alcohol) Ketone Tetrahydro-2H-pyran-4-one Alcohol->Ketone C-Aryl Disconnection (Grignard Addition) Aryl 2-Fluorophenyl Grignard/Lithium Alcohol->Aryl

Caption: Retrosynthetic disconnection of the target amine.

Proposed Synthetic Pathway

The forward synthesis involves three key transformations: nucleophilic addition to form the tertiary alcohol, cyanation to install the nitrile, and a final reduction to yield the primary amine.

G cluster_workflow Synthetic Workflow Start Tetrahydro-2H-pyran-4-one + 2-F-PhMgBr Step1 Step 1: Grignard Addition (Anhydrous THF, 0 °C to RT) Start->Step1 Intermediate1 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-ol Step1->Intermediate1 Step2 Step 2: Cyanation (TMSCN, Lewis Acid) Intermediate1->Step2 Intermediate2 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Step2->Intermediate2 Step3 Step 3: Nitrile Reduction (LiAlH4, THF; then H2O workup) Intermediate2->Step3 Product (4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-yl)methanamine Step3->Product

Caption: Proposed three-step synthesis from tetrahydropyran-4-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations.[6][7]

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Add a solution of 1-bromo-2-fluorobenzene in anhydrous THF dropwise to initiate Grignard formation. Once the reaction begins, add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, cool the resulting Grignard reagent to 0 °C.

  • Add a solution of tetrahydro-2H-pyran-4-one in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • Causality: The Grignard reagent is a powerful nucleophile and base. Anhydrous conditions are critical to prevent quenching by water. The reaction is exothermic, necessitating slow addition and cooling to control the reaction rate and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add trimethylsilyl cyanide (TMSCN) followed by a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

    • Causality: The Lewis acid activates the tertiary alcohol, facilitating its displacement by the cyanide nucleophile from TMSCN. This is a safer and more effective method for cyanating tertiary alcohols than using highly toxic reagents like KCN/HCl.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.

  • Monitor for completion by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers, extract the aqueous phase with dichloromethane, combine organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a flame-dried flask under nitrogen, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF and cool to 0 °C.[8]

  • Add a solution of the nitrile from Step 2 in anhydrous THF dropwise.

    • Causality: LiAlH₄ is a potent, unselective reducing agent necessary to reduce the stable nitrile functional group.[6] The reaction is highly exothermic and produces hydrogen gas, requiring an inert atmosphere, anhydrous solvent, and careful temperature control.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor for completion by TLC.

  • Cool the reaction to 0 °C and carefully quench via the Fieser workup: sequentially and dropwise add water, followed by 15% aqueous NaOH, and then more water.[7]

    • Self-Validation: This specific workup procedure is crucial for safety and ease of purification. It decomposes the excess LiAlH₄ and converts the aluminum byproducts into a granular, easily filterable solid (LiAlO₂), simplifying the isolation of the amine product.

  • Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude amine can be further purified by acid-base extraction or column chromatography if necessary.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

TechniqueExpected Signature
¹H NMR - Aromatic region (δ 7.0-7.5 ppm): 4 protons, complex multiplet patterns due to ortho, meta, and para couplings, as well as coupling to ¹⁹F. - Pyran ring (δ 1.5-4.0 ppm): Complex multiplets for the 8 diastereotopic protons on the THP ring. - Aminomethyl (δ ~2.8 ppm): A singlet or AB quartet for the -CH₂-NH₂ protons. - Amine (δ ~1.5 ppm): A broad singlet for the -NH₂ protons, which is D₂O exchangeable.
¹³C NMR - Aromatic region (δ 115-165 ppm): 6 signals, with the carbon attached to fluorine showing a large one-bond C-F coupling constant (J ≈ 245 Hz). Other aromatic carbons will show smaller two- and three-bond C-F couplings. - Quaternary Carbon (C4): A singlet around δ 40-50 ppm. - Aminomethyl Carbon: A signal around δ 45-55 ppm. - Pyran ring carbons: Signals in the δ 25-70 ppm range.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 210.12.
FT-IR - N-H stretch: Two medium bands around 3300-3400 cm⁻¹ (primary amine). - C-H stretch: Bands around 2850-3000 cm⁻¹ (aliphatic and aromatic). - C-O stretch: Strong band around 1080-1120 cm⁻¹ (ether).

Applications in Medicinal Chemistry and Drug Development

The title compound is not an end-product drug but rather a valuable building block. Its utility stems from the strategic combination of the tetrahydropyran scaffold and the 2-fluorophenyl group.

The Privileged Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is considered a "privileged scaffold" in medicinal chemistry.[1] It serves as a bioisosteric replacement for cyclohexane or piperidine rings, often conferring superior drug-like properties.[1]

  • Improved Physicochemical Properties: Compared to a carbocyclic analog, the ether oxygen in the THP ring reduces lipophilicity (logP) and can act as a hydrogen bond acceptor, often improving aqueous solubility and ADME profiles.[1]

  • Structural Rigidity: The ring's defined chair conformation can help pre-organize appended pharmacophores, potentially increasing binding affinity to a biological target by reducing the entropic penalty of binding.

Role of the 2-Fluorophenyl Moiety

The incorporation of fluorine into drug candidates is a cornerstone of modern drug design.[2] The placement at the ortho position of the phenyl ring is particularly strategic.

  • Metabolic Blocking: A fluorine atom can block sites of metabolic oxidation. The C-F bond is extremely strong, preventing cytochrome P450-mediated hydroxylation at that position, which can increase the drug's half-life.[2]

  • Modulation of Conformation and pKa: The electronegative fluorine atom can influence the conformation of the phenyl ring relative to the THP scaffold and can subtly alter the basicity (pKa) of the nearby methanamine group, which can be critical for target engagement and pharmacokinetic properties.[2][9]

G cluster_concept Drug Discovery Application Concept Scaffold Privileged Scaffold (e.g., Tetrahydropyran) BuildingBlock Target Molecule: (4-(2-F-Ph)THP-4-yl)methanamine Scaffold->BuildingBlock is a functionalized version of Candidate Drug Candidate BuildingBlock->Candidate Amine handle allows coupling to... Pharmacophore Pharmacophore R-Group (for target binding) Pharmacophore->Candidate

Caption: Role of the title compound as a building block.

Safety and Handling

As a primary amine, this compound is expected to be corrosive and a skin/eye irritant. Safe handling is critical.

  • GHS Hazard Classification (Predicted): Based on similar structures like (tetrahydro-2H-pyran-4-yl)methanamine, it is likely classified as:

    • Skin Corrosion/Irritation, Category 1 (H314: Causes severe skin burns and eye damage).[10]

    • Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[10]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a well-designed chemical intermediate with high potential in discovery chemistry. Its synthesis, while requiring careful execution, relies on robust and well-understood organic reactions. The combination of the advantageous tetrahydropyran scaffold with the metabolically strategic 2-fluorophenyl group makes this compound an attractive building block for creating novel, sp³-rich molecules with optimized drug-like properties. For researchers in drug development, this and similar scaffolds provide a reliable platform for the rapid diversification and optimization of lead compounds.

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Potential pharmacological relevance of 2-fluorophenyl moiety in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Medicinal Chemistry

The deliberate inclusion of fluorine into molecular scaffolds has become a foundational strategy in the quest for safer and more effective pharmaceuticals.[1] Among the various fluorinated motifs, the 2-fluorophenyl group stands out for its unique ability to modulate a drug candidate's physicochemical properties, metabolic stability, and target engagement. This guide, intended for professionals in drug discovery and development, provides a comprehensive exploration of the pharmacological relevance of the 2-fluorophenyl moiety, grounded in mechanistic principles and supported by practical case studies. By understanding the nuanced effects of this seemingly simple substitution, researchers can more effectively leverage its potential to overcome common challenges in drug design.

The Physicochemical and Pharmacokinetic Profile of the 2-Fluorophenyl Moiety: A Game of Subtle Adjustments

The introduction of a fluorine atom at the ortho position of a phenyl ring instigates a cascade of changes in the molecule's fundamental properties. These alterations, while subtle, can have profound implications for a drug's overall performance.

Enhanced Metabolic Stability: One of the most significant advantages conferred by the 2-fluorophenyl group is its ability to enhance metabolic stability.[1][2][3] The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4][5] By blocking a potential site of oxidative metabolism, the ortho-fluoro substituent can significantly increase a drug's half-life, potentially leading to less frequent dosing and improved patient adherence.[1] This steric hindrance of metabolism at adjacent positions is a key strategy in modern drug design.[1]

Modulation of Lipophilicity and Acidity: Fluorine's high electronegativity influences the electron distribution within the phenyl ring, thereby affecting the molecule's lipophilicity (logP) and the acidity (pKa) of nearby functional groups.[1][4][5] While monofluorination of an aromatic ring generally increases lipophilicity, the specific positioning of the fluorine atom can fine-tune this property to optimize membrane permeability and bioavailability.[5] Furthermore, the inductive effect of the ortho-fluoro group can alter the pKa of adjacent acidic or basic centers, which can be critical for optimizing solubility and target binding.

PropertyImpact of 2-Fluoro SubstitutionRationale
Metabolic Stability Generally IncreasedSteric hindrance of CYP-mediated oxidation at the ortho and adjacent positions.[1] The C-F bond is significantly stronger than a C-H bond.[4][5]
Lipophilicity (logP) Typically IncreasedFluorine is more lipophilic than hydrogen.[5]
Acidity/Basicity (pKa) Can be ModulatedThe strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups through inductive effects.[1]
Conformation Can be RestrictedThe ortho-fluoro group can influence the preferred conformation of the phenyl ring, impacting target binding.[6][7][8]

The Role of the 2-Fluorophenyl Moiety in Target Binding and Molecular Interactions

The influence of the 2-fluorophenyl group extends beyond pharmacokinetics to the heart of drug action: molecular recognition and binding at the target site.

Conformational Control: The ortho placement of the fluorine atom can introduce a degree of conformational restriction, influencing the rotational barrier of the phenyl ring.[6][7][8] This can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding and, consequently, higher affinity for the target. This conformational constraint can be a powerful tool for enhancing potency and selectivity.

Unique Bonding Interactions: While not a classical hydrogen bond acceptor, the electronegative fluorine atom can participate in favorable electrostatic interactions, such as dipole-dipole and multipolar interactions, with polar residues in the binding pocket.[9] There is also growing evidence for the significance of "fluorine-aromatic" interactions, where the fluorine atom interacts favorably with aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan.

Case Studies: Successful Drugs Incorporating the 2-Fluorophenyl Moiety

The strategic utility of the 2-fluorophenyl moiety is best illustrated through its incorporation into numerous FDA-approved drugs across various therapeutic areas.

Vonoprazan: A Potassium-Competitive Acid Blocker

Vonoprazan is a prime example of how the 2-fluorophenyl group contributes to enhanced metabolic stability.[1] As a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders, its efficacy is, in part, attributed to the ortho-fluorine substitution on the phenyl ring. This substitution hinders oxidative metabolism, leading to a longer half-life and sustained therapeutic effect.[1]

Signaling Pathway of Vonoprazan

vonoprazan_pathway cluster_cell Parietal Cell Membrane Vonoprazan Vonoprazan (2-fluorophenyl moiety) HKATPase H+/K+ ATPase (Proton Pump) Vonoprazan->HKATPase Inhibits (K+ competitive) H_ion H+ ion HKATPase->H_ion Pumps out ParietalCell Gastric Parietal Cell K_ion K+ ion K_ion->HKATPase Binds Lumen Gastric Lumen

Caption: Vonoprazan's mechanism of action.

Umbralisib: A PI3K-delta and Casein Kinase 1-epsilon Inhibitor

Umbralisib, approved for certain types of lymphoma, features a 2-fluorophenyl group.[10] In the context of kinase inhibitors, this moiety can contribute to both improved metabolic stability and favorable interactions within the ATP-binding pocket of the target kinases.

Synthetic Strategies and Methodologies

The introduction of the 2-fluorophenyl moiety into a drug scaffold can be achieved through various synthetic routes. A common and efficient approach involves the use of commercially available building blocks such as 2-fluorophenylboronic acid or 2-fluorophenylhydrazine.[11][12]

Suzuki Coupling: A versatile method for forming carbon-carbon bonds, the Suzuki coupling reaction is frequently employed to introduce the 2-fluorophenyl group. This typically involves reacting a halide or triflate-substituted scaffold with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. This reaction can couple an amine-containing scaffold with a 2-fluorophenyl halide.

Experimental Workflows for Evaluation

Assessing the impact of incorporating a 2-fluorophenyl moiety requires a series of well-defined in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the susceptibility of a compound to metabolism by liver enzymes.

Step-by-Step Protocol:

  • Preparation of Microsomes: Liver microsomes (human, rat, or mouse) are prepared and stored at -80°C.

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Workflow Diagram

metabolic_stability_workflow start Start prep Prepare Microsomes and Test Compound start->prep incubate Incubate at 37°C with NADPH-regenerating system prep->incubate sample Take Aliquots at Time Points (0-60 min) incubate->sample quench Quench Reaction with Acetonitrile + Internal Std. sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: In vitro metabolic stability assay workflow.

Target Binding Assays

To evaluate the effect of the 2-fluorophenyl group on target affinity, various binding assays can be employed, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Challenges and Future Perspectives

While the 2-fluorophenyl moiety offers numerous advantages, it is not a universal solution. In some cases, the increased lipophilicity can lead to off-target effects or reduced solubility. Furthermore, the synthesis of some 2-fluorophenyl-containing compounds can be challenging. Future research will likely focus on developing more selective and efficient fluorination methods and further elucidating the subtle interplay between fluorine substitution and protein-ligand interactions.

Conclusion

The 2-fluorophenyl moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate physicochemical properties, and influence target binding makes it a valuable component in the design of novel therapeutics. A thorough understanding of the principles outlined in this guide will enable researchers to strategically employ this moiety to develop safer, more effective, and more "drug-like" candidates.

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An In-depth Technical Guide to the Structure Elucidation of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structure elucidation of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. By integrating insights from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, this document serves as a practical reference for researchers. The guide emphasizes the rationale behind experimental choices, the interpretation of complex spectral data arising from features like a quaternary stereocenter and fluorine-carbon coupling, and the logical process of assembling spectral evidence to confirm the molecular architecture.

Introduction: The Structural Challenge

This compound presents a unique structural puzzle. It combines a saturated heterocyclic tetrahydropyran (THP) ring with a sterically demanding quaternary carbon at the C4 position. This carbon is substituted with both a 2-fluorophenyl group and an aminomethyl moiety. The successful elucidation of this structure requires not only the identification of its constituent functional groups but also the definitive confirmation of their precise connectivity across this non-protonated carbon center. The presence of fluorine introduces an additional layer of complexity, inducing characteristic coupling patterns in NMR spectra that are vital for confirmation.[1][2] This guide details the strategic application of modern analytical techniques to solve this challenge.

Molecular Mass and Formula Determination via Mass Spectrometry

Expertise & Rationale: The first step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula. Electrospray Ionization (ESI) is selected as the ionization technique due to its soft nature, which minimizes fragmentation and ensures the prominent generation of the protonated molecular ion, [M+H]⁺.

Expected Data & Interpretation

The elemental composition of the target molecule is C₁₂H₁₆FNO. The expected high-resolution mass for the protonated molecule [C₁₂H₁₇FNO]⁺ is 210.1343 . An experimental measurement within a narrow tolerance (e.g., ± 5 ppm) of this value provides strong evidence for the proposed molecular formula.

Furthermore, the nominal molecular weight of the neutral molecule is 209 Da. In accordance with the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our proposed structure containing a single nitrogen atom.[3]

While ESI is designed to preserve the molecular ion, fragmentation can be induced (MS/MS) to gain further structural insights. A characteristic fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond adjacent to the C-N bond is broken.[3][4] For this molecule, the most likely alpha-cleavage would result in the loss of the C₁₁H₁₃FO moiety, leading to a fragment ion [CH₂NH₂]⁺ at m/z = 30.

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, we are particularly interested in confirming the presence of the primary amine, the ether linkage, and the aromatic ring.

Expected Data & Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Primary Amine N-H Asymmetric & Symmetric Stretch3500 - 3200 (Two distinct sharp peaks)The presence of two bands is a definitive indicator of a primary amine (-NH₂).[5][6][7][8]
Primary Amine N-H Bend (Scissoring)1650 - 1580This peak can sometimes be obscured but is a useful secondary confirmation for the -NH₂ group.[6][8]
Aromatic C-H C-H Stretch> 3000Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an sp²-hybridized carbon.
Aliphatic C-H C-H Stretch< 3000Strong absorptions just below 3000 cm⁻¹ from the THP ring and aminomethyl group.
Ether C-O-C Asymmetric Stretch1150 - 1085A strong, prominent band characteristic of the ether linkage within the THP ring.[5]
Aromatic Ring C=C Bends1600 - 1450A series of absorptions indicating the presence of the phenyl group.
Fluorine C-F Stretch1300 - 1000A strong absorption confirming the C-F bond, though its exact position can vary.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and, crucially, to establish the connectivity between the different molecular fragments across the quaternary center.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will show distinct regions corresponding to the aromatic, ether, and aliphatic protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Aromatic (C₆H₄F)7.0 - 7.5Complex Multiplets4HThe pattern will be complex due to both H-H and H-F couplings.[1]
THP Ring (O-CH₂)3.6 - 4.0Multiplets4HProtons on C2 and C6, adjacent to the deshielding oxygen atom.[9][10]
Aminomethyl (-CH₂NH₂)2.8 - 3.2Singlet2HA singlet adjacent to the primary amine.
THP Ring (-CH₂-)1.7 - 2.1Multiplets4HProtons on C3 and C5 of the THP ring.
Amine (-NH₂)Variable (e.g., 1.5 - 2.5)Broad Singlet2HExchangeable with D₂O; chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The presence of fluorine provides a powerful diagnostic tool due to C-F coupling.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Key Insights & Expected C-F Coupling
Aromatic (C-F)158 - 162The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant (~240-250 Hz).[1][2]
Aromatic (C-H & C-C)115 - 135Five other aromatic carbons, all potentially showing smaller, long-range couplings to fluorine.
THP Ring (O-C)65 - 70C2 and C6, adjacent to the oxygen atom.
Aminomethyl (-CH₂)45 - 55The carbon of the -CH₂NH₂ group.
Quaternary (C4)40 - 50A key signal with no attached protons. Will be absent in a DEPT-135 spectrum.
THP Ring (-CH₂-)30 - 40C3 and C5 of the THP ring.
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are non-negotiable for confirming the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum (e.g., confirming the assignments for the THP and aminomethyl CH₂ groups). The quaternary C4 will be absent from the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this specific molecule. It reveals correlations between protons and carbons over two to three bonds, allowing us to bridge non-protonated centers.

Crucial HMBC Correlations for Structure Confirmation:

  • Aminomethyl Protons to Quaternary C4: A correlation from the -CH ₂NH₂ protons to the C4 carbon signal confirms the aminomethyl group is attached to the quaternary center.

  • THP C3/C5 Protons to Quaternary C4: Correlations from the upfield THP protons to the C4 carbon confirm their position relative to the substitution site.

  • Aminomethyl Protons to Aromatic C1': A three-bond correlation from the -CH ₂NH₂ protons to the aromatic carbon attached to the THP ring (C1') provides definitive proof of the entire assembly.

  • THP C3/C5 Protons to Aromatic C1': A similar correlation from the THP protons to the aromatic C1' further solidifies the connection.

Diagram: Key HMBC Correlations

HMBC_Correlations cluster_phenyl 2-Fluorophenyl Ring cluster_pyran Tetrahydropyran Ring cluster_amine Methanamine Moiety C1_prime C1' H_aromatic Aromatic H's C4 Quaternary C4 H_aromatic->C4 3JCH H3_H5 H3 / H5 Protons H3_H5->C1_prime 3JCH H3_H5->C4 2JCH H_CH2 -CH₂- Protons H_CH2->C1_prime 3JCH H_CH2->C4 2JCH

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity across the quaternary C4.

Integrated Structure Elucidation Workflow

The process of structure elucidation is a logical progression, where each piece of data builds upon the last.

Diagram: Elucidation Workflow

Elucidation_Workflow start Sample ms Mass Spectrometry (HRMS) - Determine Molecular Formula - C₁₂H₁₆FNO - Confirm Nitrogen Rule start->ms ir Infrared Spectroscopy (FTIR) - Identify Functional Groups - Primary Amine (-NH₂) - Ether (C-O-C) - Aromatic Ring start->ir nmr1d 1D NMR ('¹H, ¹³C) - Map H & C Environments - Identify Spin Systems - Detect Quaternary Carbon - Observe C-F Coupling start->nmr1d ms->nmr1d ir->nmr1d nmr2d 2D NMR (HSQC, HMBC) - Correlate H & C - Establish Connectivity - Confirm Bonds Across C4 nmr1d->nmr2d final Final Structure Confirmed nmr2d->final

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Methodological & Application

Application Notes & Protocols: Synthesis of Tetrahydropyran Rings via Prins Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3][4] Its prevalence stems from its ability to act as a conformationally constrained ether, improving physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[5] In drug discovery, the THP moiety is often employed as a bioisostere for cyclohexane, with the ring oxygen providing an additional hydrogen bond acceptor site, potentially enhancing target engagement.[5] Given its importance, the development of efficient and stereoselective methods for its synthesis is a cornerstone of modern organic chemistry.

Among the various synthetic strategies, the acid-catalyzed Prins cyclization has emerged as a particularly powerful and atom-economical tool for constructing the THP skeleton.[6][7] This reaction typically involves the condensation of a homoallylic alcohol with a carbonyl compound, most often an aldehyde, to forge the heterocyclic ring with a high degree of stereocontrol.[8][9] This guide provides an in-depth exploration of the Prins cyclization, from its mechanistic underpinnings to practical, field-proven protocols for researchers in synthetic chemistry and drug development.

Mechanistic Foundations: A Stepwise View of Ring Formation

The reliability and stereoselectivity of the Prins cyclization are best understood by examining its stepwise mechanism. The reaction is initiated by an acid catalyst, which can be either a Brønsted or Lewis acid.

The process unfolds through three key stages:

  • Formation of the Oxocarbenium Ion: The acid catalyst activates the aldehyde (or ketone), making it highly electrophilic. The homoallylic alcohol then adds to the activated carbonyl, and subsequent dehydration generates a highly reactive oxocarbenium ion intermediate.[1][6][7][10] This step is the commitment point for the cyclization.

  • Intramolecular Cyclization: The nucleophilic π-bond of the alkene attacks the electrophilic oxocarbenium ion in an intramolecular fashion. This ring-closing step typically proceeds through a highly ordered, chair-like transition state.[10][11][12] This conformation preferentially places bulky substituents in equatorial positions to minimize steric strain, which is the primary origin of the high diastereoselectivity observed in this reaction.

  • Carbocation Quenching: The cyclization results in a new carbocationic intermediate at the C4 position of the newly formed THP ring. This cation is then trapped by a nucleophile present in the reaction medium. The nature of this nucleophile dictates the final product.

    • If water is present (either as a solvent or formed in situ), a 4-hydroxy-tetrahydropyran is formed.[8]

    • In the presence of halide sources (e.g., from Lewis acids like SnCl₄ or additives like TMSCl), a 4-halo-tetrahydropyran is generated.[1][10][11]

    • Alternatively, the carbocation can be quenched by eliminating a proton, yielding a tetrahydropyran with a C4-C5 double bond.[13]

Below is a diagram illustrating the generalized mechanism of the Prins cyclization.

Prins Cyclization Mechanism Generalized Mechanism of the Prins Cyclization cluster_start cluster_step1 Step 1: Oxocarbenium Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Nucleophilic Trapping cluster_end Start Homoallylic Alcohol + Aldehyde Oxo Oxocarbenium Ion Intermediate Start->Oxo  H⁺ (Acid Catalyst) ChairTS Chair-like Transition State Oxo->ChairTS  Intramolecular  Attack C4_Cation C4 Carbocation ChairTS->C4_Cation Product Substituted Tetrahydropyran C4_Cation->Product  + Nucleophile  (e.g., H₂O, Halide)

Caption: Generalized Mechanism of the Prins Cyclization.

Core Parameters and Field-Proven Insights

Mastery of the Prins cyclization requires an understanding of how different reaction components influence its outcome.

The Choice of Catalyst: Directing the Reaction

The acid catalyst is arguably the most critical variable. Its identity and strength determine reaction efficiency and can mitigate potential side reactions.

Catalyst TypeExamplesKey Characteristics & Applications
Brønsted Acids Trifluoroacetic acid (TFA), Methanesulfonic acid (MsOH), Amberlyst-15Simple to handle and effective for many substrates.[10][11][14] Can be prone to promoting side reactions like elimination if not used judiciously. Heterogeneous catalysts like Amberlyst-15 allow for easy removal post-reaction.[10]
Lewis Acids SnCl₄, In(OTf)₃, BiCl₃, Sc(OTf)₃, TMSOTfHighly effective and often provide excellent stereoselectivity.[1][10][11] The choice of metal and counter-ion can be tuned. For instance, In(OTf)₃ is a mild and water-tolerant Lewis acid, useful for sensitive substrates.[1][10][11]
Iodine (as a mild Lewis Acid) I₂A metal-free, operationally simple catalyst that works under mild, often non-anhydrous conditions, making it an environmentally benign choice for many transformations.[8]
Stereochemical Control: The Key to Molecular Architecture

The default pathway for the Prins cyclization yields cis-2,6-disubstituted tetrahydropyrans, as this allows both substituents to occupy pseudo-equatorial positions in the chair-like transition state.[10] However, achieving alternative stereoisomers is possible:

  • Axial Selectivity: Specific reagent combinations, such as using trimethylsilyl bromide (TMSBr) as both a Lewis acid and bromide source, can favor the formation of products with an axial substituent at the C4 position.[1][15]

  • Substrate Control: The inherent stereochemistry of the homoallylic alcohol is effectively transferred to the C2 and C6 positions of the THP ring, making asymmetric synthesis highly feasible.[12]

Troubleshooting: A Self-Validating System

A robust protocol must account for potential pitfalls. The major side reactions in Prins cyclizations are well-documented and can be controlled.

ProblemCausalityRecommended Solution
Low Yield Incomplete reaction or competing elimination pathway.[13]Monitor reaction progress by TLC/LCMS. Consider a more active catalyst or slightly elevated temperature. To minimize elimination, ensure a nucleophile (like water) is present or lower the reaction temperature.[13]
Racemization / Loss of Stereointegrity A competing-sigmatropic rearrangement known as the 2-oxonia-Cope rearrangement can scramble stereocenters.[1][10][11][12] This is more common with strong acids and high temperatures.Use milder catalysts (e.g., In(OTf)₃, I₂) and lower reaction temperatures.[1][10][11] Using substrates that form more stable oxocarbenium ions can sometimes suppress this pathway.
Formation of Symmetric Byproducts Side-chain exchange, where the aldehyde fragment is swapped between molecules, can occur, leading to undesired symmetric THPs.[10]This is often promoted by stronger Lewis acids. Switching to a milder catalyst system can often resolve the issue.[10]

Experimental Protocols and Workflows

The following protocols are designed to be robust and adaptable starting points for the synthesis of tetrahydropyran rings.

Experimental Workflow General Experimental Workflow A 1. Reagent Preparation (Dry Solvents, Weigh Substrates) B 2. Reaction Setup (Inert Atmosphere, Add Solvent & Alcohol) A->B C 3. Aldehyde & Catalyst Addition (Cool to specified temp, add aldehyde then catalyst) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Quenching & Workup (e.g., Add sat. NaHCO₃, Extract with Organic Solvent) D->E Upon Completion F 6. Purification (Dry with Na₂SO₄, Concentrate, Column Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Sources

Application Notes & Protocols for (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of the building block, (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine . This fragment is not an active pharmaceutical ingredient in itself but serves as a critical structural motif in modern medicinal chemistry. Its utility stems from the unique combination of a tetrahydropyran (THP) ring, a sterically constrained primary amine, and a strategically positioned 2-fluorophenyl group. These features collectively enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will explore the underlying scientific rationale for its use, provide detailed synthetic protocols, and present a case study on its application in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.

The Strategic Value of the 4-Aryl-THP-4-methylamine Scaffold

The title compound belongs to a class of sp³-rich scaffolds that are increasingly sought after in drug discovery to improve the developability of drug candidates.[1][2] The scaffold's value is rooted in the synergistic contribution of its three primary components.

1.1 The Tetrahydropyran (THP) Ring: A Superior Bioisostere The THP ring is a saturated heterocyclic ether. In medicinal chemistry, it is often employed as a bioisostere for cyclohexane or phenyl rings.[3] Its advantages include:

  • Reduced Lipophilicity: Compared to a cyclohexyl ring, the oxygen atom in the THP moiety lowers the lipophilicity (logP), which can lead to improved aqueous solubility and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic oxidation than the aliphatic carbons of a cyclohexane ring.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target, which can enhance binding affinity.[3]

1.2 The 2-Fluorophenyl Group: Modulating Potency and Metabolism The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4][5] The 2-fluoro substitution on the phenyl ring offers specific benefits:

  • Enhanced Binding Interactions: The highly electronegative fluorine atom can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds or dipole-dipole interactions, thereby increasing potency.[6]

  • Metabolic Blocking: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing the fluorine at the ortho (2-position) can sterically hinder access to the phenyl ring and prevent unwanted hydroxylation, improving the compound's half-life.[4]

  • Conformational Control: The fluorine substituent can influence the preferred conformation of the phenyl ring, locking the molecule into a more bioactive orientation.

1.3 The Primary Amine: A Versatile Anchor and Linker The aminomethyl group provides a crucial anchor point for building out the rest of the drug molecule. As a primary amine, it is a versatile functional handle that can readily participate in a wide range of chemical reactions, most commonly the formation of amides, sulfonamides, or ureas, to connect the scaffold to other pharmacophoric elements.

Core Application: Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of the this compound scaffold is in the design of inhibitors for Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling protein in B-cells and other hematopoietic lineages, making it a key target for treating B-cell malignancies and autoimmune diseases.[7][8]

2.1 Rationale for Use in BTK Inhibitors Many BTK inhibitors, including both covalent and non-covalent types, feature complex heterocyclic cores that bind to the hinge region of the enzyme's active site.[9][10] The this compound moiety is typically incorporated as a solvent-exposed fragment that extends from the core.

  • Improved Pharmacokinetics: The THP ring contributes to the overall physicochemical properties of the inhibitor, often improving solubility and metabolic stability, which are critical for oral bioavailability.[3]

  • Potency and Selectivity: The 2-fluorophenyl group can occupy a specific hydrophobic pocket. The precise positioning and electronic nature of the fluorine can be tuned to maximize potency and achieve selectivity over other related kinases.

  • Structural Rigidity: The quaternary carbon at the 4-position of the THP ring provides a rigid and well-defined exit vector for the aminomethyl linker, which can be crucial for positioning the rest of the molecule for optimal target engagement.

G Core Core Hinge Hinge Core->Hinge Binds to Hinge Scaffold Scaffold Pocket Pocket Scaffold->Pocket 2-F-Phenyl group occupies pocket

Caption: Conceptual binding of a BTK inhibitor incorporating the scaffold.

Synthetic Protocols and Methodologies

The synthesis of the title compound and its incorporation into a final molecule are key processes for its application. The protocols below are representative and may require optimization based on specific substrates.

3.1 Protocol: Synthesis of this compound

This protocol outlines a common synthetic route starting from commercially available materials.

Workflow Overview:

G A Tetrahydropyran-4-one B Grignard Reaction (2-Fluorophenylmagnesium bromide) A->B C 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-ol B->C D Cyanation (e.g., TMSCN, Lewis Acid) C->D E 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-carbonitrile D->E F Reduction (e.g., LiAlH4 or H2/Catalyst) E->F G (4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-yl)methanamine F->G

Caption: General synthetic workflow for the title compound.

Step-by-Step Methodology:

  • Step 1: Grignard Addition to form Tertiary Alcohol

    • To a solution of 2-fluorophenylmagnesium bromide (1.1 eq.) in THF at 0 °C, add a solution of tetrahydropyran-4-one (1.0 eq.) in THF dropwise.

    • Rationale: This standard organometallic addition creates the crucial C-C bond between the phenyl ring and the THP scaffold, establishing the quaternary center.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-ol.

  • Step 2: Nucleophilic Cyanation

    • Dissolve the alcohol from Step 1 in dichloromethane (DCM).

    • Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq.).

    • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.), dropwise.

    • Rationale: The Lewis acid activates the tertiary alcohol, facilitating its displacement by the cyanide nucleophile to form the nitrile intermediate. This is a robust method for installing the one-carbon extension.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate. Purify by column chromatography to obtain 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Step 3: Nitrile Reduction to Primary Amine

    • Carefully add the nitrile from Step 2 in THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in THF at 0 °C.

    • Rationale: LiAlH₄ is a powerful reducing agent capable of converting the nitrile directly to the primary amine. Alternative, milder conditions could involve catalytic hydrogenation (e.g., H₂, Raney Nickel).

    • After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids, and concentrate the filtrate to yield the final product, this compound.

3.2 Quality Control and Characterization

  • LC-MS: Confirm the mass of the product at each step.

  • ¹H and ¹³C NMR: Verify the structure and confirm the absence of major impurities. The disappearance of the nitrile peak (~120 ppm in ¹³C) and the appearance of new aliphatic signals for the -CH₂NH₂ group confirm the final reduction.

  • Purity: Assess purity by HPLC or qNMR. For use in subsequent synthetic steps, a purity of >95% is recommended.

Data Summary & SAR Insights

The impact of incorporating the this compound scaffold can be seen by comparing the activity of compounds with and without this specific moiety. While direct comparative data is often proprietary, general structure-activity relationship (SAR) trends can be inferred from patent literature.

Scaffold ComponentContribution to Activity/PropertiesReference
Tetrahydropyran Ring Improved solubility, metabolic stability, acts as H-bond acceptor.[3]
2-Fluorophenyl Group Enhanced potency via H-bonding/dipole interactions, blocks metabolic oxidation.[4][6]
Quaternary Center Provides a rigid exit vector, locking conformation.[1]
Primary Amine Serves as a versatile chemical handle for further synthesis.N/A

Conclusion and Future Perspectives

This compound is a high-value building block in modern drug discovery. Its well-defined three-dimensional structure and favorable combination of physicochemical properties make it an attractive scaffold for improving the potency and developability of drug candidates. Its successful application in the development of BTK inhibitors highlights its potential. Future applications will likely see this and similar sp³-rich scaffolds being used to tackle challenging biological targets where a combination of potency, selectivity, and excellent pharmacokinetic properties is paramount for clinical success.

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Application Note: A Multi-nuclear, Multi-dimensional NMR Strategy for the Complete Structural Elucidation of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in the synthesis, purification, and characterization of novel small molecules.

Introduction

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a small molecule of interest in medicinal chemistry, incorporating several key structural motifs: a monosubstituted fluorinated aromatic ring, a saturated tetrahydropyran (THP) heterocycle, and a primary aminomethyl group attached to a fully substituted quaternary carbon. The precise and unambiguous confirmation of its chemical structure is paramount for its progression in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.

This application note provides a comprehensive, in-depth guide to the complete NMR characterization of this target molecule. It moves beyond a simple listing of spectral data, offering a detailed rationale for the selection of specific NMR experiments, step-by-step protocols for sample preparation and data acquisition, and a logical workflow for spectral analysis. The methodologies described herein are designed to be self-validating, ensuring high confidence in the final structural assignment. The integration of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques is critical for resolving the spectral complexity arising from overlapping signals and long-range couplings inherent in the molecule's structure.

Part 1: Foundational Principles & Predicted Spectral Features

A successful NMR analysis begins with an understanding of the molecule's constituent parts and how they are expected to manifest in the spectra. The unique electronic environment of each nucleus dictates its chemical shift (δ), while through-bond interactions between neighboring nuclei give rise to spin-spin coupling (J-coupling), which splits signals into characteristic multiplets.[1]

The 2-Fluorophenyl Moiety

The fluorine atom is a powerful influencer of the NMR spectrum. Its high electronegativity and the presence of a spin-½ nucleus (¹⁹F) introduce distinct features:

  • ¹H NMR: The four aromatic protons will appear in the typical aromatic region (~7.0-7.8 ppm). Due to the fluorine substituent, they are chemically distinct and will exhibit both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling, resulting in complex, overlapping multiplets. The magnitude of the J-coupling between fluorine and a proton depends on the number of bonds separating them: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).

  • ¹³C NMR: The fluorine atom significantly impacts the chemical shifts of the aromatic carbons. The carbon directly attached to fluorine (C-F) will show a large one-bond ¹JCF coupling constant (typically >240 Hz), resulting in a doublet.[2] Carbons two (ortho) and three (meta) bonds away will also exhibit smaller ²JCF and ³JCF couplings, respectively.

  • ¹⁹F NMR: This is a highly sensitive and informative experiment due to the 100% natural abundance of ¹⁹F.[3][4] A single resonance is expected for the molecule. Proton decoupling is generally not used, so the signal will be split by couplings to the ortho and meta protons on the aromatic ring.

The Tetrahydropyran (THP) Ring

The THP ring adopts a chair conformation, leading to two distinct proton environments: axial and equatorial.[5]

  • ¹H NMR: The C4 position is a quaternary center, breaking the symmetry of the ring. Consequently, the protons on C2, C3, C5, and C6 are diastereotopic. This means that the two protons on C2 (H2ax, H2eq) are chemically non-equivalent and will have different chemical shifts. The same applies to C3, C5, and C6. This results in a series of complex multiplets, often overlapping, in the region of ~1.5-4.0 ppm. Protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded and will appear further downfield (~3.5-4.0 ppm) compared to the protons on C3 and C5 (~1.5-2.0 ppm).

  • ¹³C NMR: Four distinct signals are expected for the THP ring carbons. The carbons adjacent to the oxygen (C2, C6) will be in the ~60-70 ppm range, while the others (C3, C5) will be further upfield. The quaternary carbon (C4) will likely have a weaker signal due to its lack of attached protons and longer relaxation time.

The Methanamine Group and Quaternary Center
  • ¹H NMR: The two protons of the aminomethyl group (-CH₂NH₂) are chemically equivalent and are expected to produce a singlet around ~2.5-3.0 ppm. The two protons of the primary amine (-NH₂) may appear as a broad singlet. In the presence of trace acid or water, these amine protons can undergo rapid exchange, which can broaden the signal or even cause it to disappear from the spectrum.[6]

  • ¹³C NMR: A signal for the -CH₂- carbon is expected in the ~40-50 ppm range. The quaternary carbon, C4, will appear as a singlet in the proton-decoupled ¹³C spectrum, typically around 30-40 ppm.

Part 2: Experimental Design and Protocols

The following workflow and protocols are designed to yield high-quality, unambiguous data for structural confirmation.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A Weigh 10-20 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into 5mm NMR Tube (if particulates are present) B->C D 1D ¹H Spectrum C->D E 1D ¹³C{¹H} Spectrum D->E F 1D ¹⁹F Spectrum E->F G 2D ¹H-¹H COSY H 2D ¹H-¹³C HSQC G->H I 2D ¹H-¹³C HMBC H->I J Assign ¹H and ¹³C Signals I->J K Confirm Connectivity via COSY & HMBC J->K L Verify F-H & F-C Couplings K->L M Final Structure Confirmation L->M

Caption: High-level experimental workflow for NMR characterization.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[7][8] A homogenous, particle-free solution is essential for achieving high resolution and accurate shimming.

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining excellent signal-to-noise in both ¹H and ¹³C experiments within a reasonable time.[9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes many amine-containing compounds and its residual water peak does not typically overlap with analyte signals.[10] Alternatively, CDCl₃ or CD₃OD can be used. Add approximately 0.6 mL of the chosen solvent.

  • Dissolution: Vortex the vial until the sample is completely dissolved. If any solid particles remain, the solution must be filtered.

  • Transfer and Filtration: Draw the solution into a clean glass Pasteur pipette plugged with a small piece of cotton or glass wool. Carefully transfer the filtered solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[11]

  • Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference standard for ¹H and ¹³C NMR, with its signal set to 0.0 ppm.[12] For ¹⁹F NMR, CFCl₃ is the standard reference (0.0 ppm), though spectra can be referenced externally or to a secondary standard.[13]

Protocol 2: 1D NMR Data Acquisition

These experiments provide the foundational survey of all proton, carbon, and fluorine environments. The following are typical parameters for a 500 MHz spectrometer.

Parameter ¹H Experiment ¹³C{¹H} Experiment ¹⁹F Experiment
Pulse Program zg30zgpg30zg
Spectral Width 16 ppm240 ppm200 ppm
Acquisition Time ~2 sec~1 sec~1 sec
Relaxation Delay (d1) 2 sec2 sec2 sec
Number of Scans (ns) 16102464
Transmitter Frequency ~500 MHz~125 MHz~470 MHz
Rationale A 30° pulse angle and sufficient relaxation delay ensure accurate integration.Proton decoupling simplifies the spectrum to singlets. A larger number of scans is needed due to the low natural abundance of ¹³C.High sensitivity allows for rapid data acquisition. No proton decoupling is applied to observe ¹H-¹⁹F couplings.[14]
Protocol 3: 2D NMR Data Acquisition

Two-dimensional experiments are essential for unambiguously assigning signals by revealing through-bond correlations.

Experiment Purpose Key Parameters Rationale
¹H-¹H COSY Shows correlation between protons that are coupled to each other (typically over 2-3 bonds).Pulse Program: cosygpqf; Scans per increment: 2-4Crucial for tracing the proton connectivity within the THP and aromatic rings.
¹H-¹³C HSQC Shows correlation between a proton and the carbon to which it is directly attached (one-bond correlation).Pulse Program: hsqcedetgpsp; Scans per increment: 4-8The most powerful experiment for assigning carbons that have attached protons. It definitively links the proton and carbon chemical shifts.
¹H-¹³C HMBC Shows correlation between a proton and carbons that are 2-3 bonds away.Pulse Program: hmbcgplpndqf; Scans per increment: 16-32Essential for identifying the quaternary carbon and for connecting the different fragments of the molecule (e.g., linking the THP ring to the aromatic ring).

Part 3: Data Analysis and Structural Assignment Workflow

A systematic approach is required to piece together the structural puzzle from the various NMR spectra.

G A Step 1: Identify Key Signals - Aromatic region (¹H) - THP region (¹H) - -CH₂NH₂ singlet (¹H) - C-F doublet (¹³C) B Step 2: Assign C-H Pairs Use HSQC to link every proton signal to its directly attached carbon. A->B C Step 3: Trace ¹H-¹H Connectivity Use COSY to connect adjacent protons: - Map the H-C-C-H network in the THP ring. - Map the H-C-C-H network in the aromatic ring. B->C D Step 4: Connect Molecular Fragments Use HMBC to find long-range correlations: - From THP protons to the quaternary C4. - From THP protons to aromatic carbons. - From -CH₂NH₂ protons to C4. C->D E Step 5: Final Verification - Confirm all ¹H, ¹³C, and ¹⁹F assignments. - Check that all observed correlations are consistent with the proposed structure. D->E

Caption: Logical workflow for NMR spectral assignment.

Expected NMR Data Summary

The following tables summarize the predicted chemical shifts and key coupling constants for the title compound, based on typical values for similar structural motifs.[15][16][17]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Notes
Aromatic-H 7.2 - 7.6mJHH = 7-8; JHF = 5-10Four protons, complex overlapping pattern due to H-H and H-F coupling.
THP-H (C2, C6) 3.6 - 3.9m-Four protons, diastereotopic, adjacent to ring oxygen.
THP-H (C3, C5) 1.6 - 1.9m-Four protons, diastereotopic.
-CH₂NH₂ ~2.8s-Two protons.
-NH₂ ~2.0 (variable)br s-Two protons, signal may be broad or exchangeable.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity (from ¹⁹F) Coupling Constants (J, Hz) Notes
Aromatic C-F ~160d¹JCF ≈ 245Carbon directly bonded to fluorine.
Aromatic C-ipso ~135t³JCF ≈ 3Carbon where the THP ring is attached.
Aromatic C-H 115 - 130d or dd²⁻⁴JCF = 3-25Four distinct aromatic carbons.
THP-C (C2, C6) ~65s-Adjacent to ring oxygen.
THP-C (C3, C5) ~30s-
-CH₂NH₂ ~45s-
Quaternary-C (C4) ~38t³JCF ≈ 2-4Signal may be weak. Coupling to F is expected.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Notes
Ar-F -110 to -115m³JFH ≈ 8-10; ⁴JFH ≈ 5-7Referenced to CFCl₃. Signal is split by ortho and meta protons.

Conclusion

The structural verification of this compound is readily achievable through a systematic and multi-faceted NMR approach. The inherent complexity of the spectrum, arising from diastereotopic protons in the THP ring and ¹H-¹⁹F couplings in the aromatic system, necessitates the use of two-dimensional correlation experiments. By following the detailed protocols for sample preparation, data acquisition (¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC), and the logical workflow for spectral assignment outlined in this note, researchers can achieve a complete and unambiguous characterization of the molecule. This rigorous analytical confirmation is a critical step in ensuring the quality and integrity of compounds intended for further study in drug discovery and development.

References

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health.
  • and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2025). American Chemical Society.
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.
  • Doc Brown's Chemistry. (2025). ¹³C NMR spectrum of methylamine.
  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.
  • Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. (2019). Reddit.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. (n.d.). The Journal of Physical Chemistry A. ACS Publications.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry.
  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. (n.d.). Journal of Chemical Information and Modeling. ACS Publications.
  • Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate.
  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methylamine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2018). Nature Communications.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). Organic Letters.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table.
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  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology.
  • Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. (2023). Molecules.
  • New Frontiers and Developing Applications in ¹⁹F NMR. (n.d.). National Institutes of Health.
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  • Tetrahydropyran. (n.d.). Wikipedia.
  • Small molecule NMR sample preparation. (2023).
  • Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.
  • J-coupling. (n.d.). Wikipedia.
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Using (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

A Guide for the Strategic Incorporation of a Privileged Scaffold in Drug Discovery

Introduction: The Value Proposition of a Unique Building Block

The tetrahydropyran (THP) ring is a highly valued scaffold in modern medicinal chemistry. As a conformationally restricted ether, it serves as a bioisostere for cyclohexane but with distinct advantages: reduced lipophilicity and the introduction of a hydrogen bond acceptor through its oxygen atom.[1] These features can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide focuses on a specific, high-value derivative: This compound . This building block offers a unique convergence of three critical structural motifs for drug design:

  • A Quaternary Center: The substitution at the 4-position of the THP ring introduces a sp³-rich, three-dimensional character, helping molecules escape the "flatland" of traditional aromatic-heavy compounds and potentially improving binding specificity and solubility.

  • A 2-Fluorophenyl Group: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation and to modulate electronic properties for improved target engagement.[2][3]

  • A Primary Aminomethyl Group: This exocyclic primary amine serves as a versatile and reactive handle, providing a straightforward point of attachment for a wide array of functional groups and molecular extensions, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

This document serves as a comprehensive guide for researchers, providing not only the fundamental properties and safety protocols for this building block but also detailed, field-tested protocols for its effective use in the synthesis of novel chemical entities.

Physicochemical Properties & Safe Handling

Before any synthetic manipulation, a thorough understanding of the building block's properties and safety requirements is paramount.

PropertyValue
CAS Number 889939-78-0[4][5]
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance Liquid (typical)
SMILES NCC1(C2=CC=CC=C2F)CCOCC1[5]
Safety & Handling Protocol

(Information synthesized from representative Safety Data Sheets (SDS). Always consult the specific SDS provided by your supplier.)[6]

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[6]

  • Irritant: May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and ensure arms, neck, and torso are covered.

  • Respiratory Protection: Use only in a well-ventilated chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA-approved respirator.[7]

Storage & Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • This compound may be air and moisture-sensitive. Store under an inert atmosphere (e.g., Nitrogen or Argon) to maintain purity.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[6]

  • Ground all equipment when transferring large quantities to prevent static discharge.[8]

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[6]

Synthetic Versatility: Key Derivatization Protocols

The primary amine of this compound is the gateway to its synthetic utility. The following protocols detail common, robust transformations crucial for drug discovery programs.

G cluster_main Reaction Versatility cluster_products main This compound amide Amide Derivative (R-CO-NH-) main->amide R-COOH, Coupling Agent sulfonamide Sulfonamide Derivative (R-SO2-NH-) main->sulfonamide R-SO2Cl, Base sec_amine Secondary Amine Derivative (R-CH2-NH-) main->sec_amine R-CHO, Reductive Agent urea Urea Derivative (R-NH-CO-NH-) main->urea R-NCO

Caption: Reaction pathways for the building block.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bonds are ubiquitous in pharmaceuticals. This protocol utilizes HATU, a modern coupling reagent that offers high yields, low racemization, and simple purification.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid of interest (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Activation: Add HATU (1.1 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. A color change to yellow is often observed.

  • Coupling: Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Scientist's Insight (Causality):

  • Why HATU? Compared to classic carbodiimide reagents like DCC, HATU operates under mild conditions and minimizes the formation of hard-to-remove urea byproducts. The resulting activated ester is highly reactive, leading to faster and cleaner conversions.

  • Why DIPEA? As a non-nucleophilic, sterically hindered base, DIPEA effectively scavenges the acid formed during the reaction without competing as a nucleophile, ensuring the primary amine reacts as intended.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This method is a cornerstone for forming C-N bonds, converting the primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE, approx. 0.1 M).

  • Conditioning: Add acetic acid (AcOH, 1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Be cautious as initial gas evolution may occur.

  • Reaction: Stir at room temperature for 6-24 hours. Monitor the reaction for the disappearance of the starting materials by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Scientist's Insight (Causality):

  • Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent. It is not reactive enough to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate. This selectivity prevents side reactions and allows for a one-pot procedure. It is also less water-sensitive than other hydrides like NaBH₃CN.

  • Why Acetic Acid? The acid serves as a crucial catalyst for the dehydration step that forms the imine/iminium ion, which is the species that is ultimately reduced.

Application in Practice: A Case Study

The structural motif of (4-Aryl-tetrahydro-pyran-4-yl)methanamine is featured in numerous patents for pharmacologically active agents. For instance, compounds incorporating this scaffold have been investigated as inhibitors of critical biological targets. A notable example is in the development of selective CB2 receptor agonists for treating inflammatory pain. In one such study, the (tetrahydro-2H-pyran-4-yl)methyl moiety was crucial for achieving high potency and desirable pharmacokinetic properties.[9] The synthesis involved coupling (tetrahydro-2H-pyran-4-yl)methanamine with a pyrimidine carboxylic acid, a reaction directly analogous to Protocol 1 described above.[9] This highlights the real-world applicability and validated utility of this building block class in constructing complex, biologically active molecules.

G start Tetrahydro-4H-pyran-4-one step1 1. Add 2-F-Ph-MgBr (Grignard Reaction) start->step1 intermediate1 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol) step1->intermediate1 step2 2. Convert -OH to -CN (e.g., Ritter Reaction or via leaving group) intermediate1->step2 intermediate2 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (Nitrile Intermediate) step2->intermediate2 step3 3. Reduce Nitrile (e.g., LiAlH4 or H2/Catalyst) intermediate2->step3 end This compound step3->end

Caption: A plausible synthetic route to the title building block.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. It provides a robust and reliable means to introduce a three-dimensional, metabolically stabilized, and functionally versatile scaffold into potential drug candidates. The protocols outlined in this guide are designed to be both reproducible and informative, empowering researchers to leverage the full potential of this building block in their pursuit of novel therapeutics. By understanding the "why" behind the "how," scientists can confidently and creatively apply these methods to accelerate their drug discovery programs.

References

  • Lee, H., & Kim, J. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(11), 621. [Link]

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571. [Link]

  • Fisher Scientific. (2014). Safety Data Sheet for 1-tetrahydro-2H-pyran-4-ylmethanamine. Fisher Scientific. [Link]

  • Yadav, R., & Kumar, R. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1838-1857. [Link]

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]

  • PubChem. (n.d.). Patent GB-1304395-A. PubChem. [Link]

  • Zhuravlev, F. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]

  • Sharma, R., et al. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Current Topics in Medicinal Chemistry. [Link]

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Application Notes & Protocols: Synthesis of Aminomethyl-Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing as a core structural unit in numerous natural products and FDA-approved pharmaceuticals.[1] Its ability to improve physicochemical properties, such as solubility and metabolic stability, while providing a three-dimensional framework for molecular interactions makes it highly valuable in drug design.[2] Aminomethyl-substituted THPs, in particular, serve as critical building blocks, combining the favorable properties of the THP ring with a versatile primary amine handle for further elaboration. These compounds are of special interest as key intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[3] This guide provides a detailed overview of robust and modern synthetic strategies for accessing these valuable compounds, focusing on the underlying chemical principles, step-by-step experimental protocols, and practical considerations for laboratory execution.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of substituted tetrahydropyrans is a cornerstone of modern heterocyclic chemistry. The challenge lies not only in constructing the six-membered oxygen-containing ring but also in controlling the stereochemistry and regiochemistry of its substituents. When the goal is to produce an aminomethyl-THP, synthetic chemists have two primary strategic avenues:

  • Post-Cyclization Amination: Constructing the tetrahydropyran ring first, followed by the introduction or elaboration of a functional group into the aminomethyl moiety. This approach is often convergent and leverages well-established cyclization chemistries.

  • Pre-Cyclization Functionalization: Incorporating the nitrogen atom, or a precursor, into an acyclic starting material before the key ring-forming cyclization step. This strategy can offer excellent control over stereochemistry by setting stereocenters in the acyclic precursor.

This document will explore detailed protocols from both strategic categories, providing the rationale behind the chosen methodologies.

G cluster_0 General Synthetic Strategies cluster_1 Route A cluster_2 Route B start Target: Aminomethyl-THP strategy1 Strategy 1: Post-Cyclization Amination start->strategy1 strategy2 Strategy 2: Pre-Cyclization Functionalization start->strategy2 step1a 1. Synthesize THP Ring (e.g., Prins Cyclization) strategy1->step1a step2a 1. Prepare Acyclic Precursor with Nitrogen Moiety (e.g., -CN, -N3) strategy2->step2a step1b 2. Introduce C1 Precursor (e.g., -CHO, -CH2OH) step1a->step1b step1c 3. Convert to Aminomethyl Group (e.g., Reductive Amination, Azide Reduction) step1b->step1c step2b 2. Intramolecular Cyclization (e.g., oxa-Michael, Hydroalkoxylation) step2a->step2b step2c 3. Reduce to Amine step2b->step2c

Figure 1: High-level overview of the two primary synthetic approaches to aminomethyl-substituted tetrahydropyrans.

Protocol I: Reductive Amination of a THP-Carboxaldehyde

This method is arguably the most direct and widely used "Post-Cyclization Amination" strategy. It relies on the commercially available or easily synthesized tetrahydropyran-4-carboxaldehyde. The core of this protocol is the reductive amination reaction, a robust transformation that converts a carbonyl group into an amine in a one-pot procedure.[4][5][6]

Scientific Rationale & Mechanism

The reaction proceeds in two distinct stages within the same reaction vessel. First, the aldehyde reacts with an amine source (such as ammonia or a primary amine) to form a hemiaminal, which then dehydrates to an imine (or its protonated form, the iminium ion). Second, a selective reducing agent, introduced into the pot, reduces the C=N double bond of the imine/iminium ion to furnish the final amine product.

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol, leading to cleaner reactions and higher yields. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are highly toxic.

G Aldehyde THP-CHO Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + R-NH2 - H2O Amine R-NH2 Amine->Imine Product Aminomethyl-THP Product Imine->Product Reduction STAB NaBH(OAc)3 (Reducing Agent) STAB->Imine

Figure 2: Reaction scheme for reductive amination.

Detailed Step-by-Step Protocol

Objective: To synthesize 4-(aminomethyl)tetrahydro-2H-pyran from tetrahydropyran-4-carboxaldehyde using ammonium acetate as the amine source.

Materials:

  • Tetrahydropyran-4-carboxaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc, 5.0 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-4-carboxaldehyde (1.0 eq) and ammonium acetate (5.0 eq).

  • Solvent Addition: Add anhydrous DCM and anhydrous MeOH in a 9:1 ratio (e.g., 9 mL DCM and 1 mL MeOH per 1 mmol of aldehyde). Stir the resulting suspension at room temperature for 30 minutes. Causality Note: The methanol co-solvent aids in dissolving the ammonium acetate and facilitates imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the suspension in portions over 10 minutes. Safety Note: Addition may cause gas evolution. Ensure adequate ventilation and do not add the reagent too quickly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an oil. Purify by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH containing 1% triethylamine (Et₃N). Causality Note: The addition of a basic modifier like triethylamine to the eluent is crucial to prevent the polar amine product from streaking on the acidic silica gel.

Data Summary
Amine SourceReducing AgentSolvent(s)Typical YieldReference Note
Ammonium AcetateNaBH(OAc)₃DCM/MeOH70-85%Standard protocol for primary aminomethyl-THP
BenzylamineNaBH(OAc)₃DCE85-95%Forms N-benzyl protected amine
(R)-α-MethylbenzylamineNaBH₃CNMeOH>90%Used for stereoselective synthesis[7]

Protocol II: Stereoselective Synthesis via C-H Functionalization

A more advanced and atom-economical approach involves the direct functionalization of C-H bonds on a pre-existing aminotetrahydropyran scaffold.[3][8][9] This strategy, pioneered in recent years, uses a palladium catalyst guided by a directing group to selectively activate and modify a specific C-H bond, enabling the synthesis of highly substituted aminotetrahydropyrans with excellent stereocontrol.[3][8]

Scientific Rationale & Mechanism

This method begins with a simple N-protected aminotetrahydropyran. The protecting group (often a picolinamide or similar bidentate ligand) acts as a directing group. It coordinates to a Pd(II) catalyst and delivers it to a specific C-H bond in close proximity—typically at the γ-methylene position of the THP ring. This leads to a selective C-H activation event, forming a five-membered palladacycle intermediate. This intermediate can then undergo oxidative addition with an aryl iodide, followed by reductive elimination, to form a new C-C bond and regenerate the active catalyst. This process allows for the direct arylation of the THP ring with high diastereoselectivity.[3][8]

G cluster_workflow Catalytic C-H Arylation Cycle Start N-Protected Aminotetrahydropyran Palladacycle γ-Palladacycle Intermediate Start->Palladacycle + Pd(II) Pd_cat Pd(II) Catalyst Pd_cat->Palladacycle Ox_Add Oxidative Addition (with Ar-I) Palladacycle->Ox_Add + Ar-I Red_Elim Reductive Elimination Ox_Add->Red_Elim Forms C-C bond Red_Elim->Pd_cat Regenerates Catalyst Product γ-Arylated Product Red_Elim->Product

Figure 3: Simplified catalytic cycle for Pd(II)-catalyzed γ-C-H arylation.

General Experimental Workflow

Objective: To perform a stereoselective γ-C-H arylation of an N-picolinamide-protected aminotetrahydropyran.

Materials:

  • N-Picolinamide-protected aminotetrahydropyran (1.0 eq)

  • Aryl iodide (Ar-I, 1.5 eq)

  • Pd(OAc)₂ (0.1 eq)

  • Ligand (e.g., Monoprotected Amino Acid Ligand, 0.2 eq)

  • Ag₂CO₃ (2.0 eq)

  • Solvent (e.g., tert-Amyl alcohol)

  • Schlenk flask, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the N-protected aminotetrahydropyran (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), ligand (0.2 eq), and Ag₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., tert-Amyl alcohol) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for 24-48 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated product. The directing group can be subsequently removed under appropriate conditions (e.g., hydrolysis) to yield the free amine.

References

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 26(14), 2729–2732. [Link]

  • Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin. Australian Journal of Chemistry, 41(4), 667-676. [Link]

  • Rychnovsky, S. D. (2010). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Angewandte Chemie International Edition, 49(14), 2455-2457. [Link]

  • Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York, PhD Thesis. [Link]

  • Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. PubMed. [Link]

  • List, B., et al. (2007). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society, 129(46), 14156–14157. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.
  • Gotor-Gotor, V., et al. (2021). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. Molecules, 26(16), 4983. [Link]

  • Rychnovsky, S. D., & Tadpetch, K. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. ResearchGate Request PDF. [Link]

  • Method for producing 2,5-bis(aminomethyl)tetrahydrofuran. European Patent Office (EP 3696173 B1). [Link]

  • Tomasini, C., et al. (2011). One-pot synthesis of poly-substituted tetramic acids for the preparation of putative turn mimics. Tetrahedron. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate Request PDF. [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Preparation of tetrahydropyrans from aromatic homoallylic alcohols,... ResearchGate. [Link]

  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction... ResearchGate. [Link]

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Application Notes & Protocols: A Guide to the In Vitro Biological Screening of Novel Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Amines and the Imperative for Robust Screening

Amine derivatives represent a cornerstone of modern medicinal chemistry. Their unique physicochemical properties, including their basicity and ability to form hydrogen bonds, allow them to interact with a vast array of biological targets. This versatility has made them privileged scaffolds in drugs targeting G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.[1] Consequently, the efficient and accurate biological screening of novel amine libraries is a critical first step in the drug discovery pipeline. High-throughput screening (HTS) methodologies are essential for rapidly identifying active compounds from large libraries.[2]

This guide provides a strategic framework and detailed protocols for the in vitro screening of novel amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights. Our focus is on building a self-validating experimental cascade—from initial cytotoxicity profiling to primary target engagement and hit validation—ensuring that the generated data is both robust and reliable.

A Strategic Approach: The Screening Cascade

A tiered or cascaded approach is fundamental to an efficient screening campaign.[3] This strategy uses a series of assays with increasing complexity and biological relevance to triage compounds, focusing resources on the most promising candidates. The initial phase employs high-throughput, cost-effective assays to cast a wide net, followed by more complex, lower-throughput secondary and confirmatory assays to validate initial "hits" and eliminate artifacts.[4]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Characterization Compound_Library Novel Amine Derivative Library Cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH) Compound_Library->Cytotoxicity Initial Safety Primary_Assay Primary Target Assay (e.g., GPCR, Enzyme) Compound_Library->Primary_Assay Activity Screen Hit_Selection Hit Selection (Dose-Response) Cytotoxicity->Hit_Selection Filter out toxic compounds Primary_Assay->Hit_Selection Orthogonal_Assay Orthogonal Assay (Confirms Mechanism) Hit_Selection->Orthogonal_Assay Confirm Hits Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Lead_Opt Lead Optimization (SAR Studies) Validated_Hit->Lead_Opt

Caption: A general workflow for screening novel amine derivatives.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Before assessing the specific activity of a compound, it is crucial to determine its general cytotoxicity. A compound that kills cells indiscriminately can appear as a "hit" in many assays by disrupting cellular function, a phenomenon known as assay interference. Early cytotoxicity profiling flags these compounds, saving significant time and resources.[5] Common assays measure metabolic activity or membrane integrity.[6][7]

Assay TypePrincipleDetection MethodKey AdvantagesKey Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8]Colorimetric (Absorbance at ~570 nm)[6]Inexpensive, well-established.Endpoint assay, requires solubilization step, potential for compound interference.
MTS Assay Similar to MTT, but the formazan product is soluble in culture medium, eliminating a solubilization step.[6]Colorimetric (Absorbance at ~490 nm)Simpler workflow than MTT, homogeneous format.More expensive than MTT.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[9][10]Colorimetric (Enzyme-coupled reaction, Absorbance at ~490 nm)[5][9]Direct measure of cell lysis/death.May miss cytostatic effects (growth inhibition without death).[7]
Detailed Protocol 1: MTT Assay for General Cytotoxicity

This protocol provides a method for assessing the effect of novel amine derivatives on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Causality Behind Choices:

  • Cell Seeding Density: Optimized to ensure cells are in an exponential growth phase during the assay, providing a robust metabolic signal.[8]

  • Serum-Free Medium during MTT incubation: Serum can contain dehydrogenases that may reduce MTT, leading to background noise. Phenol red is also avoided as it can interfere with absorbance readings.[8][11]

  • Solubilization Step: The formazan crystals produced are intracellular and insoluble, requiring a detergent (like DMSO or SDS) to lyse the cells and dissolve the crystals for accurate absorbance measurement.[5]

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Novel amine derivatives dissolved in a suitable vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.[6]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration that will result in 70-80% confluency after 24 hours.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities are 5,000-10,000 cells/well.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the novel amine derivatives in culture medium. A typical concentration range might be 0.1 µM to 100 µM. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11][12]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Part 2: Primary Screening - Identifying Target-Specific Activity

Once compounds with acceptable cytotoxicity profiles are identified, they proceed to primary screening to assess their activity against specific biological targets. Given their chemical nature, amines are frequently screened against GPCRs, enzymes, and ion channels.

A. GPCR Screening: Calcium Mobilization Assays

GPCRs are a major class of drug targets.[13] Many amine-containing drugs are agonists or antagonists of GPCRs that signal through the Gq pathway. Activation of Gq-coupled receptors leads to the activation of phospholipase C, generation of inositol triphosphate (IP3), and a subsequent release of calcium (Ca²⁺) from intracellular stores.[14][15] This change in intracellular Ca²⁺ can be readily measured using calcium-sensitive fluorescent dyes, making it an excellent readout for high-throughput screening.[14][16]

G Amine Amine Ligand (Agonist) GPCR Gq-Coupled Receptor Amine->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Fluorescence Increase Ca_Release->Fluorescence Detected by Fluo-4 Dye

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Detailed Protocol 2: No-Wash Calcium Flux Assay

This protocol is designed for a 96- or 384-well format and is amenable to HTS. It uses a fluorescent dye (like Fluo-4 AM) that increases in intensity upon binding to calcium.[16] "No-wash" kits simplify the protocol by including a quencher for extracellular dye, removing the need for a cell-washing step that can be harsh on cells.[17]

Materials:

  • Cells stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • No-wash calcium-sensitive dye kit (e.g., Fluo-4 NW, Calcium 5)

  • Probenecid solution (often included in kits, prevents dye leakage from cells)[16]

  • Novel amine derivatives and a known reference agonist/antagonist

  • Black, clear-bottom 96- or 384-well assay plates

  • A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)[16][17]

Procedure:

  • Cell Plating:

    • Seed cells into black, clear-bottom plates at a density that forms a confluent monolayer on the day of the assay.[16]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol, typically by mixing the dye concentrate and probenecid with assay buffer.

    • Remove the culture medium from the cell plate and add an equal volume (e.g., 100 µL for 96-well) of the dye-loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[16][17]

  • Compound Plate Preparation:

    • While cells are incubating, prepare a separate "compound plate."

    • Add serial dilutions of the novel amine derivatives to the wells. For agonist screening, add compounds directly. For antagonist screening, compounds are added before a known agonist.

    • Prepare wells with a reference agonist (positive control) and assay buffer only (negative control).

  • Assay Execution and Measurement:

    • Place both the cell plate and the compound plate into the kinetic fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

    • Establish a baseline reading for 10-20 seconds.

    • The instrument will then automatically add a specific volume from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.[17]

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline reading.

    • For agonists, plot the response against compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

    • For antagonists, the assay is run with a fixed concentration of agonist (e.g., EC₈₀), and the ability of the test compounds to reduce this signal is measured to determine the IC₅₀.

B. Enzyme Inhibition Screening

Many drugs function by inhibiting enzymes, and the amine functional group is common in enzyme inhibitors.[1][18][19] The initial goal of a primary screen is to identify compounds that reduce the enzyme's activity. This is typically done by measuring the formation of a product or the depletion of a substrate over time.

Detailed Protocol 3: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a universal framework for determining the IC₅₀ value—the concentration of an inhibitor required to reduce enzyme activity by 50%.[20]

Causality Behind Choices:

  • Substrate Concentration: The concentration of the substrate is typically set at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors, which are a common goal of screening campaigns.[21] Using substrate concentrations far above the Kₘ can mask the effect of competitive inhibitors.

  • Initial Velocity Conditions: Measurements are taken during the initial, linear phase of the reaction. This is critical because inhibitor effects are most accurately assessed when substrate depletion and product inhibition are negligible.[21]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated before adding the substrate. This allows the inhibitor to bind to the enzyme and reach equilibrium, which is essential for obtaining an accurate measure of potency.[20]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)

  • Novel amine derivatives and a known reference inhibitor

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay readout)

  • 96- or 384-well assay plates

Procedure:

  • Assay Setup:

    • In a microplate, add the following to each well in order: assay buffer, novel amine derivative at various concentrations (typically a 10-point, 3-fold serial dilution), and a fixed amount of enzyme solution.[20][21]

    • Include controls: "no inhibitor" wells (100% activity) and "no enzyme" wells (background signal).

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

  • Reaction Initiation:

    • Initiate the reaction by adding a fixed concentration of substrate to all wells simultaneously, often using a multichannel pipette or automated dispenser.[20]

  • Activity Measurement:

    • Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time in kinetic mode. Alternatively, for endpoint assays, stop the reaction after a fixed time (e.g., 30 minutes) and then read the plate.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each concentration by determining the slope of the linear portion of the signal vs. time curve.

    • Normalize the data by calculating the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[20]

Example Data Presentation:

Compound IDTarget EnzymeIC₅₀ (µM)Hill Slope
Amine-001Kinase X1.21.05
Amine-002Protease Y0.450.98
Amine-003Kinase X> 100-
Ref-InhibitorProtease Y0.081.01

Part 3: Hit Confirmation and Validation

G Primary_Hit Primary Hit (from HTS) Reconfirm Re-test (Fresh Sample) Primary_Hit->Reconfirm Dose_Response Confirm Potency (Full Dose-Response Curve) Reconfirm->Dose_Response If confirmed Orthogonal Orthogonal Assay (Different Technology/Readout) Dose_Response->Orthogonal If potent Selectivity Selectivity Screen (Counter-Screen vs. Related Targets) Orthogonal->Selectivity If mechanism confirmed Validated Validated Hit Selectivity->Validated

Caption: A workflow for the hit validation process.

Key Validation Steps:

  • Hit Reconfirmation: The first step is to re-test the initial hits, preferably from a freshly prepared sample, to rule out plating or dilution errors.[4]

  • Dose-Response Analysis: Confirm the hit's activity across a range of concentrations (e.g., 10-point curve) to establish a clear dose-response relationship and calculate a reliable IC₅₀ or EC₅₀ value.

  • Orthogonal Assays: Test the hit in a secondary assay that measures the same biological endpoint but uses a different technology or readout. For example, a hit from a fluorescence-based GPCR assay could be confirmed using a BRET-based β-arrestin recruitment assay.[4][24] This helps eliminate technology-specific artifacts.

  • Counter-Screening: To assess selectivity, hits should be tested against related targets. For example, a kinase inhibitor should be screened against a panel of other kinases to ensure it is not a promiscuous inhibitor.[22]

Part 4: Data Analysis and Quality Control

Robust data analysis is crucial for the successful interpretation of HTS data.[25][26] The goal is to confidently distinguish true "hits" from the background noise of the assay.

Key Metrics and Concepts:

  • Normalization: Raw data from each plate is typically normalized to the plate's internal controls. For an inhibition assay, results are often expressed as a percentage of the uninhibited (high) control. This corrects for plate-to-plate variability.[27]

  • Assay Quality Control (Z-Factor): The Z-factor (or Z') is a statistical parameter used to evaluate the quality of an HTS assay. It measures the separation between the high and low controls.

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not viable for screening.

  • Hit Selection: A "hit" is defined as a compound whose response exceeds a certain threshold, typically based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean of the negative controls).[2]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Jadhav, A., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Gubler, H., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]

  • Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Woszczek, G. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Slideshare. Retrieved from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. Retrieved from [Link]

  • Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2022). JoVE. Retrieved from [Link]

  • Jing, J., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2014). PLOS One. Retrieved from [Link]

  • Ion Channel Assays. (n.d.). Reaction Biology. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Retrieved from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Ion Channel Selectivity Profiling Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate. Retrieved from [Link]

  • Shah, S. A. A., et al. (2019). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances. Retrieved from [Link]

  • Novel Screening Techniques for Ion Channel Targeting Drugs. (2015). Current Pharmaceutical Biotechnology. Retrieved from [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (2014). PLoS One. Retrieved from [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Brown, D. G., et al. (2016). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stellenboom, N., & Senturk, M. (2019). Enzyme Inhibition Studies of Antipyrine and Aminopyrine. Eastern Anatolian Journal of Science. Retrieved from [Link]

  • Novel screening techniques for ion channel targeting drugs. (2015). Current Pharmaceutical Biotechnology. Retrieved from [Link]

  • Zuang, V., & Langezaal, I. (2023). Extracting the essential principles of validation and good in vitro method practices for NAMs. OECD. Retrieved from [Link]

  • Singh, R., et al. (2021). Discovery of a Novel Pyrazolo-Quinazoline Amine Series of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Christopher, J. A., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). ResearchGate. Retrieved from [Link]

  • Hit validation and characterization. (2024). GARDP. Retrieved from [Link]

  • Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • In vitro target validation process. (n.d.). ResearchGate. Retrieved from [Link]

  • Overcoming Common Challenges in In Vitro Testing. (2025, February 9). CMDC Labs. Retrieved from [Link]

  • The inhibition of semicarbazide-sensitive amine oxidase by aminohexoses. (1998). Biochemical Journal. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. (2023). Acta Tropica. Retrieved from [Link]

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Application Notes and Protocols for the Use of Fluorinated Compounds in PET Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biochemical processes in vivo.[1][2] The choice of radionuclide is critical to the success of PET imaging, and fluorine-18 (¹⁸F) has emerged as the radionuclide of choice for a vast array of clinical and preclinical applications.[1][3] Its favorable nuclear and physical properties, including a 109.8-minute half-life and low positron energy, enable high-resolution imaging and allow for complex radiosynthesis and transport to imaging sites.[3] This document provides a comprehensive guide to the use of fluorinated compounds in PET imaging, detailing the underlying principles, advanced radiolabeling strategies, and specific application protocols in key therapeutic areas. It is intended to serve as a practical resource for researchers and professionals in the field of molecular imaging and drug development.

The Central Role of Fluorine-18 in Positron Emission Tomography

Positron Emission Tomography is a nuclear medicine technique that produces three-dimensional images of functional processes in the body.[1] The technique relies on the detection of pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (tracer), which is introduced into the body on a biologically active molecule. The most widely used PET radionuclide is fluorine-18 (¹⁸F).

Advantages of Fluorine-18

The widespread adoption of ¹⁸F in PET imaging is attributable to a unique combination of physical and chemical characteristics:

  • Optimal Half-Life: The 109.8-minute half-life of ¹⁸F is long enough to permit multi-step, complex radiosynthesis and subsequent transport to imaging facilities, yet short enough to minimize the radiation dose to the patient.[1]

  • Low Positron Energy: ¹⁸F emits positrons with low energy (0.635 MeV), resulting in a short positron range in tissue.[3] This leads to higher spatial resolution in the resulting PET images compared to other common PET radionuclides.

  • Favorable Decay Profile: Approximately 97% of ¹⁸F decays occur via positron emission, maximizing the signal available for imaging.[3]

  • Versatile Radiochemistry: The carbon-fluorine bond is strong, providing metabolic stability to ¹⁸F-labeled radiotracers. Furthermore, a variety of established methods exist for the introduction of ¹⁸F into organic molecules.[1]

Production of Fluorine-18

Fluorine-18 is typically produced in a cyclotron. The most common method involves the proton bombardment of oxygen-18 enriched water ([¹⁸O]H₂O) via the ¹⁸O(p,n)¹⁸F nuclear reaction.[4] This method produces aqueous [¹⁸F]fluoride, a nucleophilic form of the radionuclide, which is the starting material for the majority of ¹⁸F-radiosynthesis procedures.[4] An alternative method, the ²⁰Ne(d,α)¹⁸F reaction, produces electrophilic [¹⁸F]F₂, although this is less common due to the requirement for specialized equipment and the handling of highly reactive fluorine gas.[4][5][6]

Radiochemistry of Fluorine-18: Strategies and Methodologies

The successful development of an ¹⁸F-labeled PET tracer hinges on the efficient and reliable incorporation of the radionuclide into a target molecule. The short half-life of ¹⁸F necessitates rapid and high-yielding radiolabeling reactions. Two primary strategies are employed: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

Nucleophilic substitution with [¹⁸F]fluoride is the most prevalent method for the synthesis of ¹⁸F-radiopharmaceuticals.[1][3][7] This approach utilizes the readily available aqueous [¹⁸F]fluoride produced from the cyclotron.

Causality Behind Experimental Choices:

  • Activation of [¹⁸F]Fluoride: In aqueous solution, the fluoride ion is heavily solvated by water molecules through hydrogen bonding, which significantly reduces its nucleophilicity.[1] To overcome this, the aqueous [¹⁸F]fluoride is typically trapped on an anion exchange resin, and then eluted with a solution containing a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a base like potassium carbonate, or with a tetraalkylammonium salt.[4][7] This process effectively isolates a "naked," highly reactive fluoride ion.

  • Azeotropic Drying: The presence of water is detrimental to most nucleophilic substitution reactions. Therefore, a critical step is the azeotropic drying of the [¹⁸F]fluoride/phase transfer catalyst mixture, typically with acetonitrile, to remove residual water before the addition of the precursor.[8]

Common Nucleophilic Reactions:

  • Aliphatic Nucleophilic Substitution: This is a widely used method for labeling small molecules. A suitable leaving group (e.g., tosylate, mesylate, triflate) on an aliphatic carbon is displaced by the activated [¹⁸F]fluoride.[1][3] The synthesis of [¹⁸F]FDG is a classic example of this type of reaction.[1]

  • Nucleophilic Aromatic Substitution (SₙAr): Introducing ¹⁸F onto an aromatic ring via SₙAr requires the ring to be activated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group (e.g., -NO₂, -trimethylammonium).[3][9][10][11]

Protocol 1: General Procedure for Nucleophilic [¹⁸F]Fluorination

Objective: To provide a foundational, step-by-step protocol for the nucleophilic incorporation of [¹⁸F]fluoride into a precursor molecule.

Materials:

  • Aqueous [¹⁸F]fluoride from cyclotron target

  • Anion exchange cartridge (e.g., QMA)

  • Eluent solution: Kryptofix 2.2.2/K₂CO₃ in acetonitrile/water or Tetrabutylammonium bicarbonate in water

  • Anhydrous acetonitrile

  • Precursor molecule with a suitable leaving group dissolved in an anhydrous aprotic solvent (e.g., DMSO, DMF, acetonitrile)

  • Reaction vessel

  • Automated synthesis module or shielded hot cell

  • Heating and cooling system

  • Purification system (e.g., HPLC, solid-phase extraction cartridges)

  • Quality control instrumentation (e.g., radio-TLC, HPLC, GC)

Methodology:

  • Trapping of [¹⁸F]Fluoride: Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using the eluent solution.

  • Azeotropic Drying: Add anhydrous acetonitrile to the reaction vessel and heat under a stream of inert gas (e.g., nitrogen or argon) to azeotropically remove water. This step is typically repeated 2-3 times to ensure complete dryness.

  • Radiolabeling Reaction: Add the precursor solution to the dried [¹⁸F]fluoride/phase transfer catalyst complex. Heat the reaction mixture at a specific temperature for a defined period (e.g., 80-120°C for 5-20 minutes). The optimal conditions are highly dependent on the precursor.

  • Purification: After the reaction is complete, the crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. This is commonly achieved using semi-preparative HPLC or a series of solid-phase extraction (SPE) cartridges.

  • Formulation: The purified ¹⁸F-labeled product is collected, the organic solvent is removed (e.g., by rotary evaporation or passing through a C18 cartridge and eluting with ethanol), and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control: Perform a series of quality control tests to ensure the final product meets all specifications for human injection.

Electrophilic Fluorination

Electrophilic fluorination involves the use of an electrophilic fluorinating agent, such as [¹⁸F]F₂ or [¹⁸F]Selectfluor.[1] This method is generally less common for routine clinical production due to the more complex production of the starting radionuclide and often lower specific activity.[5][6] However, it can be advantageous for labeling electron-rich aromatic compounds or when nucleophilic routes are not feasible.[1]

Causality Behind Experimental Choices:

  • Generation of [¹⁸F]F₂: [¹⁸F]F₂ gas is produced by the deuteron bombardment of neon-20 containing a small amount of fluorine gas (¹⁹F₂).[4] The resulting [¹⁸F]F₂ is carrier-added, meaning it is mixed with non-radioactive ¹⁹F₂.

  • Reaction Conditions: Electrophilic fluorination reactions are often carried out in inert solvents at low temperatures to control the high reactivity of the fluorinating agent.

Application Focus: Key Fluorinated PET Tracers

The versatility of ¹⁸F-radiochemistry has led to the development of a wide range of PET tracers for various clinical applications.

Oncology

PET imaging plays a crucial role in oncology for diagnosis, staging, and monitoring treatment response.

  • [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG): [¹⁸F]FDG is the most widely used PET tracer in clinical oncology.[12][13] As a glucose analog, it is taken up by metabolically active cells, including most cancer cells, which exhibit increased glycolysis (the Warburg effect).

    • Workflow for [¹⁸F]FDG Synthesis and Imaging:

  • [¹⁸F]Fluorothymidine ([¹⁸F]FLT): [¹⁸F]FLT is a marker of cellular proliferation. [14][15]It is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is elevated during the S-phase of the cell cycle. [¹⁸F]FLT PET can provide a non-invasive assessment of tumor proliferation and response to anti-proliferative therapies. [14][16][17]However, its uptake does not always directly correlate with the overall tumor cell proliferation rate. [14][16]

  • [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO): [¹⁸F]FMISO is used to image tumor hypoxia, a condition of low oxygen levels within a tumor. [18][19]Hypoxia is associated with resistance to radiotherapy and chemotherapy. [18]In hypoxic cells, [¹⁸F]FMISO is reduced and trapped, allowing for its visualization with PET. [19][20]

Neurology

PET imaging is a valuable tool for the diagnosis and study of neurological disorders.

  • [¹⁸F]Florbetapir: [¹⁸F]Florbetapir is an FDA-approved PET tracer for the imaging of β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. [21][22][23]A negative [¹⁸F]Florbetapir scan indicates sparse to no amyloid plaques, making a diagnosis of Alzheimer's disease unlikely. [24]

    • Protocol 2: [¹⁸F]Florbetapir PET Imaging for Amyloid Plaque Assessment

      Objective: To outline the clinical protocol for performing a brain PET scan with [¹⁸F]Florbetapir to estimate β-amyloid neuritic plaque density.

      Patient Preparation: No specific patient preparation is required.

      Dosing and Administration:

      • Administer a single intravenous bolus of 370 MBq (10 mCi) of [¹⁸F]Florbetapir.

      • The injection should be followed by a saline flush.

      Image Acquisition:

      • Begin the PET scan 30 to 50 minutes after the [¹⁸F]Florbetapir injection. [24] 2. Acquire images for 10 minutes. [24] 3. The patient should be positioned supine with the head in a comfortable headrest. Head immobilization is recommended.

      Image Interpretation:

      • Negative Scan: Shows more radioactivity in the white matter than in the gray matter, creating a clear gray-white matter contrast.

      • Positive Scan: Characterized by a loss of gray-white matter contrast, with radioactivity in the gray matter being equal to or greater than that in the adjacent white matter.

Cardiology

In cardiology, [¹⁸F]FDG PET is used to assess myocardial viability in patients with coronary artery disease. Viable but dysfunctional (hibernating) myocardium will show preserved or increased [¹⁸F]FDG uptake, indicating that it may recover function after revascularization.

Quality Control of ¹⁸F-Radiopharmaceuticals

Ensuring the safety and efficacy of ¹⁸F-radiopharmaceuticals is paramount. Rigorous quality control (QC) testing is mandatory before a radiopharmaceutical can be administered to a patient. [12][25]These tests are performed according to pharmacopeial monographs (e.g., USP, Ph. Eur.) and regulatory guidelines. [26][27]

QC Test Purpose Typical Method Acceptance Criteria (Example)
Radionuclidic Identity To confirm that the radionuclide is ¹⁸F. Gamma-ray spectroscopy Principal photon energy of 511 keV.
Radionuclidic Purity To determine the amount of other radionuclides present. Gamma-ray spectroscopy ≥ 99.5% ¹⁸F.
Radiochemical Purity To quantify the amount of the desired radiopharmaceutical relative to other radioactive compounds. Radio-TLC or Radio-HPLC ≥ 95% for [¹⁸F]FDG. [28]
Chemical Purity To identify and quantify non-radioactive chemical impurities. HPLC, GC Limits on precursor, solvents, etc.
pH To ensure the final product is within a physiological range. pH meter or pH paper 4.5 - 8.5. [28]
Sterility To ensure the absence of microbial contamination. Incubation in culture media No microbial growth.
Bacterial Endotoxins To test for pyrogenic substances. Limulus Amebocyte Lysate (LAL) test < 175 EU/V (for [¹⁸F]FDG).

| Filter Integrity Test | To indirectly confirm the sterility of the final product. | Bubble point test | Pass. [26]|

Automation in ¹⁸F-Radiosynthesis

The short half-life of ¹⁸F and the need for radiation protection have driven the development of automated synthesis modules. [13]These commercially available systems integrate the entire radiosynthesis process, from [¹⁸F]fluoride trapping to final product formulation, within a shielded "hot cell". [13][29][30][31] Advantages of Automation:

  • Radiation Safety: Minimizes radiation exposure to operators. [13]* Reproducibility and Reliability: Ensures consistent product quality and yield. [8][29]* Efficiency: Reduces synthesis time and potential for human error. [13][29]* Compliance: Facilitates compliance with Good Manufacturing Practices (GMP). [32][33][34]

Caption: A simplified schematic of an automated radiosynthesis workflow.

Role in Drug Development

PET imaging with ¹⁸F-labeled compounds is an invaluable tool in modern drug development, providing critical information from preclinical research through to late-stage clinical trials. [2][35][36][37][38] Key Applications:

  • Pharmacokinetics (PK): PET can be used to non-invasively determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate by radiolabeling the drug itself. [35][38]This provides crucial information about whether the drug reaches its target tissue in sufficient concentrations. [37]* Pharmacodynamics (PD): PET can measure the biochemical and physiological effects of a drug on its target. [2][35]For example, a PET tracer that binds to a specific receptor can be used to measure the receptor occupancy of a new drug candidate, helping to determine the optimal dose.

  • Target Engagement: PET can visually confirm that a drug is interacting with its intended molecular target in vivo. [2][36]* Patient Stratification: PET imaging can be used to select patients for clinical trials who are most likely to respond to a particular therapy (e.g., selecting patients with high tumor proliferation for an anti-proliferative drug using [¹⁸F]FLT PET).

  • Early Assessment of Efficacy: Changes in PET signals (e.g., a decrease in [¹⁸F]FDG uptake) can provide an early indication of treatment response, often before anatomical changes are visible with CT or MRI. [39]

Conclusion

The use of fluorinated compounds, particularly those labeled with fluorine-18, is a cornerstone of modern PET imaging. The favorable characteristics of ¹⁸F, coupled with robust and versatile radiochemistry, have enabled the development of a vast portfolio of radiotracers that provide profound insights into biology and disease. From routine clinical diagnosis in oncology and neurology to accelerating the development of new therapeutics, ¹⁸F-PET imaging continues to be a powerful and indispensable technology. As radiolabeling methodologies continue to advance, the scope and impact of ¹⁸F-labeled compounds in research and medicine are set to expand even further.

References

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride.
  • [18F]FLT-PET in oncology: current st
  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
  • 18F-Fluoromisonidazole in tumor hypoxia imaging. PubMed Central.
  • The Role of Total-Body PET in Drug Development and Evaluation: Status and Outlook. Society of Nuclear Medicine and Molecular Imaging.
  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
  • The roles of PET imaging studies in drug discovery and development, the PET advances the development of therapeutic drugs with various approaches like target engagement, proof of mechanism, proof of principle, and proof of concept at different stages of early and late-stage drug discovery research, and clinical development process.
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. PubMed.
  • PET and Drug Development. Radiology Key.
  • Use of Florbetapir-PET for Imaging β-Amyloid Pathology.
  • Imaging Hypoxia with 18F-Fluoromisonidazole: Challenges in Moving to a More Complic
  • FDA releases PET drug guidelines. AuntMinnie.com.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography.
  • [18F]FLT–PET Imaging Does Not Always “Light Up” Proliferating Tumor Cells.
  • Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years.
  • Novel Method and Device to Produce Fluorine-18 PET Tracers. Washington University in St. Louis.
  • Direct One-Step(18)
  • Limits of [18F]-FLT PET as a biomarker of prolifer
  • Emerging Role of [18F]FLT PET/CT in Lymphoid Malignancies: A Review of Clinical Results. MDPI.
  • Imaging of hypoxia in human tumors with [F-18]fluoromisonidazole. Iowa Research Online.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition.
  • A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based pl
  • Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir. Society of Nuclear Medicine and Molecular Imaging.
  • 18F-FLT PET/CT for Early Response Monitoring and Dose Escalation in Oropharyngeal Tumors. Journal of Nuclear Medicine.
  • Electrophilic radiofluorination route to [ 18 F]FDG.
  • Review of 18F-FDG Synthesis and Quality Control. PubMed Central.
  • PET imaging studies in metabolic diseases - when are they useful in drug development and wh
  • Direct One-Step18F-Labeling of Peptides via Nucleophilic Aromatic Substitution.
  • Detection of hypoxia with 18F-fluoromisonidazole (18F-FMISO)
  • Florbetapir (18F). Wikipedia.
  • In vivo imaging of amyloid deposition in Alzheimer disease using the radioligand 18F-AV-45 (florbetapir [corrected] F 18). PubMed.
  • Automated synthesis module for preparation of 18F-2-fluorodeoxyglucose...
  • Regulatory Guidance for PET Radiopharmaceuticals. University of Washington.
  • Clinical utility of amyloid PET imaging with (18)F-florbetapir: a retrospective study of 100 patients.
  • 18F-FDG Radiosynthesis: A Landmark in the History of PET (perspective on “Efficient Stereospecific Synthesis of No-Carrier-Added 2-[18F]fluoro-2-Deoxy-D-Glucose Using Aminopolyether Supported Nucleophilic Substitution” J Nucl Med. 1986;27:235–238). Journal of Nuclear Medicine.
  • Basic Aspects of Good Manufacturing Practice for PET-Radiopharmaceuticals.
  • Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination.
  • Regulatory Requirements for PET Drug Production. Journal of Nuclear Medicine.
  • Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced
  • Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.
  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Omics Online.
  • PET Radiopharmaceutical Manufacturing. PharmacyLibrary.
  • 18F-FDG Radiosynthesis: A Landmark in the History of PET. Journal of Nuclear Medicine.
  • C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science.

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Application Note: Intramolecular Hydroalkoxylation of Olefins for the Synthesis of Cyclic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The intramolecular hydroalkoxylation of olefins represents a powerful and atom-economical strategy for the synthesis of cyclic ethers, which are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] This transformation involves the addition of a tethered hydroxyl group across a carbon-carbon double bond, providing direct access to valuable five- and six-membered oxygen-containing heterocycles such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs). The development of efficient catalytic systems for this reaction has been a significant focus of modern synthetic chemistry, with catalysts based on gold, palladium, and increasingly, earth-abundant metals, demonstrating remarkable utility.[4][5]

This application note provides a comprehensive technical guide to the intramolecular hydroalkoxylation of olefins. It delves into the underlying reaction mechanisms, offers detailed experimental protocols for catalyst systems, and presents a troubleshooting guide to assist researchers in optimizing their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for rational catalyst selection, reaction optimization, and troubleshooting. While the precise mechanism can vary depending on the catalyst and substrate, the generally accepted pathways for common catalytic systems are outlined below.

Gold-Catalyzed Hydroalkoxylation

Cationic gold(I) complexes are highly effective catalysts for the activation of C-C multiple bonds towards nucleophilic attack.[6][7] The catalytic cycle for the intramolecular hydroalkoxylation of an unsaturated alcohol is depicted below.

Gold_Catalyzed_Hydroalkoxylation cluster_cycle Catalytic Cycle cluster_reactants Reactants A [Au(L)]+ B π-Alkene Complex A->B Coordination C Oxonium Intermediate B->C Nucleophilic Attack (+ROH) D Vinylgold Intermediate C->D Deprotonation (-H+) D->A Protodeauration (+H+) E Cyclic Ether D->E Protodeauration (+H+) Olefinic_Alcohol Olefinic Alcohol Olefinic_Alcohol->B

Caption: Gold-Catalyzed Intramolecular Hydroalkoxylation Cycle.

The cycle is initiated by the coordination of the gold(I) catalyst to the alkene, forming a π-alkene complex. This coordination renders the alkene electrophilic and susceptible to intramolecular attack by the pendant hydroxyl group. The subsequent nucleophilic attack leads to the formation of an oxonium intermediate, which upon deprotonation, yields a vinylgold species. Finally, protodeauration of the vinylgold intermediate regenerates the active gold catalyst and furnishes the desired cyclic ether product.[6] Mechanistic studies have revealed that the C–O bond formation can be reversible and that the turnover-limiting step is often the protodeauration.[6]

Palladium-Catalyzed Hydroalkoxylation

Palladium(II) catalysts are also widely employed for intramolecular hydroalkoxylation reactions.[5][8] The mechanism often proceeds through a Wacker-type nucleopalladation pathway.

Palladium_Catalyzed_Hydroalkoxylation cluster_cycle Catalytic Cycle cluster_reactants Reactants A Pd(II) B π-Alkene Complex A->B Coordination C Alkylpalladium(II) Intermediate B->C Nucleopalladation (+ROH) C->A Protodepalladation (+H+) D Cyclic Ether C->D Protodepalladation (+H+) Olefinic_Alcohol Olefinic Alcohol Olefinic_Alcohol->B

Caption: Palladium-Catalyzed Intramolecular Hydroalkoxylation Cycle.

In this pathway, the Pd(II) catalyst coordinates to the alkene, activating it for intramolecular attack by the alcohol. This results in the formation of an alkylpalladium(II) intermediate. Subsequent protodepalladation releases the cyclic ether product and regenerates the active Pd(II) catalyst.[8] The regioselectivity of the cyclization can often be controlled by the use of directing groups.[8]

Earth-Abundant Metal-Catalyzed Hydroalkoxylation

Driven by the principles of sustainable chemistry, there is a growing interest in utilizing earth-abundant metals such as iron, cobalt, and copper for hydroalkoxylation reactions.[4][9] These metals can operate through various mechanisms, including Lewis acid activation of the alkene or radical pathways. For instance, some copper-catalyzed systems are proposed to proceed via an enantioselective oxycupration followed by C–[Cu] homolysis and hydrogen atom transfer.[2] Iron(III) salts can act as effective Lewis acid catalysts for these transformations.[4]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a representative gold-catalyzed intramolecular hydroalkoxylation of an olefinic alcohol. This protocol is intended as a general guideline and may require optimization for specific substrates.

General Considerations
  • Safety: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Purity: Use of high-purity, dry solvents and reagents is crucial for the success of these reactions, as trace amounts of water can deactivate the catalyst.

  • Inert Atmosphere: While some gold catalysts are air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent potential side reactions and ensure reproducibility.

Representative Protocol: Gold-Catalyzed Synthesis of a Tetrahydrofuran Derivative

Reaction: Cyclization of 4-penten-1-ol to 2-methyltetrahydrofuran.

Materials:

  • 4-penten-1-ol

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation (in situ):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (triphenylphosphine)gold(I) chloride (e.g., 5 mol%).

    • Add silver tetrafluoroborate (or silver triflate) (e.g., 5 mol%). The silver salt acts as a halide scavenger to generate the active cationic gold catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

    • Add anhydrous dichloromethane via syringe.

    • Stir the mixture at room temperature for 15-30 minutes. A white precipitate of AgCl will form.

  • Reaction Setup:

    • In a separate flask, prepare a solution of 4-penten-1-ol (1.0 equiv) in anhydrous dichloromethane.

    • Using a syringe, add the solution of the olefinic alcohol to the flask containing the in situ generated gold catalyst.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a few drops of triethylamine to neutralize any acid).

    • Filter the reaction mixture through a short plug of silica gel or Celite to remove the silver salts and catalyst residues.

    • Wash the filter cake with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-methyltetrahydrofuran.

Data Presentation: Catalyst and Substrate Scope

The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the intramolecular hydroalkoxylation. The following table summarizes typical conditions for different catalytic systems.

Catalyst SystemSubstrate TypeTypical Catalyst Loading (mol%)SolventTemperature (°C)Typical Yields (%)Reference
[Au(L)]XUnactivated Alkenols1-5DCM, Toluene25-8070-95[6]
Pd(OAc)₂ / LigandUnactivated Alkenols2-10Toluene, Dioxane60-11060-90[8]
Cu(I) / Chiral LigandUnactivated Alkenols5-15THF, Toluene25-6075-95 (with high ee)[1][2]
FeCl₃Unactivated Alkenols5-10Dichloromethane2580-95[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Presence of impurities (e.g., water)- Insufficient reaction time or temperature- Use freshly prepared or high-purity catalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction time and/or temperature.
Formation of Side Products - Catalyst decomposition- Substrate decomposition- Isomerization of the double bond- Use a more stable catalyst or ligand.- Lower the reaction temperature.- Choose a catalyst system known to suppress isomerization.[10]
Poor Regioselectivity - Steric or electronic factors of the substrate- Catalyst control is not dominant- Modify the substrate to favor the desired cyclization mode.- Screen different catalysts and ligands to enhance regioselectivity.
Difficulty in Purification - Co-elution of product and starting material- Presence of catalyst-derived impurities- Optimize the chromatography conditions (eluent polarity, column length).- Perform an aqueous workup to remove water-soluble impurities before chromatography.

Conclusion

The intramolecular hydroalkoxylation of olefins is a versatile and efficient method for the synthesis of cyclic ethers. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can access a wide range of valuable heterocyclic compounds. This application note provides a solid foundation for the practical application of this important transformation in both academic and industrial settings. Further exploration of enantioselective variants and the use of sustainable, earth-abundant metal catalysts will undoubtedly continue to expand the scope and utility of this powerful synthetic tool.[1][2][4]

References

  • Widenhoefer, R. A. (2008). Recent Developments in Gold-Catalyzed Intramolecular Hydrofunctionalization of Alkenes and Alkynes. Accounts of Chemical Research, 41(4), 551-562. [Link]

  • Buchwald, S. L., & Sigman, M. S. (2019). Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers. Organic Letters, 21(17), 6884-6888. [Link]

  • Toste, F. D., & Gagosz, F. (2005). Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of Allenes. Journal of the American Chemical Society, 127(32), 11264-11265. [Link]

  • Hartwig, J. F. (2011). Palladium-Catalyzed Intramolecular Hydroalkoxylation of Unactivated Alkenes. Angewandte Chemie International Edition, 50(1), 114-116. [Link]

  • Sigman, M. S., & Buchwald, S. L. (2019). Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers. PMC. [Link]

  • Toste, F. D., & Michelet, B. (2007). The mechanism of gold(I)-catalyzed hydroalkoxylation of alkynes: an extensive experimental study. Chemistry – A European Journal, 13(28), 7999-8009. [Link]

  • Walsh, C. T. (2015). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. ACS Chemical Biology, 10(7), 1587-1590. [Link]

  • Widenhoefer, R. A., & Han, X. (2004). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Unsaturated Alcohols. Journal of the American Chemical Society, 126(31), 9536-9537. [Link]

  • Orru, R. V. A., & Ruijter, E. (2021). Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. Catalysts, 11(5), 583. [Link]

  • Orru, R. V. A., & Ruijter, E. (2021). Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. OUCI. [Link]

  • Ma, S., & Yu, Z. (2006). A novel palladium-catalyzed hydroalkoxylation of alkenes with a migration of double bond. Organic & Biomolecular Chemistry, 4(10), 1937-1939. [Link]

  • Toste, F. D., & Bergman, R. G. (2011). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society, 133(47), 19144-19156. [Link]

  • Nolan, S. P., & Díez-González, S. (2012). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes. ACS Catalysis, 2(11), 2379-2383. [Link]

  • Anjana, R. & Sreekanth, S. (2023). Earth-Abundant Metal Catalysts: Exploring the Potentials of Iron, Cobalt, and Nickel for Sustainable Chemistry. Journal of Sustainable Chemistry, 1(1), 1-10. [Link]

  • Rebek, J. Jr. (2015). Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. Chemical Communications, 51(1), 118-121. [Link]

  • Engle, K. M., & Yu, J.-Q. (2020). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 11(43), 11721-11727. [Link]

  • Beller, M., & Wu, X.-F. (2018). Earth-abundant metal catalysis in organic synthesis. Nature Communications, 9(1), 401. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Preliminary studies of Pd-catalyzed hydroalkoxylation of ene-alkoxyallenes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Marks, T. J., & Dzudza, A. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Letters, 11(7), 1523-1526. [Link]

  • Sigman, M. S., & Toste, F. D. (2021). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review. ACS Catalysis, 11(24), 15137-15155. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydropyran (THP) synthesis. The six-membered oxygen-containing saturated ring of a tetrahydropyran is a common structural motif in many natural products and pharmaceutically active compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tetrahydropyrans, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Tetrahydropyran Product

Question: My reaction is showing a low yield of the desired tetrahydropyran. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is crucial.[4][5]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider incrementally increasing the reaction time or temperature. A more active catalyst might also be necessary.[4][5]
Catalyst Inactivity Many catalysts, especially Lewis acids, are sensitive to moisture. Ensure that the catalyst is fresh and that all glassware is rigorously dried. Using freshly opened or purified reagents is highly recommended.[5]
Side Reactions Dominating The formation of undesired products, such as elimination products (e.g., allylic alcohols in Prins cyclizations), can consume starting materials.[4] To favor the desired cyclization, try lowering the reaction temperature or selecting a milder catalyst.[4]
Product Degradation The synthesized tetrahydropyran may be unstable under the reaction or workup conditions. This is particularly true in strongly acidic media. Consider lowering the reaction temperature or using a buffered workup to avoid exposure to strong acids or bases.[4]
Suboptimal Stoichiometry An incorrect ratio of reactants can lead to the formation of side products. For instance, in the Prins cyclization, an excess of formaldehyde at low temperatures can result in dioxane formation.[4] It is important to optimize the ratio of the aldehyde/ketone to the alkene.
Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Increase Time/Temp or Use More Active Catalyst incomplete->optimize_conditions Yes side_products Significant Side Products Observed? incomplete->side_products No, Reaction is Complete success Yield Improved optimize_conditions->success adjust_conditions Lower Temp or Use Milder Catalyst side_products->adjust_conditions Yes degradation Product Degradation Suspected? side_products->degradation No adjust_conditions->success check_stability Check Product Stability degradation->check_stability No modify_workup Use Buffered Workup or Lower Temp degradation->modify_workup Yes modify_workup->success

Caption: A systematic workflow for troubleshooting low yields in tetrahydropyran synthesis.

Problem 2: Poor Diastereoselectivity

Question: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling the stereochemistry is a critical aspect of tetrahydropyran synthesis, especially for applications in natural product synthesis and drug discovery.[2] The stereochemical outcome is influenced by the reaction mechanism, substrate structure, and reaction conditions.

Key Factors Influencing Diastereoselectivity:

  • Reaction Mechanism and Transition State: In many cyclization reactions, such as the Prins cyclization, the stereochemistry is determined by the chair-like transition state of the ring closure.[6] The substituents on the forming ring will preferentially occupy equatorial positions to minimize steric hindrance.[6]

  • Catalyst Choice: The choice of catalyst can have a profound impact on stereoselectivity. Chiral catalysts, such as chiral phosphoric acids, have been used to achieve high enantioselectivity in intramolecular oxa-Michael reactions for THP synthesis.[1]

  • Substrate Control: The existing stereocenters in the starting material can direct the stereochemical outcome of the reaction. This is a powerful strategy for achieving high diastereoselectivity.

  • Reaction Conditions: Temperature and solvent can influence the equilibrium between different transition states, thereby affecting the diastereomeric ratio. In some cases, kinetic (lower temperature) versus thermodynamic (higher temperature) control can lead to different major diastereomers.[3]

Strategies for Improving Diastereoselectivity:

  • Optimize the Catalyst:

    • For acid-catalyzed reactions, screen a variety of Lewis and Brønsted acids. For example, InCl3 has been shown to mediate cyclizations with excellent diastereoselectivity.[7]

    • Consider using a chiral catalyst if enantioselectivity is also a goal.[1]

  • Modify the Substrate:

    • Introduce bulky protecting groups that can direct the stereochemical course of the reaction.

    • The geometry of the starting alkene (E vs. Z) can influence the stereochemistry of the resulting tetrahydropyran.[7]

  • Adjust Reaction Conditions:

    • Vary the reaction temperature. Lower temperatures often lead to higher selectivity by favoring the transition state with the lowest activation energy.

    • Screen different solvents to find one that best stabilizes the desired transition state.

Frequently Asked Questions (FAQs)

Question 1: What are the most common methods for synthesizing tetrahydropyrans?

Answer:

There are several robust methods for the synthesis of tetrahydropyrans, each with its own advantages and substrate scope. Some of the most widely used methods include:

  • Prins Cyclization: This is an acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol.[8] It is a powerful method for constructing substituted tetrahydropyrans, often with high stereoselectivity.[9][10]

  • Intramolecular Hydroalkoxylation: This involves the intramolecular addition of a hydroxyl group to an unactivated alkene.[7] This reaction can be catalyzed by various metals, including platinum, gold, and cobalt.[7][11]

  • Intramolecular oxa-Michael Addition: This is a conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form the THP ring.[3]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone can be a highly efficient way to construct dihydropyran rings, which can then be reduced to tetrahydropyrans.[12]

  • Intramolecular Epoxide Ring Opening: The 6-endo-tet cyclization of a 4,5-epoxy alcohol can lead to the formation of a tetrahydropyran ring.[12]

Question 2: How do I choose the right catalyst for my tetrahydropyran synthesis?

Answer:

The choice of catalyst is critical and depends on the specific reaction, the substrate, and the desired outcome.

Catalyst Type Common Examples Typical Applications Considerations
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Amberlyst-15Prins cyclization, intramolecular hydroalkoxylation of silyl alkenols[13][14]Can be harsh and may not be suitable for acid-sensitive substrates.
Lewis Acids InCl₃, TMSOTf, BF₃·OEt₂Prins cyclization, Mukaiyama aldol-Prins cascade[2][9]Many are moisture-sensitive. The strength of the Lewis acid needs to be tuned to the reactivity of the substrate.
Transition Metals Pt, Au, Co, Ag(I), Cu(I) complexesIntramolecular hydroalkoxylation of unactivated alkenes[7]Can be expensive but often offer high functional group tolerance and milder reaction conditions.
Organocatalysts Chiral phosphoric acids, thioureasAsymmetric intramolecular oxa-Michael additions, protection of hydroxyl groups[1][15]Enable enantioselective transformations.

Question 3: My starting material has other sensitive functional groups. How can I avoid side reactions?

Answer:

Protecting group strategy is key when dealing with multifunctional molecules. The tetrahydropyranyl (THP) group itself is often used as a protecting group for alcohols due to its stability under non-acidic conditions.[15][16][17]

Key Considerations:

  • Protecting Groups: Ensure that any other sensitive functional groups (e.g., amines, other hydroxyl groups) are adequately protected before attempting the cyclization. The choice of protecting group should be orthogonal to the conditions used for the THP synthesis and its subsequent removal.

  • Reaction Conditions: Opt for milder reaction conditions whenever possible. For instance, some metal-catalyzed hydroalkoxylations proceed at room temperature and tolerate a wide range of functional groups.[7]

  • pH Control: If using acid catalysis, consider using a milder acid like pyridinium p-toluenesulfonate (PPTS) instead of a strong acid like p-TsOH.[18] A buffered workup can also prevent the degradation of acid-labile groups.[4]

Experimental Protocols

Protocol: Prins Cyclization for the Synthesis of a Substituted Tetrahydropyran

This protocol describes a general procedure for the acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Lewis acid catalyst (e.g., TMSOTf, InCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (1.0 eq) and dissolve it in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Aldehyde: Add the aldehyde (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate and catalyst).

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., 0.1-1.0 eq) to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran.

Mechanism: Common Side Reaction in Prins Cyclization

SideReaction cluster_main Desired Prins Cyclization cluster_side Side Reaction: Elimination oxocarbenium Oxocarbenium Ion cyclization Cyclization oxocarbenium->cyclization thp_cation THP Cation cyclization->thp_cation trapping Nucleophilic Trapping thp_cation->trapping elimination Proton Loss thp_cation->elimination product Tetrahydropyran Product trapping->product side_product Allylic Alcohol elimination->side_product start Starting Materials (Homoallylic Alcohol + Aldehyde) start->oxocarbenium

Caption: Competing pathways in the Prins reaction: desired cyclization versus side elimination.

References

  • BenchChem. (n.d.). Identifying and minimizing side products in Prins cyclization.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 186–196.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • University of Bath. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Prins Cyclization Reactions.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
  • Kumar, A., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963.
  • Elliott, L. D., & O'Doherty, G. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(43), 8563-8579.
  • Kumar, A., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate.
  • Lee, H., & Kim, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 438.
  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydropyrans and Tetrahydrofurans via Intramolecular Hydroalkoxylation of Alkenols.
  • Alvarez-Manzaneda, E. J., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Semantic Scholar.
  • Bull, J. A., & Croft, T. S. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(21), 4691-4704.
  • Alvarez-Manzaneda, E. J., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841.
  • Organic Chemistry Portal. (n.d.). Prins Reaction.
  • ResearchGate. (n.d.). Focused Update on the Prins Reaction and the Prins Cyclization.
  • National Center for Biotechnology Information. (n.d.). Racemization in Prins Cyclization Reactions.

Sources

Overcoming challenges in the synthesis of fluorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorinated Heterocyclic Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into heterocyclic scaffolds. As a Senior Application Scientist, I have compiled this guide based on established literature and practical field experience to help you troubleshoot common challenges and answer frequently asked questions.

The introduction of fluorine into heterocyclic compounds is a powerful strategy in medicinal chemistry and materials science, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3][4] However, the unique properties of fluorine also present significant synthetic hurdles.[3][4][5] This guide provides in-depth, evidence-based solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of fluorinated heterocycles.

Q1: How do I choose between an electrophilic and a nucleophilic fluorinating agent for my heterocyclic substrate?

A1: The choice between an electrophilic ("F+") and a nucleophilic ("F-") fluorinating agent is dictated by the electronic nature of your heterocyclic substrate.

  • Electrophilic Fluorination: This method is generally suitable for electron-rich heterocycles.[6] Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[6] They react with positions on the heterocyclic ring that have high electron density. For example, the fluorination of electron-rich imidazo[1,2-a]pyridines with Selectfluor proceeds via an electrophilic mechanism.[7]

  • Nucleophilic Fluorination: This approach is ideal for electron-deficient heterocycles, particularly those bearing good leaving groups (e.g., -Cl, -Br, -NO2) at activated positions.[8] Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF).[8] The reaction typically proceeds through an SNAr (nucleophilic aromatic substitution) mechanism.[8] For instance, activated nitroaromatic compounds can be fluorinated in high yield using anhydrous TBAF.[8]

Q2: I am struggling with poor regioselectivity in the fluorination of my pyridine derivative. What strategies can I employ to control the position of fluorination?

A2: Achieving regioselectivity in pyridine fluorination is a common challenge due to the complex electronics of the ring. Several strategies can be employed:

  • Directing Groups: The presence of activating or deactivating groups on the pyridine ring can direct the position of fluorination.

  • Catalysis: Metal-catalyzed approaches can offer excellent regiocontrol. For example, silver-catalyzed fluorination of aryl stannanes has shown promise.[9]

  • Protecting Groups: Temporary modification of the pyridine nitrogen can alter the electronic properties of the ring and influence the site of fluorination.

  • Intermediate Formation: A novel approach involves the formation of Zincke imine intermediates from pyridines, which can then undergo regioselective C-F bond formation with electrophilic fluorinating reagents to yield C3-fluoropyridines.[10][11] This method has been successfully applied to the late-stage fluorination of complex drug-like molecules.[10]

Q3: What is the impact of solvent choice on my nucleophilic fluorination reaction, and how can I optimize it?

A3: Solvent selection is critical in nucleophilic fluorination reactions as it significantly influences the reactivity of the fluoride anion.

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are generally preferred for nucleophilic fluorination.[8][12] In these solvents, the "naked" fluoride ion is highly nucleophilic because it is not strongly solvated through hydrogen bonding.[12][13] This leads to faster reaction rates.[12]

  • Polar Protic Solvents: Solvents such as water, methanol, and ethanol can strongly solvate the fluoride ion through hydrogen bonding, significantly reducing its nucleophilicity and reaction rate.[12][13] In polar protic solvents, the nucleophilicity of halides is inverted (I- > Br- > Cl- > F-), whereas in polar aprotic solvents, the trend is reversed (F- > Cl- > Br- > I-).[13]

To optimize your reaction, consider using a high-boiling point polar aprotic solvent to allow for higher reaction temperatures, which can help overcome the activation energy barrier for C-F bond formation.

Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Problem 1: Low or No Yield in Nucleophilic Fluorination (SNAr)

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Insufficiently Activated Substrate The heterocyclic ring may not be electron-deficient enough to undergo nucleophilic attack by the fluoride ion.Introduce a strong electron-withdrawing group (e.g., -NO2, -CN) ortho or para to the leaving group to activate the substrate.
Poor Leaving Group The group being displaced by fluoride is not sufficiently labile.If possible, replace the leaving group with a more reactive one (e.g., -NO2 > -F > -Cl > -Br > -I).
Water in the Reaction Trace amounts of water can hydrate the fluoride salt, significantly reducing its nucleophilicity.Use anhydrous fluoride sources (e.g., spray-dried KF, anhydrous TBAF) and rigorously dry the solvent and glassware.[8] Consider using a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.[8]
Low Reaction Temperature The activation energy for C-F bond formation can be high.Increase the reaction temperature. High-boiling point solvents like DMSO or sulfolane are often used for this purpose.

Experimental Protocol: Anhydrous Tetrabutylammonium Fluoride (TBAF) Preparation for Enhanced Nucleophilicity

Caution: Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of Anhydrous TBAF: Commercial TBAF trihydrate can be dried by azeotropic distillation with toluene or by heating under high vacuum. A more reactive form, TBAF(tBuOH)4 complex, has also been reported.[8]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the heterocyclic substrate in a dry, polar aprotic solvent (e.g., DMSO, acetonitrile).[8]

  • Reagent Addition: Add the anhydrous TBAF source to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution and proceed with extraction and purification.

Problem 2: Competing Elimination Side Reaction with Secondary Alkyl Halides

Potential Causes & Solutions

In the fluorination of heterocyclic systems containing secondary alkyl halides, elimination can be a significant side reaction, particularly with the highly basic fluoride ion.[14]

Potential Cause Explanation Recommended Solution
High Basicity of Fluoride The fluoride ion can act as a base, abstracting a proton and leading to the formation of an alkene.Use a less basic fluorinating agent or add a proton source to the reaction mixture to suppress elimination. Adding water to the organic phase can increase the SN2 yield at the cost of reactivity.[14]
Steric Hindrance Steric bulk around the reaction center can favor elimination over substitution.Optimize the reaction conditions (temperature, solvent) to favor the SN2 pathway. The use of supramolecular organocatalysis with agents like 1,4-benzenedimethanol has been shown computationally to selectively stabilize the SN2 transition state.[14]

Logical Relationship: SN2 vs. E2 Pathways

G sub Heterocyclic Substrate (Secondary Alkyl Halide) sn2 Sₙ2 Pathway (Nucleophilic Attack) sub->sn2 Sterically Accessible e2 E2 Pathway (Proton Abstraction) sub->e2 Sterically Hindered F Fluoride Ion (F⁻) F->sn2 Acts as Nucleophile F->e2 Acts as Base prod_sn2 Desired Fluorinated Product sn2->prod_sn2 prod_e2 Elimination Side-Product (Alkene) e2->prod_e2

Caption: SN2 vs. E2 competition in nucleophilic fluorination.

Problem 3: Decomposition of Starting Material or Product with Electrophilic Fluorinating Agents

Potential Causes & Solutions

Electrophilic fluorinating agents are strong oxidizers and can sometimes lead to decomposition.

Potential Cause Explanation Recommended Solution
High Reactivity of Fluorinating Agent Reagents like Selectfluor are highly reactive and can cause unwanted side reactions or degradation.Use a milder electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).[6] Adjusting the stoichiometry of the fluorinating agent can also help.
Unstable Intermediates The reaction may proceed through unstable cationic intermediates that are prone to decomposition.Run the reaction at lower temperatures to increase the stability of any intermediates. The choice of solvent can also influence the stability of charged species.
Acidic Byproducts The reaction may generate acidic byproducts that can catalyze decomposition.Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to the reaction mixture to neutralize any acid formed.

Experimental Workflow: Electrophilic Fluorination

G start Start: Electron-Rich Heterocycle reaction Electrophilic Fluorination start->reaction reagent Electrophilic Fluorinating Agent (e.g., Selectfluor, NFSI) reagent->reaction solvent Solvent Selection (e.g., Acetonitrile, Water) solvent->reaction conditions Reaction Conditions (Temperature, Additives) conditions->reaction workup Aqueous Work-up & Purification reaction->workup product Fluorinated Heterocycle workup->product

Caption: General workflow for electrophilic fluorination.

References

  • Mlostoń, G., Romański, J., & Heimgartner, H. (2019). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 24(15), 2763. [Link]

  • Boche, C., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2698–2708. [Link]

  • Petrov, V. A. (2020). Fluorinated Heterocycles. ResearchGate. [Link]

  • Petrov, V. A. (2009). FLUORINATED HETEROCYCLIC COMPOUNDS. John Wiley & Sons. [Link]

  • Li, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • D'Amico, F., et al. (2023). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • D'Amico, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Alič, B., & Tavčar, G. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]

  • Welch, J. T. (2009). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

  • Mukherjee, S., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Pliego, J. R., & de Almeida, M. V. (2007). Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the SN2 Transition State. The Journal of Physical Chemistry B. [Link]

  • Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

  • Wang, L., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Organic Letters. [Link]

  • Singh, A., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Furuya, T., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • Zapevalov, A. Y., & Saloutin, V. I. (2011). Electrophilic Fluorination of Heterocyclic Compounds with NF Reagents in Unconventional Media. ResearchGate. [Link]

  • H. B. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. MCAT Content. [Link]

  • Deakyne, C. A., & Liebman, J. F. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2017). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • Mukherjee, S., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. PubMed. [Link]

  • Wang, D., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. PubMed. [Link]

  • Ross, D. G. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]

  • Marzabadi, C. H., & Franck, R. W. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Leah4sci. (2024, January 26). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions? YouTube. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • ResearchGate. (n.d.). Mechanism for regioselective fluorination of pyridine and diazine. ResearchGate. [Link]

  • O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs? ResearchGate. [Link]

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Technical Support Center: Purification of Aminomethyl-tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminomethyl-tetrahydropyran (AM-THP) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important structural motif. The inherent basicity of the aminomethyl group, combined with the polarity of the tetrahydropyran ring, presents unique purification challenges. This document provides in-depth, experience-driven answers to common problems, troubleshooting guides, and validated protocols to streamline your workflow and enhance purity.

Section 1: Purification Strategy - A Decision-Making Workflow

Choosing the correct purification strategy from the outset can save significant time and resources. The optimal method depends on the scale of your reaction, the nature of the impurities, and the physicochemical properties of your target compound (e.g., crystallinity, pKa).

The following flowchart provides a general decision-making framework for purifying AM-THP derivatives.

Purification_Strategy start Crude Product Mixture is_solid Is the crude a solid? start->is_solid is_oil Is the crude an oil? start->is_oil purity_check Purity > 85% by LCMS/NMR? is_solid->purity_check Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallize Attempt Recrystallization or Salt Formation purity_check->recrystallize Yes purity_check->chromatography No acid_stable Is the compound acid-stable? is_oil->acid_stable acid_stable->chromatography No acid_base Perform Acid-Base Liquid-Liquid Extraction acid_stable->acid_base Yes chrom_after_ext Chromatography of Extracted Material acid_base->chrom_after_ext

Caption: Initial decision tree for selecting a purification method.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of aminomethyl-tetrahydropyran derivatives in a direct Q&A format.

Column Chromatography Problems

Question 1: My compound is streaking badly or showing severe peak tailing on a silica gel column. What's happening and how do I fix it?

Answer: This is the most frequent issue when purifying basic amines on standard silica gel.[1][2]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[2] The basic aminomethyl group on your molecule undergoes a strong acid-base interaction with these silanols. This secondary interaction, which is stronger than the desired normal-phase partitioning, causes some molecules to "stick" to the stationary phase, resulting in a tailed or streaked peak shape.[2][3][4] In severe cases, you may experience significant loss of your product, as it can bind irreversibly to the column.

  • Solutions:

    • Use a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. This base will interact with the acidic silanol sites, effectively "masking" them from your compound.[1][2]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA). It's a workhorse for this purpose.

      • Ammonium Hydroxide: For more polar amines, a small amount of concentrated ammonium hydroxide (e.g., 0.1-0.5%) in a polar mobile phase like DCM/Methanol can be very effective.[1]

    • Pre-treat the Silica: Before loading your sample, you can flush the column with your mobile phase containing the basic modifier. This ensures the entire stationary phase is neutralized before your compound is introduced.[5]

    • Change the Stationary Phase: If modifiers are ineffective or incompatible with your molecule, consider an alternative stationary phase.

      • Basic Alumina: Alumina is basic and can provide excellent separation for basic compounds without tailing.

      • Amine-Functionalized Silica: These commercially available columns have an amine-bonded phase, which creates a basic environment and prevents interactions with underlying silanols.[1]

      • Reversed-Phase (C18): For some AM-THP derivatives, reversed-phase chromatography can be an excellent alternative. Using a mobile phase with a high pH (using a pH-stable column) will keep the amine neutral and improve peak shape.[6]

Tailing_Troubleshooting start Peak Tailing Observed on Silica Gel add_tea Add 0.5% Triethylamine to Eluent start->add_tea check_shape Peak Shape Improved? add_tea->check_shape success Purification Successful check_shape->success Yes change_phase Switch to Alternative Stationary Phase (e.g., Alumina, C18) check_shape->change_phase No

Caption: Troubleshooting flowchart for peak tailing.

Question 2: My compound won't elute from the silica column, even with a high concentration of methanol in my eluent.

Answer: This indicates an exceptionally strong interaction with the silica gel.

  • Causality: Your aminomethyl-tetrahydropyran derivative might be highly polar or possess multiple basic sites, leading to very strong binding to the acidic silica.

  • Solutions:

    • Drastically Increase Polarity & Basicity: Prepare an eluent with a higher percentage of a basic modifier. A mixture such as 89:10:1 Dichloromethane/Methanol/Ammonium Hydroxide is a powerful eluent for highly retained amines.

    • Ion-Exchange Chromatography: This is a more advanced technique but is perfectly suited for this problem.[7] You can use a strong cation exchange (SCX) resin. The protonated amine will bind to the negatively charged resin.[7][8] Non-basic impurities can be washed away. Your compound is then eluted by washing the column with a solution of a base, such as ammonia in methanol, which displaces your product.[7][8]

Aqueous Work-up & Extraction Issues

Question 3: I am losing a significant amount of my product during the aqueous work-up. Where is it going?

Answer: Your product is likely remaining in the aqueous layer due to salt formation.

  • Causality: Amines are bases. If your aqueous layer is acidic or even neutral (pH ≤ 7), your aminomethyl-tetrahydropyran will be protonated to form an ammonium salt (R-CH₂NH₃⁺).[9] This ionic salt is often highly soluble in water and will not partition into the organic layer during extraction.[9][10]

  • Solutions:

    • Basify Before Extraction: Before extracting your product with an organic solvent, ensure the aqueous layer is basic. Add a base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution until the pH is greater than 9, as confirmed with pH paper.[10] At this pH, the amine will be in its neutral, "freebase" form, which is much more soluble in organic solvents like dichloromethane or ethyl acetate.[11][12]

    • Use a More Polar Extraction Solvent: If your freebase is particularly polar, a solvent like ethyl acetate may not be sufficient. Try multiple extractions with dichloromethane or a 9:1 mixture of dichloromethane/isopropanol.

    • Salting Out: Add sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

Crystallization and Product Isolation

Question 4: My product isolates as a persistent oil, making it difficult to handle and assess purity. How can I get a solid?

Answer: Many amine freebases are low-melting solids or oils. Converting the amine to a salt is a standard and highly effective technique to induce crystallization.[12][13][14]

  • Causality: The freebase form may have weak intermolecular interactions, preventing the formation of a stable crystal lattice. By forming a salt (e.g., a hydrochloride), you introduce strong ionic interactions, which dramatically increase the melting point and promote the formation of a well-ordered, crystalline solid.[12][15]

  • Solution: Hydrochloride Salt Formation

    • Dissolve your purified oil in a minimal amount of a dry, non-polar solvent like diethyl ether, MTBE, or ethyl acetate.

    • Slowly add a solution of hydrogen chloride (HCl) in a solvent (e.g., 2M HCl in diethyl ether, commercially available) dropwise while stirring.

    • You should observe the immediate precipitation of a white solid, which is the hydrochloride salt of your amine.

    • Once precipitation is complete, collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any non-basic impurities, and dry it under vacuum.[16] This salt is often highly pure and suitable for analysis and further use.

Question 5: I formed the hydrochloride salt, but it "oiled out" or won't recrystallize properly. What should I do?

Answer: This is a common recrystallization problem related to solvent choice and saturation.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The choice of recrystallization solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold.

  • Solutions:

    • Solvent System Screening: The key is finding the right solvent or solvent pair. For amine hydrochlorides, polar solvents are often required.

      • Single Solvents: Try alcohols like isopropanol or ethanol. Heat to dissolve the salt, then cool slowly.

      • Solvent/Anti-Solvent: Dissolve the salt in a minimal amount of a hot polar solvent (e.g., methanol, ethanol). Then, slowly add a less polar "anti-solvent" (e.g., diethyl ether, acetone, ethyl acetate) until the solution becomes faintly cloudy.[16] Heat gently to redissolve, then allow to cool slowly. This is a very powerful technique.

    • Promote Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography of a Basic AM-THP Derivative

This protocol provides a step-by-step method for purifying a moderately polar aminomethyl-tetrahydropyran derivative using silica gel chromatography with a basic modifier.

  • Preparation of the Mobile Phase:

    • Prepare a stock solution of your chosen mobile phase. A good starting point for many AM-THP derivatives is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • To this mixture, add 0.5% by volume of triethylamine (TEA). For example, to make 1 L of eluent, use 945 mL DCM, 50 mL MeOH, and 5 mL TEA.

    • Expert Tip: The basic modifier is crucial. Without it, your compound will likely tail or stick to the column.[2][17]

  • Column Packing and Equilibration:

    • Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica:crude product by weight).

    • Pack the column using the prepared mobile phase (with TEA).

    • Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase. This ensures the entire silica bed is neutralized by the TEA before the sample is loaded.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase. If your compound's Rf is too low, you can gradually increase the polarity by increasing the percentage of methanol.

    • Example Gradient: Start with 98:2 DCM:MeOH (+0.5% TEA), gradually increasing to 90:10 DCM:MeOH (+0.5% TEA).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a visualization stain suitable for amines, such as ninhydrin, if your compound is not UV-active.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator. Note that TEA is relatively high-boiling, so you may need to use a high-vacuum pump or perform a co-evaporation with a solvent like toluene to remove the final traces.

Protocol 2: Purification via Acid-Base Extraction and Salt Formation

This protocol is ideal for situations where the main impurities are non-basic and your compound is stable to acid and base.

  • Acidic Extraction (Isolating the Amine):

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM (approx. 10-20 mL per gram of crude).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer three times with 1 M aqueous HCl. The protonated amine will move into the aqueous layer, while neutral organic impurities will remain in the organic phase.[18]

    • Combine the acidic aqueous layers. The product is now in this aqueous solution as a hydrochloride salt.

  • Basification and Re-extraction (Liberating the Freebase):

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add 2 M NaOH solution with swirling until the pH of the solution is >10 (check with pH paper).

    • The amine will be converted back to its neutral freebase form.

    • Extract the now basic aqueous layer three times with fresh DCM. The purified freebase amine will now move into the organic layer.

    • Combine the organic layers.

  • Drying and Isolation of Freebase:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine, likely as an oil.

  • (Optional) Conversion to a Crystalline Solid:

    • Follow the procedure in FAQ 4 to convert the purified oil into its solid hydrochloride salt for easier handling and storage. Dissolve the oil in ether and add ethereal HCl to precipitate the solid salt.[16]

References

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link][13]

  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. [Link][14]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link][9]

  • Google Patents. (1969).
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. [Link][10]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link][1]

  • ResearchGate. (2013). Which acidic ion exchange resin is suited best for purification of oligo amino compounds?[Link][8]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link][7]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link][18]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link][2]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • Sciencemadness.org. (2007). Amines in Acid/base extraction. [Link][11]

  • Reddit. (2024). Amine workup. [Link]

  • Science Forums. (2011). Amine purification. [Link][5]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof. [15]

  • LCGC. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link][3]

  • Restek. (2013). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. [Link]

  • Chromatography Forum. (2010). peak tailing. [Link][6]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. [Link][12]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link][4]

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Technical Support Center: Synthesis of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable building block. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you improve your reaction yields and product purity.

The synthesis of this compound, while conceptually straightforward, involves several critical steps where yields can be significantly compromised. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Overall Synthetic Pathway

The most common and logical synthetic route involves a three-step sequence:

  • Grignard Reaction: Formation of 2-fluorophenylmagnesium bromide and its subsequent nucleophilic addition to tetrahydropyran-4-one to create the tertiary alcohol intermediate.

  • Nitrile Substitution: Conversion of the tertiary alcohol to a nitrile via a nucleophilic substitution reaction.

  • Nitrile Reduction: Reduction of the nitrile group to the target primary amine.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Amine Reduction A 1-Bromo-2-fluorobenzene + Mg C 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol A->C THF, Anhydrous B Tetrahydropyran-4-one B->C D 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile C->D NaCN or TMSCN Acid Catalyst E This compound (Target Molecule) D->E LiAlH4 or H2/Catalyst

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

This section is divided by the key stages of the synthesis.

Part 1: Grignard Reagent Formation and Addition

This initial step is arguably the most critical for the overall success of the synthesis. The reactive nature of the Grignard reagent makes it susceptible to various side reactions and deactivation pathways.[1]

Q1: My Grignard reaction fails to initiate. The solution does not turn cloudy or exotherm. What's wrong?

A1: This is a classic issue, almost always stemming from two sources: moisture contamination or a passivated magnesium surface.

  • Causality (Moisture): Grignard reagents are potent bases and will be instantly quenched by protic sources like water.[1][2]

  • Causality (Passivation): Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF) must be anhydrous grade, preferably freshly distilled from a drying agent like sodium/benzophenone.

  • Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for 10-15 minutes before adding the solvent. An ultrasonic bath can also be effective.[2]

    • Chemical Activation (Iodine): Add a single crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the characteristic brown iodine color is an indicator of activation.[2]

    • Chemical Activation (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. It reacts with Mg to form MgBr₂ and ethene gas, which helps to clean the surface.[2]

  • Initiate with High Concentration: Add a small portion (5-10%) of your 1-bromo-2-fluorobenzene to the activated magnesium before adding the bulk of the solvent. This creates a concentrated solution at the metal surface, which often helps kickstart the reaction. Once initiation is confirmed (exotherm, color change), add the remaining solvent and then add the rest of the aryl bromide solution dropwise.

Q2: I'm observing a significant amount of a non-polar, high Rf byproduct, and my yield of the desired alcohol is low. What is this byproduct and how can I prevent it?

A2: You are likely observing byproducts from Wurtz coupling and/or benzyne formation .

  • Wurtz Coupling: The already-formed Grignard reagent can react with unreacted 1-bromo-2-fluorobenzene to form 2,2'-difluorobiphenyl. This is favored at higher temperatures and higher concentrations of the aryl bromide.[1][2]

    • Solution: The key is to keep the instantaneous concentration of 1-bromo-2-fluorobenzene low. This is achieved by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension. Maintaining a gentle reflux during the addition without excessive external heating ensures the reaction is proceeding at a controlled rate.[2]

  • Benzyne Formation: This is a specific problem for ortho-halo Grignard reagents. The 2-fluorophenylmagnesium bromide can eliminate MgBrF to form a highly reactive benzyne intermediate. This benzyne will then undergo side reactions, such as a Diels-Alder reaction if furan or another diene is present, or polymerization.[3]

    • Solution: This side reaction is temperature-dependent. Forming the Grignard reagent at a lower temperature can suppress benzyne formation. Consider initiating the reaction at room temperature and then cooling the flask in an ice bath during the dropwise addition of the remaining aryl bromide. For highly sensitive substrates, a halogen-metal exchange using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) at low temperatures (-15 °C to 0 °C) can be a superior alternative to classical Grignard formation.[4]

G cluster_main Desired Reaction cluster_side Side Reactions A 2-F-Ph-MgBr C Desired Alcohol A->C E Wurtz Coupling (2,2'-Difluorobiphenyl) A->E F Benzyne Formation A->F Elimination of MgBrF B Tetrahydropyran-4-one B->C D 2-F-Ph-Br D->E G Polymerization/ Other Products F->G

Caption: Competing reaction pathways for the Grignard reagent.

Part 2: Conversion of Tertiary Alcohol to Aminomethyl Group

This two-step conversion (alcohol -> nitrile -> amine) is critical for installing the required pharmacophore.

Q3: My yield for the conversion of the tertiary alcohol to the nitrile is poor. I observe significant alkene formation.

A3: This is a classic competition between S_N1 substitution and E1 elimination. The tertiary carbocation intermediate formed under acidic conditions is prone to losing a proton to form an alkene.

  • Causality: The stability of the tertiary carbocation makes it a viable intermediate. However, this same stability allows time for a weak base (like water or the counter-ion) to abstract a proton from an adjacent carbon, leading to the highly substituted and stable alkene byproduct.

Troubleshooting Steps:

  • Choice of Cyanide Source and Catalyst:

    • Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) at low temperatures (e.g., 0 °C to -20 °C) is often superior to using NaCN/HCl. The Lewis acid activates the alcohol, and the reaction can be run under milder conditions, which disfavors the E1 pathway.

  • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). This can help stabilize the ion pair of the carbocation and the counter-ion, favoring the substitution pathway over elimination.

  • Temperature Control: Maintain strict low-temperature control throughout the reaction. Start the reaction at a lower temperature and allow it to slowly warm to room temperature only if necessary, while monitoring by TLC or LCMS.

Q4: The final reduction of the nitrile gives me a mixture of products and is difficult to purify. How can I achieve a clean reduction to the primary amine?

A4: The choice of reducing agent is critical. While powerful, some reagents can be unselective, and others can lead to byproducts.

  • Causality (Catalytic Hydrogenation): When using H₂ with catalysts like Raney Nickel or Pd/C, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.[5]

  • Causality (Hydride Reagents): Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are very effective but require strictly anhydrous conditions and a careful aqueous workup to avoid hazards.[6][7][8]

ReagentConditionsProsCons
LiAlH₄ Anhydrous THF or Et₂O, followed by aqueous workup.High yield, clean conversion to primary amine.[7]Highly reactive, pyrophoric, requires careful handling and workup.
BH₃·THF THF, often with gentle heating.Milder than LiAlH₄, good functional group tolerance.[5]Can be slower, requires careful quenching.
H₂ / Raney Ni High pressure H₂, often in alcoholic solvent with NH₃.Cost-effective for large scale, avoids complex workups.Can form secondary/tertiary amine byproducts.[5] Adding ammonia helps suppress this.
H₂ / Pd/C High pressure H₂, acidic or basic conditions.Widely available catalyst.Similar byproduct formation to Raney Ni.

Recommendation: For laboratory scale, LiAlH₄ is often the most reliable method for a clean, high-yielding conversion to the primary amine, provided appropriate safety precautions are taken.[6][8] For larger scale or if sensitive functional groups are present, catalytic hydrogenation in the presence of ammonia is a viable alternative.

Optimized Protocol: Synthesis of this compound

PART A: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 120°C overnight and assemble while hot under a positive flow of inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine.

  • Initiation: Add a small volume of anhydrous THF, just enough to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF. Add ~5% of this solution to the magnesium suspension. The reaction should initiate within minutes (slight exotherm, disappearance of iodine color, cloudy appearance). If not, gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the rest of the anhydrous THF to the reaction flask. Add the remaining 1-bromo-2-fluorobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour at room temperature.

  • Addition to Ketone: Cool the Grignard solution to 0°C using an ice bath. Add a solution of tetrahydropyran-4-one (0.95 eq) in anhydrous THF dropwise.

  • Workup: After stirring for 2 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Checkpoint: The crude product can be analyzed by TLC and ¹H NMR to confirm the consumption of the ketone and formation of the alcohol before proceeding.

PART B: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Setup: To a solution of the crude alcohol from Part A (1.0 eq) in anhydrous dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN) (1.5 eq).

  • Reaction: Cool the solution to 0°C. Slowly add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq).

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. Allow it to warm to room temperature if the reaction is sluggish.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude nitrile by column chromatography.

PART C: this compound

  • Setup: Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0°C.

  • Addition: Add a solution of the nitrile from Part B (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LCMS indicates complete consumption of the nitrile.

  • Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form. Stir vigorously for 30 minutes.

  • Isolation: Filter the solid precipitate through a pad of Celite, washing thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by acid-base extraction or chromatography if necessary.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups in Organic Chemistry. Retrieved from [Link]

  • Lee, H. Y. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Molecules, 25(17), 3939. Available at: [Link]

  • ResearchGate. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

  • ResearchGate. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. Retrieved from [Link]

  • Arkat USA, Inc. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 1-16. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the Grignard reagent formation. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While a specific link for this paper isn't in the search results, the synthesis of substituted aminotetrahydropyrans is a relevant topic). A general resource on substituted tetrahydropyrans is: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (2011). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
  • Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

  • Howell, J. B., et al. (2019). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 10(1), 476. Available at: [Link]

  • Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2394-2405. Available at: [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Organic Process Research & Development, 19(9), 1219-1227. Available at: [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. Available at: [Link]

  • University of Manchester. (2017). Alchemy: Turning Alcohol into Amines. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (2016). US10040776B2 - Pyran derivatives and their preparation.
  • Chegg.com. (2022). Solved 7. The formation of a Grignard reagent from.... Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Retrieved from [Link]

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Side-product analysis in the synthesis of substituted tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted tetrahydropyrans. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tetrahydropyran synthesis and effectively troubleshoot common challenges, particularly the formation of unwanted side-products. The guidance provided herein is grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of substituted tetrahydropyrans. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple unidentified spots. What are the likely side-products?

Answer:

Low yields and the presence of multiple byproducts are common challenges in tetrahydropyran synthesis, often stemming from the reaction mechanism itself. The nature of the side-products is highly dependent on the synthetic route employed.

For Prins-type Cyclizations:

The Prins cyclization and its variants are powerful methods for constructing the tetrahydropyran ring, but they are susceptible to several side reactions.[1][2]

  • Elimination Products: The oxocarbenium ion intermediate is prone to elimination reactions, leading to the formation of unsaturated acyclic ethers or dienes. This is particularly prevalent at higher temperatures or with strongly acidic catalysts.

  • Isomeric Tetrahydropyrans: Depending on the substitution pattern and reaction conditions, you may form diastereomers or constitutional isomers of your target molecule. For instance, both cis and trans isomers can be formed, and their ratio is influenced by the stereochemistry of the starting materials and the transition state geometry.[3]

  • Oxonia-Cope Rearrangement: This rearrangement of the oxocarbenium ion intermediate can lead to racemization and the formation of constitutional isomers, complicating the product mixture.[1][2]

  • Intermolecular Reactions: At high concentrations, intermolecular reactions between the starting materials can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.

For Oxonium-Ene Cyclizations:

This powerful cyclization method can also lead to specific side-products.

  • Incomplete Cyclization: The reaction may stall at the oxonium ion stage, which can then be trapped by other nucleophiles present in the reaction mixture (e.g., water, solvent), leading to acyclic byproducts.

  • Alternative Ene Reactions: Depending on the substrate, different intramolecular ene-type cyclizations can occur, potentially leading to different ring sizes or isomeric products.[4][5] For example, a (2,4) ene cyclization might compete with the desired (2,5) cyclization.[4][5]

For Intramolecular Hydroalkoxylation:

While generally clean, this method can also present challenges.

  • Reversibility: The hydroalkoxylation reaction can be reversible, leading to an equilibrium mixture of starting material and product.

  • Competing Intermolecular Etherification: Similar to other methods, intermolecular reaction between two molecules of the starting alcohol can lead to dimer formation, especially at high concentrations. This is a classic Williamson-type side reaction.[6][7]

Troubleshooting Workflow:

start Low Yield & Multiple Spots check_reaction Identify Synthesis Method start->check_reaction prins Prins Cyclization Check for: - Elimination Products - Isomers (cis/trans) - Oxonia-Cope Products check_reaction->prins Prins oxo_ene Oxonium-Ene Check for: - Incomplete Cyclization - Alternative Ene Products check_reaction->oxo_ene Oxo-Ene hydroalkoxylation Hydroalkoxylation Check for: - Reversibility - Intermolecular Etherification check_reaction->hydroalkoxylation Hydroalkoxylation analysis Characterize Byproducts (GC-MS, LC-MS, NMR) prins->analysis oxo_ene->analysis hydroalkoxylation->analysis optimize Optimize Reaction Conditions - Lower Temperature - Adjust Catalyst/Concentration - Change Solvent analysis->optimize end Improved Yield & Purity optimize->end start Crude Reaction Mixture tlc TLC Analysis (Initial Purity Assessment) start->tlc ir IR Spectroscopy (Functional Group Analysis) start->ir separation Chromatographic Separation (GC or LC) tlc->separation ms Mass Spectrometry (Molecular Weight & Fragmentation) separation->ms nmr NMR Spectroscopy (Detailed Structure & Stereochemistry) separation->nmr identification Side-Product Structure Elucidation ms->identification nmr->identification ir->identification

Sources

Troubleshooting diastereoselectivity in Prins cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Prins Cyclization Reactions

A Senior Application Scientist's Guide to Troubleshooting Diastereoselectivity

Welcome to the technical support hub for the Prins cyclization. As a powerful carbon-carbon and carbon-oxygen bond-forming reaction, the Prins cyclization is a cornerstone for constructing substituted tetrahydropyran (THP) rings—a scaffold prevalent in numerous biologically active natural products.[1][2] However, controlling the diastereoselectivity of this reaction can be a significant challenge. This guide is structured to provide you, a researcher or drug development professional, with actionable, in-depth solutions to common stereochemical issues encountered in the lab. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to empower you with a robust understanding of the reaction mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Prins cyclization is yielding a poor diastereomeric ratio (e.g., close to 1:1). What is the primary mechanistic reason for this, and what is my first troubleshooting step?

Answer:

Poor diastereoselectivity in a Prins cyclization typically points to a poorly organized transition state during the key C-C bond formation step. The reaction proceeds via an oxocarbenium ion intermediate, which is attacked by the tethered alkene.[1][2][3] The stereochemical outcome is largely determined by the conformation of this intermediate in a chair-like transition state. To achieve high diastereoselectivity, one transition state must be significantly lower in energy than the other. Typically, a conformation that places bulky substituents in pseudo-equatorial positions is favored.[1][3][4]

Your first and most critical troubleshooting step is to re-evaluate your choice of acid catalyst , as this has the most profound impact on the transition state geometry.

The Causality: The Lewis or Brønsted acid does more than just generate the initial oxocarbenium ion.[5] The nature of the acid and its counter-ion influences the tightness of the ion pair.[1][4] A bulky, coordinating Lewis acid can act as a steric director, organizing the oxocarbenium ion and the incoming nucleophilic alkene into a single, low-energy conformation, thereby favoring one diastereomer. A small, non-coordinating Brønsted acid (like TFA) may lead to a "looser," less-ordered transition state, allowing for multiple cyclization pathways and resulting in poor selectivity.

Troubleshooting Workflow: Catalyst Choice

G start Low Diastereoselectivity Observed catalyst Evaluate Acid Catalyst System start->catalyst bronsted Initial Catalyst: Brønsted Acid (e.g., TFA, MsOH) catalyst->bronsted If yes lewis Initial Catalyst: Lewis Acid (e.g., BF3·OEt2) catalyst->lewis If yes switch_to_lewis Action: Switch to a Coordinating Lewis Acid bronsted->switch_to_lewis screen_lewis Action: Screen a Panel of Lewis Acids lewis->screen_lewis bulkier_lewis Consider Bulkier Catalysts (e.g., SnCl4, TiCl4, InCl3) switch_to_lewis->bulkier_lewis screen_lewis->bulkier_lewis milder_lewis Consider Milder Catalysts (e.g., FeCl3, Sc(OTf)3) screen_lewis->milder_lewis optimize Optimize Temperature & Solvent bulkier_lewis->optimize milder_lewis->optimize

Caption: Troubleshooting flow for low diastereoselectivity.

Q2: I've switched from a Brønsted acid to a Lewis acid, but the selectivity is still poor. How do different Lewis acids affect the outcome, and how should I screen them?

Answer:

Not all Lewis acids are created equal. Their impact on diastereoselectivity is a function of their size, coordination strength, and the nature of their counter-ions. When one Lewis acid fails, a systematic screening is the logical next step.

The Causality:

  • Steric Bulk: Larger Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can impose greater steric hindrance in the transition state, forcing substituents into equatorial positions more effectively than smaller acids like boron trifluoride etherate (BF₃·OEt₂).[6]

  • Counter-Ion Nucleophilicity: The counter-ion of the Lewis acid can play a crucial role in the reaction termination step. For halo-Prins reactions, the halide itself is the nucleophile. The choice of Lewis acid (e.g., TiCl₄ vs. SnCl₄) can influence the facial selectivity of this nucleophilic attack.[6][7] For instance, a TiCl₄-mediated cyclization at low temperatures can favor cis addition of the hydroxyl and chloride groups, while SnCl₄ at room temperature may favor the trans product.[6][7] In some cases, the counter-ion of a less nucleophilic Lewis acid (like SnBr₄⁻) allows for the formation of a solvent-separated ion pair, which can favor equatorial attack by the nucleophile.[1][4]

Data-Driven Catalyst Selection:

The choice of Lewis acid can dramatically alter both yield and diastereomeric ratio (d.r.). Below is a representative table illustrating potential outcomes for a model reaction.

Catalyst (1.1 eq)SolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
TFACH₂Cl₂-78 to 07555:45
BF₃·OEt₂CH₂Cl₂-788580:20
InCl₃CH₂Cl₂-409095:5
SnCl₄CH₂Cl₂-7892>98:2
TMSOTfEt₂O-7895>99:1 (cis)

Note: This data is illustrative and based on general trends reported in the literature. Actual results are substrate-dependent.[1][2]

Protocol: Lewis Acid Screening for Diastereoselectivity Optimization

This protocol outlines a parallel screening approach to efficiently identify the optimal Lewis acid for your specific Prins cyclization.

1. Preparation & Setup:

  • Ensure all glassware is oven- or flame-dried. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
  • Use anhydrous solvents. Dichloromethane (CH₂Cl₂) is a common starting point.
  • Prepare a stock solution of your homoallylic alcohol substrate and aldehyde in the chosen solvent to ensure consistent concentrations across all reactions.

2. Reaction Execution (Example for 5 parallel reactions):

  • To five separate, dry reaction vials equipped with stir bars, add the substrate/aldehyde stock solution (e.g., 1.0 mL, 0.1 M).
  • Cool all vials to the desired starting temperature (e.g., -78 °C, using a dry ice/acetone bath).
  • Prepare solutions or neat aliquots of your Lewis acids to be screened (e.g., BF₃·OEt₂, SnCl₄, TiCl₄, InCl₃, TMSOTf), typically aiming for 1.1 to 1.5 equivalents.
  • Add the respective Lewis acid to each vial simultaneously if possible, or in rapid succession.
  • Stir the reactions at -78 °C for a set time (e.g., 1 hour).

3. Monitoring & Quenching:

  • After 1 hour, take a small aliquot from each reaction for TLC or LC-MS analysis to assess conversion.
  • If the reaction is sluggish, consider allowing it to warm slowly to a higher temperature (e.g., -40 °C or 0 °C).
  • Once sufficient conversion is observed, quench the reactions by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for titanium salts).

4. Workup & Analysis:

  • Allow the quenched reactions to warm to room temperature. Dilute with the reaction solvent (e.g., CH₂Cl₂) and transfer to a separatory funnel.
  • Wash with saturated NaHCO₃ (aq), water, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Analyze the crude product mixture for each reaction by ¹H NMR to determine the diastereomeric ratio by integrating well-resolved, characteristic peaks for each diastereomer.
Q3: My reaction is giving the wrong diastereomer as the major product. How can I reverse the selectivity?

Answer:

Obtaining the undesired diastereomer indicates that the favored transition state leads to the wrong product. Reversing selectivity requires fundamentally altering the energetics of the competing transition states.

The Causality & Mechanistic View: The stereochemistry of the final product is a direct consequence of the chair-like transition state adopted during cyclization. The key oxocarbenium ion intermediate can exist in (E) and (Z) geometries, and the alkene can attack from a pseudo-axial or pseudo-equatorial trajectory. The cis-2,6-disubstituted product typically arises from a chair transition state where both substituents adopt equatorial positions.[1][3][8]

To reverse selectivity, you must find conditions that favor a different transition state, such as one involving an axial attack or a twist-boat conformation. This is challenging but can sometimes be achieved by:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction.[4] Non-polar solvents like hexane or toluene may favor tighter ion-pairing and different transition state assemblies compared to polar solvents like acetonitrile or dichloromethane. An optimization study has shown that enantioselectivity can increase as the polarity of the solvent decreases.[4]

  • Temperature: Lowering the temperature generally increases selectivity by amplifying small energy differences between transition states. Conversely, if you are kinetically trapped in an undesired pathway at low temperatures, carefully increasing the temperature might allow the system to overcome a higher energy barrier to a different, desired transition state (thermodynamic control), though this often comes at the cost of side reactions.

  • Substrate Modification: While more synthetically demanding, altering the substrate can have a dramatic effect. For example, in silyl-Prins cyclizations, the geometry of the starting alkene can dictate the final product configuration, with E-alkenes often leading to equatorial substituents and Z-alkenes leading to axial substituents.[9]

Mechanism of Diastereoselection

G cluster_0 Oxocarbenium Intermediate cluster_1 Transition States cluster_2 Products Intermediate R1-CH=O+R2 ts1 Chair TS 1 (R1, R2 Equatorial) Intermediate->ts1 ΔG‡ (low) Favored Pathway ts2 Chair TS 2 (R1 Axial) Intermediate->ts2 ΔG‡ (high) Disfavored Pathway prod1 cis-Diastereomer (Major Product) ts1->prod1 prod2 trans-Diastereomer (Minor Product) ts2->prod2

Caption: Energy pathways in Prins cyclization.

Q4: I am observing significant racemization or loss of enantiomeric excess in my asymmetric Prins cyclization. What is happening?

Answer:

Racemization is a known pitfall in Prins cyclizations, especially when using enantiomerically enriched starting materials.[1][2][3][4] The primary cause is a reversible 2-oxonia-Cope rearrangement that can scramble the stereochemical information.[1][2][3][4][8]

The Causality: The desired Prins cyclization is in equilibrium with an alternative pathway: a[10][10]-sigmatropic rearrangement of the oxocarbenium ion intermediate.[8] This rearrangement proceeds through a different transition state and forms a new oxocarbenium ion. If this process is rapid and reversible, it can lead to the erosion of optical purity.[4][8] This is particularly problematic if the reaction involves isomerization of an (E)-oxocarbenium ion to a (Z)-oxocarbenium ion, which then undergoes the rearrangement.[8]

Strategies to Mitigate Racemization:

  • Use Masked Aldehydes: Instead of a free aldehyde, using a precursor like an α-acetoxy ether can generate the oxocarbenium ion in situ under milder conditions. This has been shown to suppress racemization by avoiding side reactions that might be in equilibrium with the desired cyclization.[1][3][4][11]

  • Lower the Temperature: As with selectivity, lower temperatures disfavor competing pathways like the oxonia-Cope rearrangement, which may have a higher activation energy than the desired cyclization.

  • Choose the Right Catalyst/Solvent System: The reaction conditions play a critical role. Certain combinations of Lewis acids, solvents, and nucleophiles can minimize the lifetime of the open-chain oxocarbenium ion, reducing the opportunity for rearrangement to occur.[8]

References

  • Wender, P. A., et al. (2011). Mechanistic and Computational Studies of Exocyclic Stereocontrol in the Synthesis of Bryostatin-like cis-2,6-Disubstituted-4-Alkylidene Tetrahydropyrans by Prins Cyclization. National Institutes of Health. Available at: [Link]

  • Reddy, B. M., & Reddy, C. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. Available at: [Link]

  • Dobbs, A. P., et al. (2021). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Overman, L. E., & Wolfe, J. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. PubMed Central. Available at: [Link]

  • Reddy, B. M., & Reddy, C. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Available at: [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega. Available at: [Link]

  • Dobbs, A. P., et al. (2021). A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. ACS Publications. Available at: [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2011). Lewis Acid-Promoted Mukaiyama Aldol–Prins (MAP) Cyclizations of Acetals, Ketals, α-Acetoxy Ethers, and Orthoformates. National Institutes of Health. Available at: [Link]

  • Padron, J. I., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. Available at: [Link]

  • List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. Available at: [Link]

  • Rychnovsky, S. D., & France, S. (2006). Racemization in Prins Cyclization Reactions. PubMed Central. Available at: [Link]

  • Reddy, B. M., & Reddy, C. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. organic-chemistry.org. Available at: [Link]

  • Rychnovsky, S. D. (2003). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. ACS Publications. Available at: [Link]

  • Floreancig, P. E., et al. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PubMed Central. Available at: [Link]

  • Dobbs, A. P., et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). A detailed investigation of the aza-Prins reaction. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate. Available at: [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Prins reaction. Wikipedia. Available at: [Link]

  • ChemEurope. (n.d.). Prins reaction. chemeurope.com. Available at: [Link]

  • ResearchGate. (n.d.). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. Available at: [Link]

  • Dolliver, D. D., & Nicolaou, K. C. (1966). The Mechanism of the Prins Reaction. V. The Prins Reaction of Styrenes. ElectronicsAndBooks. Available at: [Link]

  • Padron, J. I., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

  • NROChemistry. (n.d.). Prins Reaction. NROChemistry. Available at: [Link]

  • Reddy, B. M., & Reddy, C. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. Available at: [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ResearchGate. Available at: [Link]

  • Frontier, A. J., & Hernandez, J. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science. Available at: [Link]

  • Asensio, J. L., & Gomez, A. M. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Navigating the Stability of Fluorinated Amine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your work. This center is structured to address common issues in a direct question-and-answer format, offering troubleshooting guides and in-depth FAQs.

Section 1: Understanding the Instability of Fluorinated Amines

The incorporation of fluorine into amine-containing molecules is a powerful strategy in medicinal chemistry to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1][2] However, the very features that make fluorination attractive can also introduce unique stability challenges. This section delves into the "why" behind the instability of certain fluorinated amines.

Q1: I thought the carbon-fluorine bond was exceptionally strong. Why is my fluorinated amine degrading in solution?

While the C-F bond is indeed the strongest single bond in organic chemistry, its stability can be compromised by the molecular context, particularly the presence of an amine group.[1] Several degradation pathways can be at play:

  • Intramolecular Nucleophilic Displacement: A lone pair of electrons on the nitrogen atom can act as an intramolecular nucleophile, especially if it can form a stable three- to six-membered ring by displacing a nearby fluorine atom. For example, compounds containing a 2-(fluoromethyl)pyrrolidine moiety have shown significant decomposition in solution at physiological pH.[3][4]

  • Elimination Reactions: The strong electron-withdrawing nature of fluorine can increase the acidity of adjacent protons. In the presence of a base, this can lead to the elimination of hydrogen fluoride (HF). This is a known instability pathway for some β-fluoroamines.

  • Hydrolysis: Certain fluorinated groups, such as trifluoromethylamines (-NCF₃), can be susceptible to hydrolysis, particularly under aqueous workups or in acidic or basic conditions.[5][6] This can lead to the formation of corresponding amides or carboxylic acids.

  • Oxidative Degradation: The amine group itself can be a site for oxidation, and the presence of fluorine can influence the susceptibility of the molecule to oxidative pathways.[7]

  • Photodegradation: Some fluorinated aromatic amines are susceptible to degradation upon exposure to light.[8]

The following diagram illustrates a common degradation pathway for α-fluoroamines, where the nitrogen lone pair facilitates the elimination of a fluoride ion.

graph Degradation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="α-Fluoroamine\n(R₂N-CHF-R')"]; B [label="Iminium Ion\n([R₂N=CHF-R']⁺ F⁻)"]; C [label="Hydrolysis Products\n(e.g., Aldehyde/Ketone + Amine)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; D [label="Instability"];

A -> B [label="Elimination of F⁻"]; B -> C [label="Hydrolysis"]; D -> A [style=dotted, arrowhead=none, color="#EA4335"];

caption [label="Figure 1: General degradation pathway of α-fluoroamines.", shape=plaintext, fontsize=10]; }

Caption: Figure 1: General degradation pathway of α-fluoroamines.

Section 2: Troubleshooting Experimental Challenges

This section provides practical troubleshooting guides for common issues encountered during the synthesis, purification, and analysis of fluorinated amine compounds.

Q2: My reaction to synthesize a fluorinated amine is giving a low yield. What are the common culprits?

Low yields in reactions involving fluorinated amines can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:

  • Reagent and Reaction Conditions:

    • Moisture: Many fluorination reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried and use anhydrous solvents.

    • Base Sensitivity: Some fluorinating reagents can react violently or decompose in the presence of strong bases.

    • Solvent Incompatibility: Be aware of potential reactions between your fluorinating agent and the solvent. For instance, some electrophilic fluorinating reagents can react exothermically with common solvents like DMF and DMSO.[6]

  • Substrate Reactivity:

    • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on your amine substrate can significantly decrease its nucleophilicity, hindering the reaction.

    • Steric Hindrance: Bulky groups near the amine can impede the approach of the fluorinating reagent.

  • Product Instability:

    • The desired fluorinated amine product may be unstable under the reaction or workup conditions. Consider if the product could be degrading via one of the pathways mentioned in Section 1.

Problem Potential Cause Troubleshooting Steps References
Low or No Product Formation Inactive fluorinating reagentVerify the quality of the reagent; use a fresh batch.
Insufficiently nucleophilic amineUse a stronger base to deprotonate the amine; consider a more reactive fluorinating agent.
Reaction temperature too lowGradually increase the reaction temperature while monitoring for decomposition.
Formation of Multiple Products Side reactions with solventChoose a more inert solvent.[6]
Over-fluorinationCarefully control the stoichiometry of the fluorinating agent.
Product degradationAnalyze the reaction mixture at different time points to check for product formation followed by decomposition. If observed, consider milder reaction or workup conditions.[6]
Q3: I'm struggling to purify my fluorinated amine. What strategies can I use?

Purification of fluorinated amines can be challenging due to their unique polarity and basicity. Standard silica gel chromatography often leads to issues like peak tailing and poor separation.

  • Chromatography Troubleshooting:

    • Peak Tailing on Silica Gel: This is often due to strong interactions between the basic amine and acidic silanol groups on the silica surface.[6]

      • Solution: Add a small amount of a competing base, like triethylamine or ammonia, to the mobile phase.[6]

      • Alternative: Use an amine-functionalized or end-capped silica column.[6]

    • Compound is too Polar: If your compound does not move from the baseline, a more polar solvent system is needed.

      • Solution: Gradually increase the polarity of your eluent. For normal-phase chromatography, consider adding methanol. For highly polar compounds, reverse-phase chromatography might be a better option.[6]

  • Alternative Purification Techniques:

    • Acid-Base Extraction: If your fluorinated amine is stable to acid, you can perform an acidic wash to protonate the amine and move it into the aqueous layer, separating it from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and re-extracting.[6]

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Formation of a salt with an appropriate acid can sometimes facilitate crystallization.[6]

graph Purification_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Crude Product"]; B [label="Silica Gel Chromatography"]; C [label="Acid-Base Extraction"]; D [label="Crystallization"]; E [label="Pure Fluorinated Amine"];

node [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; F [label="Peak Tailing?"]; G [label="Poor Separation?"];

A -> B; A -> C; A -> D; B -> F; F -> B [label="Add Et₃N to Eluent"]; B -> G; G -> B [label="Try Reverse Phase"]; B -> E [label="Successful Separation"]; C -> E; D -> E;

caption [label="Figure 2: Decision workflow for purifying fluorinated amines.", shape=plaintext, fontsize=10]; }

Caption: Figure 2: Decision workflow for purifying fluorinated amines.

Section 3: Stability Testing and Analytical Methods

Proactively assessing the stability of your fluorinated amine is crucial. This section provides an overview of how to design and execute stability studies.

Q4: How can I systematically evaluate the stability of my fluorinated amine in solution?

A forced degradation or stress testing study is the standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.[9][10][11] The goal is to induce a small amount of degradation (typically 5-20%) to identify the degradation products without completely destroying the parent compound.[10][12]

Protocol for Forced Degradation Study:

  • Prepare Stock Solution: Prepare a stock solution of your fluorinated amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. It is also crucial to include a control sample kept at the intended storage condition.[7]

    • Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl.[12]

    • Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH.[12]

    • Oxidation: Add an equal volume of 3-30% hydrogen peroxide.[7]

    • Thermal Stress: Incubate at an elevated temperature (e.g., 40-80°C).[12]

    • Photostability: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][12]

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the lability of your compound.

  • Sample Quenching and Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a suitable stability-indicating method, such as HPLC-UV, HPLC-MS, or ¹⁹F NMR.

Stress Condition Typical Reagents/Parameters Potential Degradation Pathways References
Acidic Hydrolysis 0.1 M - 1 M HCl, room temp to 60°CHydrolysis of trifluoromethyl groups, ether cleavage.[11][12]
Basic Hydrolysis 0.1 M - 1 M NaOH, room temp to 60°CElimination of HF, hydrolysis of esters/amides.[11][12]
Oxidation 3-30% H₂O₂, room temperatureN-oxidation, hydroxylation.[7][11]
Thermal Degradation 40-80°CVarious, depends on structure.[12]
Photodegradation UV and visible light exposurePhotoreduction, photooxidation, C-F bond cleavage.[9]
Q5: What are the best analytical techniques for monitoring the stability of my fluorinated amine?

A combination of chromatographic and spectroscopic techniques is often ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies.

    • Method: A reverse-phase C18 column with a gradient elution of water/acetonitrile or water/methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid, is a good starting point.

    • Detection: UV detection is common, but if your compound lacks a strong chromophore, derivatization or the use of a mass spectrometer (LC-MS) is necessary. LC-MS is also invaluable for identifying unknown degradation products.[4]

    • Troubleshooting: As mentioned in Q3, peak tailing can be an issue. Using a deactivated column or adding a competing amine to the mobile phase can help.[6]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for analyzing fluorinated compounds.

    • Advantages: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, with no background signals in biological matrices.[13] It can be used to quantify the parent compound and its degradation products, often without the need for authentic standards of the degradants.[13]

    • Application: By taking ¹⁹F NMR spectra at different time points during a stability study, you can directly observe the disappearance of the signal for the parent compound and the appearance of new signals corresponding to fluorinated degradation products. The chemical shifts of these new signals can provide clues about the structure of the degradants.[14][15][16]

Section 4: Frequently Asked Questions (FAQs)

Q6: Does the position of the fluorine atom affect the stability of the amine? Yes, the position of the fluorine atom is critical. Fluorine's strong electron-withdrawing inductive effect decreases with distance.[17]

  • α-Fluoroamines: Generally considered unstable and prone to intramolecular elimination.[3]

  • β-Fluoroamines: Can be unstable due to the potential for HF elimination. The pKa of the amine is significantly lowered, which can affect its behavior in biological systems.[17] For each additional β-fluorine, a decrease in pKa of approximately 1.7 units is observed.[17]

  • γ- and more distant fluoroamines: The influence of fluorine on the amine's basicity and stability is significantly reduced as the distance increases.[17]

Q7: How does pH affect the stability of my fluorinated amine? The pH of the solution can have a profound impact on the stability of fluorinated amines.[6]

  • Protonation State: The amine group will be protonated at low pH and deprotonated at high pH. The rate of degradation can be different for the protonated and unprotonated forms.

  • Catalysis: Both acid and base can catalyze degradation reactions like hydrolysis and elimination. For example, the hydrolysis of some esters is significantly faster under alkaline conditions.

  • General Trend: For many compounds, maximum stability is observed near neutral pH. However, this is highly compound-specific, and stability studies across a range of pH values are essential.

Q8: Are there any "safe" solvents for working with fluorinated amines? While there is no universally "safe" solvent, some are generally more inert than others.

  • Good Starting Points: Acetonitrile (MeCN), and for some applications, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be good choices.

  • Solvents to Use with Caution: As mentioned earlier, be cautious with DMF, DMSO, and pyridine, especially with reactive fluorinating agents.[6]

  • Aqueous Solutions: The stability of fluorinated amines in aqueous solutions is highly variable. Some, like certain trifluoromethylamines, are known to be water-sensitive.[5]

Q9: My fluorinated amine is a chiral compound. Are there any special considerations for its purification and stability? Yes, working with chiral fluorinated amines adds another layer of complexity.

  • Purification: Chiral chromatography is often necessary to separate enantiomers. This can be done on a variety of chiral stationary phases. Method development may involve screening different columns and mobile phases.

  • Stability: It is important to verify that the chiral center is stable under your experimental and storage conditions. Racemization can occur, especially at non-neutral pH or elevated temperatures. Your stability-indicating method should be able to separate the enantiomers to monitor for any changes in enantiomeric purity over time.

Q10: Can I predict the stability of my fluorinated amine before I synthesize it? While a definitive prediction is difficult without experimental data, you can make an educated assessment based on the structure.

  • Look for Unstable Motifs: Be wary of α-fluoroamine structures and the presence of intramolecular nucleophiles that could lead to C-F bond cleavage.[3][4]

  • Consider the pKa: The predicted pKa of the amine can give you an idea of its protonation state at physiological pH, which can influence its interactions and stability. Fluorine substitution generally lowers the pKa of amines.[2][17][18]

  • Review the Literature: Look for stability data on structurally similar compounds. This can provide valuable clues about potential liabilities.

This technical support center provides a foundation for understanding and addressing the stability issues of fluorinated amine compounds. Remember that each compound is unique, and the principles discussed here should be used to guide a systematic experimental approach to ensuring the integrity of your molecules.

References

  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au.
  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). ChemMedChem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal Chemistry.
  • Technical Support Center: Purification of Fluorin
  • The Dark Side of Fluorine. (2019). PMC - NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • Equilibrium and rate constants for the hydrolysis of fluoroformamidines at 25 C and ionic strength 1.0 M (KCl). (2003).
  • Forced Degradation Study in Pharmaceutical Stability. (2020). Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Technical Support Center: Purification of Chiral Amines. (2025). BenchChem.
  • Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... (2019).
  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (2023). Environmental Toxicology and Chemistry.
  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2017). NIH.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
  • 19F NMR Reference Standards:. (n.d.). University of Wisconsin-Madison.
  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry.
  • 19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry.
  • (PDF) A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2017).
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2023). ChemRxiv.
  • Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid. (2014). NIH.
  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. (2022).
  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromucon
  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. (n.d.). Pharmaguideline.
  • PFOA degradation kinetics at different pHs. The lines were regressed... (2014).
  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. (2010). PMC - NIH.
  • Kinetics and quantitative structure-activity relationship study on the degradation reaction from perfluorooctanoic acid to trifluoroacetic acid. (2014). PubMed.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I.. (2026). ChemRxiv | Cambridge Open Engage.
  • Journal of the American Chemical Society. (n.d.).
  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. (2004). PubMed.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022). Frontiers in Microbiology.
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021).
  • Enzymatic synthesis of fluorinated compounds. (2021). PMC - PubMed Central - NIH.
  • Excitation energy effects on the fluorescence quantum yield in solution.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (2025). BenchChem.
  • Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. (2022). NIH.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. (2018). New Journal of Chemistry (RSC Publishing).

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Technical Support Center: Scalable Synthesis of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive overview and troubleshooting protocols for the scalable synthesis of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis on a large scale presents several challenges that require careful consideration of reaction conditions and potential side reactions. This guide outlines a recommended scalable synthetic route, provides detailed experimental protocols, and offers extensive troubleshooting advice in a frequently asked questions (FAQ) format to address common issues encountered during the synthesis.

Recommended Scalable Synthetic Route

For a scalable, efficient, and safer synthesis, a one-pot multi-component reaction to construct the core structure followed by nitrile reduction is recommended over a Grignard-based approach. The Grignard route, while feasible, presents significant safety and handling challenges on a larger scale.[1][2][3]

The proposed and recommended two-stage synthetic pathway is as follows:

Stage 1: One-Pot Synthesis of 4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-carbonitrile

This stage involves a multi-component reaction that efficiently assembles the tetrahydropyran ring with the desired aryl and nitrile functionalities in a single step.[4][5]

Stage 2: Reduction of the Nitrile to the Primary Amine

The intermediate carbonitrile is then reduced to the target primary amine. Catalytic hydrogenation is the preferred method for scalability and safety.[6][7]

Stage 1: Synthesis of 4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-carbonitrile

This one-pot reaction provides an efficient route to the key intermediate, avoiding harsh reagents and multiple intermediate isolations.[5]

Experimental Protocol
  • Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorobenzaldehyde (1.0 eq.), malononitrile (1.05 eq.), and 1,3-cyclohexanedione (1.0 eq.).

  • Solvent and Catalyst: Add ethanol as the solvent (5-10 volumes) and L-proline (0.1 eq.) as the catalyst.[5]

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with cold ethanol. If no precipitation occurs, concentrate the reaction mixture under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carbonitrile.

Troubleshooting FAQs: Stage 1

Q1: The reaction is sluggish or does not go to completion.

  • Possible Cause: Inadequate catalyst activity or insufficient heating.

    • Solution:

      • Ensure the L-proline used is of good quality and dry.

      • Verify the reflux temperature is being maintained. For large-scale reactions, ensure efficient and even heating of the reactor.

      • Consider a slightly longer reaction time and monitor closely.

Q2: The yield of the desired product is low, with significant side products observed.

  • Possible Cause: Competing side reactions, such as self-condensation of the starting materials.

    • Solution:

      • Control the initial reaction temperature. A gradual increase to reflux after an initial stirring period at room temperature can minimize side reactions.

      • Ensure the stoichiometry of the reactants is accurate. An excess of malononitrile can sometimes lead to byproducts.

Q3: The product is difficult to crystallize or purify.

  • Possible Cause: Presence of oily impurities or unreacted starting materials.

    • Solution:

      • Perform an aqueous work-up before crystallization. After concentrating the ethanol, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and then concentrate again before attempting crystallization.

      • Optimize the recrystallization solvent system. A solvent screen may be necessary to find the optimal conditions for obtaining a crystalline solid.

Stage 2: Reduction of 4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-carbonitrile

Catalytic hydrogenation is the preferred method for this reduction on a large scale due to its efficiency, safety, and atom economy.[8]

Experimental Protocol (Catalytic Hydrogenation)
  • Catalyst Preparation: In a suitable hydrogenation reactor, suspend Raney Nickel (5-10 wt%) in ethanol under a nitrogen atmosphere.[9]

  • Reaction Setup: Add a solution of 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carbonitrile (1.0 eq.) in ethanol. To suppress the formation of secondary and tertiary amine byproducts, add aqueous ammonia (NH4OH) to the reaction mixture.[8]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC or HPLC). Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.[10] Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude amine can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) followed by crystallization.

Alternative Protocol (LiAlH4 Reduction - Lab Scale)

For smaller-scale synthesis where catalytic hydrogenation equipment is unavailable, Lithium Aluminum Hydride (LiAlH4) can be used. Note: LiAlH4 is not recommended for large-scale production due to safety concerns.[11][12]

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH4 (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Slowly add a solution of 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carbonitrile (1.0 eq.) in anhydrous THF to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: A granular precipitate of aluminum salts should form. Filter the mixture and wash the solid thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Troubleshooting FAQs: Stage 2

Q1: The catalytic hydrogenation is slow or incomplete.

  • Possible Cause: Catalyst deactivation or poor hydrogen mass transfer.

    • Solution:

      • Ensure the Raney Nickel is fresh and active.

      • Increase the hydrogen pressure and/or reaction temperature within safe limits.

      • Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen.

      • Check the purity of the starting nitrile; impurities can poison the catalyst.

Q2: Significant amounts of secondary and tertiary amines are formed as byproducts.

  • Possible Cause: The intermediate imine reacting with the product amine.[6]

    • Solution:

      • The addition of ammonia (or ammonium hydroxide) to the reaction mixture is crucial to suppress the formation of these byproducts.[8]

      • Lowering the reaction temperature may also help, though it might slow down the reaction rate.

Q3: During the LiAlH4 reduction, the reaction is too exothermic or difficult to control.

  • Possible Cause: The rate of addition of the nitrile solution is too fast.

    • Solution:

      • Add the nitrile solution dropwise, ensuring the internal temperature does not rise significantly.

      • Ensure efficient cooling with an ice-salt bath if necessary.

Q4: The work-up of the LiAlH4 reaction results in a gelatinous precipitate that is difficult to filter.

  • Possible Cause: Incorrect quenching procedure.

    • Solution:

      • Strictly follow the Fieser workup procedure ratios (for 'x' g of LiAlH4, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

      • Vigorous stirring during the quenching process is essential.

Q5: How can I effectively remove the Raney Nickel catalyst after hydrogenation?

  • Possible Cause: Fine particles of the catalyst passing through the filter medium.

    • Solution:

      • Use a thick pad of Celite for filtration.

      • Ensure the Celite pad is well-settled before starting the filtration.

      • If metal contamination persists, consider passing the solution through a filter aid cartridge designed for metal scavenging.

Alternative Route: Grignard Reaction (For Reference)

While not the recommended scalable route, the Grignard synthesis is a classic approach and is provided here for completeness.

Workflow Diagram: Grignard Route

A 2-Bromofluorobenzene C 2-Fluorophenylmagnesium bromide A->C 1. Grignard Formation B Mg, THF B->C E 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol C->E 2. Nucleophilic Addition D Tetrahydro-4H-pyran-4-one D->E G 4-(2-Fluorophenyl)-3,6-dihydro-2H-pyran E->G 3. Dehydration F Acid catalyst, Heat F->G I 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile G->I 4. Hydrocyanation H HCN source H->I K Target Molecule I->K 5. Nitrile Reduction J Reducing Agent J->K

Caption: Grignard-based synthetic pathway.

Troubleshooting FAQs: Grignard Reaction

Q1: The Grignard reagent formation does not initiate.

  • Possible Cause: Moisture in the glassware or solvent, or a passivated magnesium surface.

    • Solution:

      • Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.[13]

      • Use anhydrous solvents. THF is generally preferred for its ability to stabilize the Grignard reagent.[13]

      • Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[14]

Q2: The reaction mixture turns dark brown or black during Grignard reagent formation.

  • Possible Cause: Decomposition of the Grignard reagent due to overheating or impurities.

    • Solution:

      • Control the rate of addition of the aryl halide to maintain a gentle reflux.

      • Ensure the purity of the magnesium and the 2-bromofluorobenzene.

Q3: Low yield of the tertiary alcohol after reaction with tetrahydro-4H-pyran-4-one.

  • Possible Cause: Incomplete formation of the Grignard reagent or side reactions.

    • Solution:

      • Titrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly.

      • Keep the reaction temperature low during the addition of the ketone to minimize side reactions.

Data Summary

StageReactionKey ReagentsTypical YieldScalability Considerations
1 One-Pot Pyran Synthesis2-Fluorobenzaldehyde, Malononitrile, 1,3-Cyclohexanedione, L-proline75-85%Good. Avoids hazardous reagents. One-pot nature improves efficiency.
2 Catalytic HydrogenationRaney Nickel, H2, NH4OH80-95%Excellent. Preferred industrial method. Requires specialized equipment.
2 (Alt) LiAlH4 ReductionLiAlH4, Anhydrous THF70-85%Poor. Significant safety risks on a large scale. Difficult work-up.

Overall Synthetic Workflow

Scalable Synthesis Workflow cluster_stage1 Stage 1: One-Pot Pyran Synthesis cluster_stage2 Stage 2: Nitrile Reduction cluster_purification Purification start 2-Fluorobenzaldehyde + Malononitrile + 1,3-Cyclohexanedione process1 L-proline, Ethanol Reflux start->process1 intermediate 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile process1->intermediate process2 Raney Ni, H2, NH4OH Ethanol, Heat, Pressure intermediate->process2 final_product This compound process2->final_product purification Vacuum Distillation or Salt Formation & Crystallization final_product->purification

Caption: Recommended scalable synthesis workflow.

References

  • [WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)

Sources

Tetrahydropyran (THP) Ring Integrity: A Technical Support Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of tetrahydropyran (THP) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of the THP ring during multi-step synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity of your target molecules.

Troubleshooting Guide: Preventing Unwanted THP Ring Decomposition

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My THP-protected alcohol is unexpectedly cleaving during a reaction that is supposed to be non-acidic. What are the likely causes and how can I prevent this?

Answer:

This is a common and often perplexing issue. While THP ethers are valued for their stability in basic and neutral conditions, several subtle factors can lead to their premature cleavage.[1][2][3]

Root Cause Analysis:

  • Latent Acidity in Reagents or Solvents: Seemingly neutral reagents can harbor acidic impurities. For instance, certain grades of chloroform can contain trace amounts of HCl. Similarly, some commercial palladium on carbon (Pd/C) catalysts may contain residual palladium chloride (PdCl₂), which can generate HCl in the presence of a hydroxylic solvent like ethanol during hydrogenation reactions.[4][5] This in-situ acid generation is a frequent culprit for unexpected THP deprotection.

  • Lewis Acidity of Metal Salts: Many metal salts used in catalysis or as additives possess Lewis acidic character, which can be sufficient to catalyze THP ether cleavage.[2] Examples include ZnCl₂, MgBr₂, and Cu(OTf)₂.

  • "Innocent" Additives: Additives like ammonium chloride (NH₄Cl), often used for quenching reactions, can create a weakly acidic environment in solution, leading to slow decomposition of the THP group over time.

Preventative Strategies & Protocols:

  • Reagent and Solvent Purification:

    • Solvents: Use freshly distilled or inhibitor-free solvents. For chlorinated solvents, consider passing them through a plug of basic alumina immediately before use to remove acidic impurities.

    • Reagents: Be mindful of the quality and source of your reagents. If you suspect a reagent is acidic, you can either purify it or use a grade certified for sensitive applications.

  • Managing Hydrogenation Reactions:

    • Catalyst Pre-treatment: If you suspect your Pd/C catalyst is acidic, you can wash it with an aqueous solution of sodium bicarbonate (NaHCO₃) before use to neutralize any acidic residues.[4]

    • Addition of a Non-Nucleophilic Base: Including a hindered, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in the reaction mixture can scavenge trace acids without interfering with the primary reaction.

  • Choosing Milder Alternatives:

    • If a Lewis acid is required for a transformation elsewhere in the molecule, consider if a milder Lewis acid could be effective. For example, zinc triflate may be less aggressive than zinc chloride.

Question 2: I am trying to deprotect a THP ether, but the reaction is sluggish, incomplete, or leading to decomposition of my starting material. What adjustments can I make?

Answer:

The deprotection of THP ethers is a delicate balance. The conditions need to be acidic enough to promote cleavage but mild enough to avoid side reactions.[6][7]

Troubleshooting Deprotection Issues:

ProblemPossible CauseRecommended Solution
Sluggish or Incomplete Reaction Insufficiently acidic conditions. Switch to a stronger Brønsted acid (e.g., from acetic acid to p-toluenesulfonic acid).
Steric hindrance around the THP ether. Increase the reaction temperature or use a stronger acid catalyst. For highly hindered substrates, a Lewis acid approach might be more effective.[8]
Poor solubility of the substrate. Choose a solvent system that ensures complete dissolution of the starting material. A mixture of THF and water is often effective.[3]
Substrate Decomposition The substrate is sensitive to strong acid. Use a milder acidic catalyst like pyridinium p-toluenesulfonate (PPTS), which has a lower acidity.[6] Acetic acid in a THF/water mixture is also a gentle option.[3]
The reaction is run for too long or at too high a temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.
Formation of byproducts from the dihydropyran. Polymerization of the dihydropyran byproduct can occur under strongly acidic conditions. Using milder conditions can mitigate this.[8]

Experimental Protocol: Mild Deprotection of an Acid-Sensitive THP Ether

  • Dissolve the THP-protected substrate (1.0 eq) in ethanol.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

  • Stir the reaction mixture at room temperature or gently warm to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of THP ring cleavage?

The cleavage of a THP ether is an acid-catalyzed hydrolysis of an acetal.[7][9] The mechanism proceeds as follows:

  • Protonation: The ether oxygen of the THP ring is protonated by an acid, making it a better leaving group.

  • Carbocation Formation: The C-O bond cleaves, releasing the alcohol and forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A nucleophile, typically water or an alcohol from the solvent, attacks the carbocation.

  • Deprotonation: The resulting intermediate is deprotonated to yield the hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.[10]

THP_Cleavage THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H+ Carbocation Resonance-Stabilized Carbocation + R-OH Protonated_Ether->Carbocation - R-OH Hemiacetal 2-Hydroxy-tetrahydropyran Carbocation->Hemiacetal + H2O, - H+ Hydroxy_Aldehyde 5-Hydroxypentanal Hemiacetal->Hydroxy_Aldehyde Tautomerization

Caption: Acid-catalyzed cleavage of a THP ether.

How do Brønsted and Lewis acids differ in their mechanism of THP cleavage?
  • Brønsted acids (e.g., HCl, H₂SO₄, TsOH) are proton donors.[11] They directly protonate the ether oxygen to initiate the cleavage mechanism as described above.[12]

  • Lewis acids (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂) are electron-pair acceptors.[11] They coordinate to the ether oxygen, which also activates the C-O bond for cleavage, leading to the formation of the oxocarbenium ion.[13] Lewis acid-catalyzed deprotection can sometimes be advantageous for substrates that are sensitive to protic acids.

Acid_Catalysis Start THP-Protected Alcohol Bronsted Brønsted Acid (e.g., TsOH) Start->Bronsted Lewis Lewis Acid (e.g., ZnCl2) Start->Lewis Protonation Protonation of Ether Oxygen Bronsted->Protonation Coordination Coordination to Ether Oxygen Lewis->Coordination Cleavage C-O Bond Cleavage Protonation->Cleavage Coordination->Cleavage Product Deprotected Alcohol Cleavage->Product

Caption: Comparison of Brønsted and Lewis acid catalysis.

When should I choose a THP group over other alcohol protecting groups like silyl ethers (e.g., TBS)?

The choice of protecting group is a critical strategic decision in multi-step synthesis.

FeatureTHP EthersSilyl Ethers (e.g., TBS)
Stability Stable to strong bases, organometallics, and hydrides.[2][3]Generally stable to bases and many nucleophiles, but can be cleaved by fluoride ions.[14]
Cleavage Conditions Mildly acidic conditions (e.g., PPTS, AcOH).[3][6]Fluoride sources (e.g., TBAF) or acidic conditions.
Orthogonality Orthogonal to base-labile (e.g., acetate) and fluoride-labile (e.g., silyl) groups.[8]Orthogonal to acid-labile (e.g., THP) and base-labile groups.
Drawbacks Introduces a new stereocenter, potentially complicating purification and NMR analysis.[2][6]Can be bulky, leading to steric hindrance.

Decision Workflow:

PG_Decision Start Need to protect an alcohol? Downstream_Chem Consider downstream reaction conditions Start->Downstream_Chem Acidic_Cond Acidic conditions? Downstream_Chem->Acidic_Cond Basic_Cond Basic/Nucleophilic conditions? Downstream_Chem->Basic_Cond Fluoride_Cond Fluoride source? Downstream_Chem->Fluoride_Cond Use_Silyl Use a Silyl Ether (e.g., TBS) Acidic_Cond->Use_Silyl Yes Use_THP Use a THP Ether Acidic_Cond->Use_THP No Basic_Cond->Use_Silyl Yes Basic_Cond->Use_THP Yes Fluoride_Cond->Use_THP Yes Avoid_Silyl Avoid Silyl Ethers Fluoride_Cond->Avoid_Silyl Yes Avoid_THP Avoid THP

Caption: Decision workflow for selecting a protecting group.

Can I selectively deprotect one THP group in the presence of another?

Selective deprotection of two identical protecting groups is challenging and generally relies on subtle differences in their steric or electronic environments. For instance, a THP ether on a primary alcohol may cleave slightly faster than one on a sterically hindered secondary alcohol. However, achieving high selectivity is often difficult. A more robust approach is to use an orthogonal protecting group strategy from the outset, where different alcohols are protected with groups that are cleaved under distinct conditions (e.g., THP and TBS).[8][15]

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]

  • Semantic Scholar. (n.d.). A mild and efficient method for selective deprotection of tetrahydropyranyl ethers to alcohols. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • Wikipedia. (n.d.). Protecting group. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

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  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • Albericio, F., & El-Faham, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • ResearchGate. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

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  • ResearchGate. (n.d.). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. [Link]

  • BYJU'S. (n.d.). Lewis Acid vs Bronsted Acid. [Link]

  • ResearchGate. (n.d.). Soft cleavage of THP protected estradiols mediated by TMSI. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Intramolecular Hydroalkoxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for intramolecular hydroalkoxylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to accelerate your research and achieve optimal results in the synthesis of valuable oxygen-containing heterocycles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction shows low to no yield. What are the potential catalyst-related causes and how can I address them?

A1: Low or no yield in intramolecular hydroalkoxylation can stem from several catalyst-centric issues. A systematic evaluation is key to pinpointing the root cause.

  • Insufficient Catalyst Activity: The chosen catalyst may simply not be active enough for your specific substrate under the applied conditions. Earth-abundant metal catalysts, for instance, have shown promise but their activity can be highly substrate-dependent[1].

    • Solution: Consider screening a panel of catalysts with varying electronic and steric properties. For example, while a simple gold(I) salt might be a good starting point, more complex systems with tailored ligands can offer significantly higher reactivity[2][3]. For unactivated alkenes, lanthanide triflates have proven to be efficient catalysts[4].

  • Catalyst Deactivation: Catalysts can lose activity over the course of the reaction through various mechanisms[5][6].

    • Poisoning: Impurities in your starting materials or solvent can act as catalyst poisons. Sulfur compounds, for example, are notorious for poisoning noble metal catalysts.

      • Solution: Ensure all reagents and solvents are of high purity. Passing solvents through a column of activated alumina can remove trace impurities.

    • Coking: In reactions involving hydrocarbons at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites[6][7].

      • Solution: Optimizing reaction temperature and time can minimize coke formation. In some cases, using a different solvent or adding a co-catalyst can mitigate this issue.

    • Sintering: At high temperatures, the active metal particles on a supported catalyst can agglomerate, reducing the active surface area[5].

      • Solution: Operate at the lowest effective temperature. If high temperatures are necessary, select a catalyst with a thermally stable support.

  • Inappropriate Catalyst-Substrate Matching: The electronic and steric properties of your substrate must be compatible with the chosen catalyst.

    • Solution: For electron-rich alkenes, a more electrophilic (less electron-donating ligand) catalyst might be required. Conversely, for electron-deficient alkenes, a more electron-rich catalyst could be beneficial. The regioselectivity of the reaction can also be influenced by the substrate, which may necessitate a different catalyst to achieve the desired outcome[8].

Q2: I am observing significant side product formation. How can the choice of catalyst help in improving selectivity?

A2: The formation of side products is a common challenge. Your choice of catalyst plays a pivotal role in directing the reaction towards the desired product.

  • Isomerization of the Double Bond: Some catalysts, particularly those prone to forming metal-hydride species, can catalyze the isomerization of the starting alkene to an unreactive internal isomer[9][10].

    • Solution: Selecting a catalyst less prone to β-hydride elimination can be effective. For instance, in some iridium-catalyzed systems, the choice of ligand is crucial to suppress isomerization[10]. Gold catalysts are often favored for their low propensity to cause isomerization.

  • Formation of Intermolecular Products: If the intramolecular reaction is slow, intermolecular side reactions can become competitive, leading to dimers or polymers[11].

    • Solution: A more active catalyst can accelerate the desired intramolecular cyclization, outcompeting the intermolecular pathway. Additionally, employing high-dilution conditions can favor the intramolecular reaction.

  • Hidden Brønsted Acid Catalysis: It's a well-documented phenomenon that some metal catalyst precursors, particularly those with triflate counterions (e.g., AgOTf), can generate strong Brønsted acids like triflic acid (TfOH) under certain conditions (e.g., heating in chlorinated solvents)[9][10]. This in-situ generated acid can then act as a non-selective catalyst, leading to a mixture of products.

    • Solution:

      • Run a Control Experiment: Perform the reaction with TfOH alone to see if it catalyzes the reaction.

      • Use a Non-Acid Generating Catalyst System: Opt for catalysts with non-coordinating anions that are less likely to generate acids, or use basic additives to quench any adventitious acid.

      • Solvent Choice: Avoid chlorinated solvents when using catalyst precursors like AgOTf, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection for intramolecular hydroalkoxylation.

What are the main classes of catalysts used for intramolecular hydroalkoxylation?

A wide variety of catalysts have been developed for this transformation, broadly categorized as:

  • Late Transition Metal Catalysts: This is the most extensive class, including complexes of:

    • Gold: Highly popular due to their strong π-Lewis acidity, which effectively activates C-C multiple bonds towards nucleophilic attack. They are often tolerant of various functional groups[2][3][12][13][14][15][16].

    • Palladium: Effective for certain substrates, particularly in aerobic oxidation systems[17][18].

    • Platinum, Rhodium, Iridium, Ruthenium: These have also been employed, often with specific ligand systems to control selectivity[9][10].

    • Copper: N-heterocyclic carbene (NHC) supported copper(I) complexes are effective for the hydroalkoxylation of alkynes[19].

  • Early Transition Metal and Lanthanide Catalysts: Lanthanide triflates, for example, are potent Lewis acids that can catalyze the cyclization of unactivated alkenols[4][20].

  • Earth-Abundant Metal Catalysts: Catalysts based on iron, cobalt, and nickel are gaining attention as more sustainable and economical alternatives[1][21].

  • Acid/Base Catalysis:

    • Brønsted Acids: Strong acids like triflic acid can catalyze the reaction, but often require harsh conditions and may lack selectivity[22][23].

    • Lewis Acids: Can activate the alkene for nucleophilic attack.

    • Intramolecular Acid-Base Catalysis: This concept is often exploited in enzyme catalysis and can be mimicked in small molecule systems[24][25].

  • Enzyme Catalysis: Biocatalysis offers a green and highly selective approach, with enzymes capable of performing intramolecular hydroalkoxylation with high enantioselectivity[26].

How do I choose the right ligand for my catalyst system?

The ligand is a critical component that modulates the steric and electronic properties of the metal center, thereby influencing reactivity and selectivity.

  • Electronic Effects:

    • Electron-donating ligands (e.g., bulky phosphines) increase the electron density on the metal center, which can be beneficial for certain mechanistic steps.

    • Electron-withdrawing ligands (e.g., those with fluoroalkyl groups) make the metal center more electrophilic, enhancing its ability to activate the C-C multiple bond. For gold-catalyzed reactions, N-heterocyclic carbene (NHC) ligands with varying electronic properties have been extensively studied[14].

  • Steric Effects: Bulky ligands can create a specific chiral pocket around the metal center, which is essential for enantioselective catalysis[2][21]. The bite angle of bidentate ligands is also a crucial parameter affecting catalyst geometry and reactivity[1].

  • Bifunctional Ligands: Modern ligand design incorporates secondary functionalities that can participate in the catalytic cycle. For instance, a basic group on the ligand can act as a proton shuttle, accelerating key steps in the reaction[27][28][29].

What is the role of the solvent in optimizing my reaction?

The solvent can have a profound impact on the reaction outcome and should not be overlooked[30][31].

  • Solubility: The catalyst and substrate must be soluble in the chosen solvent.

  • Coordinating vs. Non-coordinating:

    • Coordinating solvents (e.g., acetonitrile, THF) can compete with the substrate for binding to the metal center, potentially inhibiting the reaction.

    • Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred as they do not interfere with catalysis. Room temperature ionic liquids (RTILs) have been shown to enhance the Lewis acidity of lanthanide catalysts due to their non-coordinating nature[4].

  • Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

  • Hidden Catalysis: As mentioned earlier, some solvents (e.g., chlorinated solvents) can react with catalyst precursors to generate unintended catalytic species[9][10].

Data Presentation

Catalyst Performance in the Cyclization of 4-penten-1-ol
Catalyst SystemLigand/AdditiveSolventTemp (°C)Yield (%)Reference
Fe(OTf)₃p-TsOHDCE80High[1]
Co(salen)Chiral binaphthylNot specifiedRT70-97[1]
Ni(COD)₂Cy-PHOXToluene60>95[1]
Cu(I)IPrToluene80>98[19]
Yb(OTf)₃[BMIM][PF₆]RT>95[4]
Au(IPr)Cl/AgOTf-DCE25High[12][13]

This table is a representative summary and specific conditions may vary.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening
  • To an array of oven-dried reaction vials, add the desired catalyst (1-5 mol%).

  • In a separate flask, prepare a stock solution of the unsaturated alcohol substrate in the chosen anhydrous solvent (e.g., toluene, DCE).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate volume of the substrate stock solution to each reaction vial.

  • If required, add any co-catalyst or additive.

  • Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate.

  • Monitor the reactions at regular intervals by taking aliquots and analyzing them by GC-MS or ¹H NMR to determine conversion and selectivity.

Protocol 2: Control Experiment for Hidden Brønsted Acid Catalysis
  • In an oven-dried reaction vial, add the unsaturated alcohol substrate and the solvent (e.g., DCE).

  • Add a catalytic amount of triflic acid (TfOH, 1-5 mol%).

  • Stir the reaction at the same temperature used for the metal-catalyzed reaction.

  • Monitor the reaction for product formation. If the product is formed at a comparable rate to the metal-catalyzed reaction, hidden Brønsted acid catalysis is likely a significant contributor[9][10].

Visualizations

Catalyst Activation and Catalytic Cycle

Catalyst_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst - Ligand + Substrate/Solvent Alkene_Coordination Alkene_Coordination Active_Catalyst->Alkene_Coordination + Unsaturated Alcohol Nucleophilic_Attack Nucleophilic_Attack Alkene_Coordination->Nucleophilic_Attack Intramolecular O-H Attack Cyclized_Intermediate Cyclized_Intermediate Nucleophilic_Attack->Cyclized_Intermediate Protodeauration Protodeauration Cyclized_Intermediate->Protodeauration Protonolysis Protodeauration->Active_Catalyst + Product

Caption: Generalized catalytic cycle for intramolecular hydroalkoxylation.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start Problem Low Yield or Side Products? Start->Problem Check_Purity Check Reagent/Solvent Purity Problem->Check_Purity Yes Control_Experiment Run Brønsted Acid Control Experiment Problem->Control_Experiment Side Products Deactivation Catalyst Deactivation? Check_Purity->Deactivation Screen_Catalysts Screen Different Catalysts (Metal, Ligand) Optimize_Conditions Optimize Temp, Conc., Solvent Screen_Catalysts->Optimize_Conditions Success Reaction Optimized Optimize_Conditions->Success Control_Experiment->Screen_Catalysts Deactivation->Screen_Catalysts Yes Deactivation->Optimize_Conditions No

Caption: Decision tree for troubleshooting common issues.

References

  • Brown, T. J., Weber, D., Gagné, M. R., & Widenhoefer, R. A. (2012). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. PMC. [Link]

  • Toste, F. D., et al. (2014). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Catalysis. [Link]

  • Widenhoefer, R. A. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Scholars@Duke. [Link]

  • Tobisch, S. (2010). Mechanistic exploration of the intramolecular hydroalkoxylation of allenyl alcohols mediated by organolanthanide complexes: a DFT study. Chemistry. [Link]

  • Antoniotti, S., et al. (2021). Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. MDPI. [Link]

  • Toste, F. D., et al. (2021). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Chemical Reviews. [Link]

  • Toste, F. D., et al. (2021). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review. PMC. [Link]

  • Pearson. (n.d.). Intramolecular Acid-Base Catalysis Explained. Pearson. [Link]

  • Toste, F. D. (2011). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. SciSpace. [Link]

  • Nanda, S. K., & Mallik, R. (2021). Transition Metal‐Catalyzed Hydroalkoxylation of Alkynes: An Overview. Chemistry – A European Journal. [Link]

  • Nolan, S. P., et al. (2014). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes. ACS Catalysis. [Link]

  • Nanda, S. K., & Mallik, R. (2021). Transition Metal-Catalyzed Hydroalkoxylation of Alkynes: An Overview. PubMed. [Link]

  • Tiefenbacher, K., et al. (2014). Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure. Chemical Communications. [Link]

  • Engle, K. M., et al. (2022). Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis. PMC. [Link]

  • Sigman, M. S., et al. (2006). Palladium(II)-catalyzed aerobic hydroalkoxylation of styrenes containing a phenol. Journal of the American Chemical Society. [Link]

  • Tiefenbacher, K., et al. (2014). Intramolecular Hydroalkoxylation Catalyzed inside a Self- assembled Cavity of an Enzyme-like Host Structure. The Royal Society of Chemistry. [Link]

  • Zhang, J., et al. (2016). Bifunctional Ligand Enables Efficient Gold-Catalyzed Hydroalkenylation of Propargylic Alcohol. Semantic Scholar. [Link]

  • Gevorgyan, V., et al. (2019). Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines: Synthesis of Tetrahydroquinolines. ACS Omega. [Link]

  • Houk, K. N., & Tang, Y. (2017). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. PubMed. [Link]

  • YouTube. (2021). Catalyst deactivation. [Link]

  • Fedorov, V. D., et al. (2023). The Role of Alcohols in the Hexene-1 Hydroalkoxycarbonylation Reaction with Catalysts Based on Palladium Complexes. MDPI. [Link]

  • Schafer, L. L., et al. (2021). Direct, Catalytic α-Alkylation of N-Heterocycles by Hydroaminoalkylation: Substrate Effects for Regiodivergent Product Formation. UBC Chemistry. [Link]

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  • Zhang, J. (2015). A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes. PMC. [Link]

  • Marks, T. J., & Dzudza, A. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Chemistry Portal. [Link]

  • Al-Sabawi, M., et al. (2020). Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. IntechOpen. [Link]

  • Cundari, T. R., et al. (2011). Intramolecular Hydroalkoxylation and Hydroamination of Alkynes Catalyzed by Cu(I) Complexes Supported by N-Heterocyclic Carbene Ligands. Organometallics. [Link]

  • Zhang, J. (2020). Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis. NSF Public Access Repository. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Scheme 18 Intramolecular hydroalkoxylation of allenols catalysed by alkaline earth amides. ResearchGate. [Link]

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  • Bower, J. F., et al. (2020). Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. Chemical Science. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Tetrahydropyran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the tetrahydropyran (THP) ring is a widely utilized scaffold, valued for its stability and its ability to serve as a bioisosteric replacement for moieties like cyclohexane.[1] However, the strategic incorporation of fluorine into this and other scaffolds has become an indispensable tool for fine-tuning molecular properties to achieve desired pharmacokinetic and pharmacodynamic profiles.[2][3] This guide provides a comparative analysis of fluorinated and non-fluorinated tetrahydropyran analogs, offering field-proven insights and experimental frameworks to support rational drug design.

The Strategic Rationale for Fluorinating Tetrahydropyran Scaffolds

The decision to introduce fluorine into a THP ring is driven by the unique and powerful effects of this small, highly electronegative atom.[4] Unlike simple substitution, fluorination can profoundly alter a molecule's physicochemical and pharmacological characteristics. The primary motivations include:

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[5][6] Placing fluorine at a known site of oxidative metabolism can dramatically increase a compound's half-life and bioavailability.[6][7]

  • Modulating Physicochemical Properties: Fluorination can strategically alter lipophilicity (logP), acidity/basicity (pKa), and molecular conformation.[8][9] These changes directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhancing Binding Affinity: The introduction of fluorine can alter a molecule's electronics and create new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with a biological target, thereby increasing potency.[4]

Comparative Analysis of Physicochemical Properties

The introduction of fluorine to the THP ring induces predictable, yet context-dependent, changes in key physicochemical parameters.

Lipophilicity is a critical parameter governing a molecule's ability to cross biological membranes. While often assumed to universally increase lipophilicity, the effect of fluorine is more nuanced. A single fluorine atom can increase lipophilicity, but the specific fluorination pattern and molecular context are crucial.[10] For instance, gem-difluoro (CF2) and vicinal-difluoro (CHF-CHF) groups can have markedly different effects on a molecule's polarity and solubility.[10][11]

Table 1: Illustrative Comparison of LogP in Fluorinated vs. Non-Fluorinated Analogs

Compound PairNon-Fluorinated LogPFluorinated AnalogFluorinated LogPΔLogPRationale for Change
Phenyl Cyclohexane vs. Phenyl all-cis-Tetrafluorocyclohexane5.0Phenyl all-cis-Tetrafluorocyclohexane2.6-2.4Multiple fluorine atoms significantly increase polarity, dramatically reducing lipophilicity despite the increased molecular weight.[11]
Substituted Indole12.35 (t½ min)4-Fluoro-indazole analog--Fluorination pattern can decrease lipophilicity, impacting properties like metabolic stability.[5][10]
4-Substituted PiperidinesVariesMonofluorinated at C4VariesDependent on α-substituentThe impact of fluorination on LogP is heavily influenced by the electronic nature of neighboring functional groups.[12]

Note: Data is illustrative and sourced from studies on analogous cyclic systems to demonstrate principles applicable to THPs.

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby basic functional groups, such as amines.[4][12] This is a critical consideration in drug design.

  • Causality: By withdrawing electron density from a nitrogen atom within or attached to the THP ring, fluorine reduces the basicity of the lone pair of electrons, making the amine less likely to be protonated at physiological pH (7.4).

  • Practical Implications: A lower pKa can improve cell membrane permeability, as the neutral, uncharged form of a drug is more lipophilic and passes more readily through lipid bilayers.[9] This can lead to enhanced oral bioavailability. However, an excessive reduction in pKa might negatively impact aqueous solubility or disrupt essential ionic interactions at the target site.

Fluorination can exert significant control over the conformational preferences of the THP ring.[13] The chair conformation of the ring can be influenced by stereoelectronic effects, such as hyperconjugation and electrostatic interactions involving the C-F bond.[14][15]

  • Anomeric Effect: In substituted THPs, fluorine at the anomeric position (C2) can robustly influence the equilibrium between axial and equatorial conformers.[13] This is driven by complex hyperconjugative interactions between the lone pairs of the ring oxygen and the antibonding orbitals of the C-F and other C-substituent bonds.[13][15]

  • Design Implications: By locking the THP ring into a specific conformation, medicinal chemists can present the pharmacophoric elements of the molecule in an optimal orientation for binding to the target protein, potentially leading to a significant increase in potency and selectivity.[16]

Impact on Pharmacokinetics: Metabolic Stability

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[17][18]

Table 2: Comparative In Vitro Metabolic Stability Data

Compound PairIn Vitro SystemParameterNon-Fluorinated ValueFluorinated ValueFold ImprovementReference
Risperidone vs. 9-FluororisperidoneHuman P450 EnzymesMetabolic StabilityBaseline16x more stable16[7]
Celecoxib vs. 4'-FluorocelecoxibHuman P450 EnzymesMetabolic StabilityBaseline4x more stable4[7]
1,3,5-Triazine DerivativeHuman Liver Microsomes% Remaining (60 min)51%88%1.7[6]
  • Mechanism of Improvement: As previously mentioned, the high energy of the C-F bond makes it a poor substrate for CYP-mediated oxidation.[6] By replacing a metabolically labile C-H bond with a C-F bond, the primary route of metabolic clearance can be effectively blocked.[5][7] This leads to a lower intrinsic clearance (CLint) and a longer metabolic half-life (t½).

Experimental Protocols

To empower researchers to conduct their own comparative analyses, we provide the following validated protocols.

This method provides a rapid and reliable estimation of LogP values based on the compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.[19][20]

Objective: To determine the octanol-water partition coefficient (LogP) of test compounds.

Methodology:

  • System Preparation:

    • Use an HPLC system with a C18 column and a UV or DAD detector.[19]

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier like methanol or acetonitrile.[20] To better mimic the octanol-water system, a small percentage of octanol can be included in the mobile phase.[21][22]

  • Calibration:

    • Prepare stock solutions of a series of standard compounds with known LogP values spanning the expected range of your test compounds.

    • Inject each standard and record its retention time (t_R_).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log k' values. The relationship should be linear.[19]

  • Sample Analysis:

    • Prepare solutions of your fluorinated and non-fluorinated THP analogs in the mobile phase.

    • Inject each sample and record its retention time.

    • Calculate log k' for each test compound.

  • LogP Determination:

    • Using the linear regression equation from the calibration curve, calculate the LogP value for each of your test compounds from their respective log k' values.

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[23][24][25]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[24]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.[24][25]

    • Thaw pooled Human Liver Microsomes (HLMs) on ice immediately before use. Dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in the phosphate buffer.[23][26]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the NADPH-regenerating system at 37°C.

    • Add the test compound (fluorinated or non-fluorinated analog, typically at a final concentration of 1 µM) to the HLM suspension and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[23]

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard.[23]

    • The "0-minute" sample is crucial as it represents 100% of the initial compound concentration.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[5]

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[5]

Visualized Workflows and Concepts

To further clarify these critical processes, the following diagrams illustrate the experimental workflow and the mechanistic basis for improved stability.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) cluster_analysis Analysis Phase HLM Thaw & Dilute Human Liver Microsomes PreInc Pre-incubate HLMs and Test Compound HLM->PreInc NADPH_Sys Prepare NADPH Regenerating System Start Initiate Reaction: Add NADPH System NADPH_Sys->Start Test_Cmpd Prepare Test Compound (1 µM final conc.) Test_Cmpd->PreInc PreInc->Start Incubate Incubate with Shaking (Time points: 0, 5, 15, 30, 60 min) Start->Incubate Quench Quench Reaction: Add Acetonitrile + IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the In Vitro Microsomal Stability Assay.

G cluster_non Non-Fluorinated Analog (Metabolically Labile) cluster_flu Fluorinated Analog (Metabolically Stable) Parent_NonF Drug-C-H CYP CYP450 Enzyme Parent_NonF->CYP Susceptible C-H bond Metabolite Drug-C-OH (Metabolite) CYP->Metabolite Oxidation Clearance_High Rapid Clearance Metabolite->Clearance_High Parent_F Drug-C-F CYP2 CYP450 Enzyme Parent_F->CYP2 Strong C-F bond Clearance_Low Slow Clearance Parent_F->Clearance_Low No_Reaction Metabolism Blocked CYP2->No_Reaction

Caption: Mechanism of Metabolic Stabilization by Fluorination.

Conclusion and Strategic Outlook

The strategic fluorination of tetrahydropyran analogs is a powerful, multifaceted strategy in drug discovery.[2][8] It offers medicinal chemists a reliable method to enhance metabolic stability, modulate physicochemical properties like pKa and lipophilicity, and enforce bioactive conformations.[5][9][13] However, it is not a "magic bullet." The decision to fluorinate must be data-driven, considering the specific goals for property modulation and potential liabilities. The experimental protocols provided herein offer a robust framework for generating the comparative data needed to make these informed decisions, ultimately accelerating the development of safer and more effective therapeutics.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel synthetic amine compounds. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, emphasizing a self-validating system to ensure data integrity and accelerate your research. This document is structured to provide a logical workflow, from initial toxicity assessments to specific target engagement and off-target liability profiling.

Introduction: The Unique Challenge of Synthetic Amines

Synthetic amines are a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals due to their ability to form key interactions with biological targets.[1] However, the very physicochemical properties that make them effective—namely their basicity and charge at physiological pH—also predispose them to certain off-target effects and toxicities.[2][3] Therefore, a robust validation strategy is not merely about confirming desired activity but also about systematically de-risking the compound from the earliest stages. This guide will walk you through a multi-tiered approach to generate a comprehensive biological activity profile for your synthetic amine compounds.

Phase 1: Foundational Assessment - Cytotoxicity and General Cellular Health

Before investigating specific biological targets, it is crucial to establish the general cytotoxicity profile of your synthetic amine. This initial screen helps determine the appropriate concentration range for subsequent, more specific assays and flags compounds with overt toxicity. We will compare two widely used and complementary cytotoxicity assays: the MTT and the Neutral Red Uptake assays.

Comparative Cytotoxicity Assays

The choice of cytotoxicity assay should be informed by the potential mechanism of cell death. The MTT assay measures metabolic activity, which can be an early indicator of toxicity, while the Neutral Red Uptake assay assesses membrane integrity.[4][5] Running these in parallel provides a more complete picture of a compound's effect on cell health.

Assay Principle Endpoint Advantages Considerations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][6][7]Colorimetric measurement of formazan concentration, proportional to the number of metabolically active cells.High throughput, sensitive, and widely used.Can be affected by compounds that alter cellular metabolism without causing cell death.
Neutral Red Uptake (NRU) Assay Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[5][8][9]Colorimetric measurement of extracted dye, proportional to the number of cells with intact membranes.Inexpensive, robust, and less prone to interference from metabolic enhancers or inhibitors.[5]Less sensitive than some other viability assays.
Experimental Workflow: Cytotoxicity Screening

Below is a generalized workflow for assessing the cytotoxicity of a synthetic amine compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plates incubate1 Incubate for 24h (adhesion) start->incubate1 prep_compound Prepare serial dilutions of synthetic amine incubate1->prep_compound treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 assay_choice Assay Type incubate2->assay_choice mtt_assay Perform MTT Assay assay_choice->mtt_assay nru_assay Perform NRU Assay assay_choice->nru_assay read_plate Read absorbance on plate reader mtt_assay->read_plate nru_assay->read_plate calc_viability Calculate % viability vs. control read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: General workflow for cytotoxicity assessment.

Detailed Protocol: MTT Assay

This protocol is a standard starting point and should be optimized for your specific cell line.

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of your synthetic amine compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT to formazan crystals.[4][7]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Phase 2: Target Engagement and Functional Activity

Once you have established a non-toxic concentration range, the next step is to determine if your synthetic amine interacts with its intended biological target and elicits the desired functional response. The choice of assay here is entirely dependent on the nature of your target.

A. For G-Protein Coupled Receptor (GPCR) Targets

A significant number of amine-containing drugs target GPCRs.[11] A two-pronged approach involving a binding assay and a functional assay is recommended.

This assay directly measures the ability of your compound to displace a known radiolabeled ligand from the receptor, providing information on binding affinity (Ki).[12][13][14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (typically at its Kd value), and varying concentrations of your unlabeled synthetic amine compound.[15][16]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand via rapid filtration through a glass fiber filter.[12][15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of your synthetic amine to determine the IC50, from which the Ki value can be calculated.

For Gs or Gi-coupled GPCRs, a functional assay measuring the downstream second messenger cyclic AMP (cAMP) is a robust method to determine if your compound is an agonist or antagonist.[11][17][18]

camp_assay_logic cluster_gs Gs-Coupled Receptor cluster_gi Gi-Coupled Receptor gs_agonist Agonist Binding gs_activation Gs Activation gs_agonist->gs_activation ac_stimulation Adenylate Cyclase Stimulation gs_activation->ac_stimulation camp_increase [cAMP] ↑ ac_stimulation->camp_increase gi_agonist Agonist Binding gi_activation Gi Activation gi_agonist->gi_activation ac_inhibition Adenylate Cyclase Inhibition gi_activation->ac_inhibition camp_decrease [cAMP] ↓ ac_inhibition->camp_decrease

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a novel chemical entity (NCE) from discovery to a marketed drug is paved with data. The integrity and reliability of this data are paramount, forming the very foundation upon which decisions of safety and efficacy are built. As a Senior Application Scientist, I've witnessed firsthand how robust analytical data can accelerate a program, while inconsistent or unreliable data can lead to costly delays and regulatory hurdles. This guide is designed to provide an in-depth, technical comparison of cross-validation strategies for the analytical methods that underpin the development of NCEs. We will move beyond simply listing steps and delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Part 1: The Imperative of Cross-Validation for NCEs

Why Cross-Validation is Non-Negotiable

The validation of an analytical method establishes that it is suitable for its intended purpose. However, in the dynamic environment of drug development, it is often necessary to transfer methods between laboratories, use different analytical technologies, or have multiple sites contributing data to a single study. Cross-validation is the formal process of demonstrating that two or more analytical methods or the same method in different laboratories produce comparable results. This is not merely a procedural formality; it is a critical component of data governance and risk management.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) guidelines, place significant emphasis on the integrity and consistency of analytical data.[1][2][3][4][5][6][7][8][9][10] A failure to ensure the comparability of data across different sources can call into question the validity of an entire clinical trial or stability study.

When is Cross-Validation Required? A Decision Framework

The need for cross-validation arises in several common scenarios during the lifecycle of an NCE's development:

  • Inter-laboratory Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a contract research organization or a quality control lab), cross-validation is essential to ensure the receiving lab can perform the method with the same level of accuracy and precision.[11][12]

  • Comparison of Different Analytical Methods: If two different analytical methods are used to measure the same analyte within a study or across different studies, their results must be shown to be comparable.[13][14][15][16]

  • Changes to a Validated Method: Significant changes to a validated analytical method, such as using a new instrument with different characteristics or a change in a critical reagent, may necessitate a partial or full cross-validation to demonstrate that the changes have not impacted the method's performance.[10][13][17]

  • Use of Data from Multiple Sites: In multi-center clinical trials, where samples are analyzed at different laboratories, cross-validation is crucial to ensure that the data from all sites can be pooled and analyzed as a single, coherent dataset.[18][19]

To aid in the decision-making process, the following workflow can be utilized:

cross_validation_decision start Is there a change in the analytical testing scenario for the NCE? q1 Is the method being transferred to a new lab? start->q1 q2 Are different analytical methods being used for the same analyte? q1->q2 No perform_cv Perform Cross-Validation q1->perform_cv Yes q3 Has a validated method been significantly modified? q2->q3 No q2->perform_cv Yes q4 Are multiple labs generating data for the same study? q3->q4 No q3->perform_cv Yes q4->perform_cv Yes no_cv Cross-Validation Not Required (Justify and Document) q4->no_cv No

Caption: Decision workflow for determining the need for cross-validation.

Part 2: A Comparative Analysis of Cross-Validation Strategies for Key Analytical Techniques

The specific approach to cross-validation will depend on the analytical technique being employed. Below, we compare the strategies for three common analytical methods used in the characterization of NCEs.

Liquid Chromatography (HPLC/UPLC) Methods

2.1.1. The "Why": Causality in Chromatographic Cross-Validation

For HPLC and UPLC methods, which are workhorses for purity and stability testing of NCEs, the primary sources of variability often lie in the chromatographic system itself. The chemistry of the stationary phase (the column) can vary subtly between batches and manufacturers. The precise composition of the mobile phase, particularly the pH of aqueous components and the ratio of organic solvents, is critical for achieving consistent separation. Therefore, cross-validation protocols for these methods must be designed to challenge the robustness of the method to these potential sources of variation.

2.1.2. The "How": Experimental Protocol for HPLC/UPLC Cross-Validation

This protocol outlines a comparative testing approach, which is the most common strategy for HPLC/UPLC method transfer.

Objective: To demonstrate that a receiving laboratory can produce results that are equivalent to the transferring laboratory for the analysis of an NCE by a validated HPLC/UPLC method.

Materials:

  • A single, homogeneous batch of the NCE drug substance or product.

  • Reference standards for the NCE and any known impurities.

  • Quality control (QC) samples at a minimum of three concentrations (low, medium, high) spanning the expected range of the assay.

  • All necessary reagents, columns, and solvents as specified in the analytical method.

Procedure:

  • Protocol Agreement: Both laboratories must agree on a detailed cross-validation protocol that includes the experimental design, sample analysis plan, and pre-defined acceptance criteria.

  • Analyst Training: The analyst(s) at the receiving laboratory should be adequately trained on the method by the transferring laboratory.

  • System Suitability: Both laboratories must demonstrate that their HPLC/UPLC systems meet the system suitability requirements outlined in the analytical method before analyzing any samples. This typically includes parameters like retention time, peak asymmetry, resolution, and theoretical plates.

  • Sample Analysis:

    • The transferring laboratory analyzes the agreed-upon set of samples (e.g., 6 replicates of the NCE sample and 3 replicates of each QC level).

    • The receiving laboratory, blinded to the results of the transferring laboratory, analyzes the same set of samples.

  • Data Evaluation: The results from both laboratories are compared statistically.

2.1.3. Data Comparison Table: HPLC/UPLC Cross-Validation Acceptance Criteria

ParameterTypical Acceptance CriteriaRegulatory Guideline Reference
System Suitability Must be met by both laboratories as per the validated method.ICH Q2(R2)[3][8]
Assay Results (NCE) Mean results from both labs should not differ by more than a pre-defined percentage (e.g., ±2.0%). The %RSD of results within each lab should be ≤ 2.0%.Industry Best Practices
Impurity Quantification For impurities at or above the reporting threshold, the mean results should not differ by more than a pre-defined percentage (e.g., ±10.0%) or an absolute difference (e.g., ±0.05%).Industry Best Practices
QC Sample Recovery The mean recovery at each QC level should be within a pre-defined range (e.g., 98.0% to 102.0%) for both laboratories.Industry Best Practices
Mass Spectrometry (LC-MS/MS) Methods

2.2.1. The "Why": Unique Challenges in Bioanalytical LC-MS/MS Cross-Validation

LC-MS/MS methods are the gold standard for the quantification of NCEs and their metabolites in biological matrices (e.g., plasma, urine). The primary challenge in cross-validating these methods is the potential for variability in matrix effects.[20][21] Matrix effects, caused by endogenous components of the biological sample co-eluting with the analyte of interest, can lead to ionization suppression or enhancement, thereby affecting the accuracy and precision of the measurement. These effects can vary between different sources of matrix, different instruments, and even different analysts' sample preparation techniques.

2.2.2. The "How": Experimental Protocol for LC-MS/MS Cross-Validation

This protocol is designed for the cross-validation of a bioanalytical LC-MS/MS method between two laboratories.

Objective: To ensure that the two laboratories generate comparable data for the quantification of an NCE in a biological matrix.

Materials:

  • Blank biological matrix from the same species as the study samples.

  • Reference standards for the NCE and any metabolites of interest.

  • QC samples prepared in the biological matrix at a minimum of four concentration levels (LLOQ, low, medium, high).

  • Incurred study samples (if available).

Procedure:

  • Protocol and Acceptance Criteria: A detailed protocol with pre-defined acceptance criteria for accuracy and precision must be agreed upon by both laboratories.

  • Method Familiarization: The receiving lab should perform initial runs with calibration standards and QC samples to demonstrate proficiency with the method.

  • Cross-Validation Runs:

    • Both laboratories analyze the same set of QC samples (at least 6 replicates at each level).

    • If available, a set of incurred study samples (at least 20) should also be analyzed by both laboratories.

  • Data Analysis: The mean accuracy and precision for the QC samples are calculated for each laboratory and compared. The results from the incurred samples are also compared.

2.2.3. Data Comparison Table: LC-MS/MS Cross-Validation Acceptance Criteria

ParameterTypical Acceptance CriteriaRegulatory Guideline Reference
Accuracy (QC Samples) The mean concentration at each QC level should be within ±15% of the nominal value (±20% at the LLOQ) for both labs.[13]FDA Bioanalytical Method Validation Guidance[10]
Precision (QC Samples) The %CV at each QC level should not exceed 15% (20% at the LLOQ) for both labs.[13]FDA Bioanalytical Method Validation Guidance[10]
Incurred Sample Reanalysis At least 67% of the incurred samples should have a percent difference between the two labs of within ±20% of their mean.EMA Guideline on Bioanalytical Method Validation[22]
Matrix Effect While not a direct cross-validation parameter, both labs should have demonstrated control over matrix effects during their individual method validations.ICH M10 Bioanalytical Method Validation
Spectroscopic Methods (UV-Vis, Fluorescence)

2.3.1. The "Why": Simplicity and its Pitfalls in Spectroscopic Cross-Validation

While seemingly simpler than chromatographic or mass spectrometric methods, spectroscopic assays for NCEs are not without their cross-validation challenges. Instrument performance, particularly wavelength accuracy and photometric accuracy, can vary between spectrophotometers. The preparation of standards and samples, including the choice of solvent and the cleanliness of cuvettes, can also introduce variability.

2.3.2. The "How": Experimental Protocol for UV-Vis Assay Cross-Validation

Objective: To demonstrate the equivalency of a UV-Vis assay for an NCE between two laboratories.

Materials:

  • A single lot of the NCE reference standard.

  • QC samples at three concentrations.

  • Spectrophotometers in both laboratories qualified for wavelength and photometric accuracy.

Procedure:

  • Instrument Qualification: Both laboratories must verify the performance of their spectrophotometers using certified reference materials.

  • Shared Standards: Both laboratories should use the same lot of the NCE reference standard to prepare their calibration curves and QC samples.

  • Sample Analysis: Each laboratory analyzes the QC samples in replicate (e.g., n=6).

  • Data Comparison: The mean recovery and precision for the QC samples are compared between the two laboratories.

2.3.3. Data Comparison Table: UV-Vis Assay Cross-Validation Acceptance Criteria

ParameterTypical Acceptance CriteriaRegulatory Guideline Reference
Wavelength Accuracy Within ±1 nm of the expected maximum absorbance.USP <857>
Linearity (R²) ≥ 0.999 for the calibration curve in both labs.[23]ICH Q2(R2)[3][8]
Accuracy (QC Samples) Mean recovery within 98.0% to 102.0% for both labs.Industry Best Practices
Precision (QC Samples) %RSD ≤ 2.0% for both labs.Industry Best Practices

Part 3: Ensuring Scientific Integrity: A Self-Validating System

Protocol Design for Trustworthiness

A well-designed cross-validation study is a self-validating system. The key to this is the establishment of a robust protocol with pre-defined acceptance criteria before any experimental work begins.[19][23][24] This removes any ambiguity in the interpretation of the results and ensures that the assessment of method equivalency is objective. The use of common lots of reference standards and QC samples is also critical to minimize variability that is not related to the performance of the method in each laboratory.

Troubleshooting Common Cross-Validation Failures

Despite careful planning, cross-validation studies can sometimes fail to meet the pre-defined acceptance criteria. It is important to have a systematic approach to investigating these failures.

Common ProblemPotential Root Cause(s)Recommended Solution(s)
System Suitability Failure Instrument malfunction, incorrect mobile phase preparation, degraded column.Perform instrument maintenance, remake mobile phase, replace column.
Inconsistent Assay Results Analyst error, incorrect standard preparation, instrument variability.Review analyst training, reprepare standards, investigate instrument performance.
Discrepant Impurity Levels Differences in column selectivity, integration parameters, or detector response.Use the same column lot, harmonize integration parameters, verify detector linearity.
Poor Bioanalytical Accuracy/Precision Matrix effects, analyte instability in matrix, inconsistent sample preparation.Re-evaluate matrix effects, investigate analyte stability, review and retrain on sample preparation.
Troubleshooting Workflow for Failed Cross-Validation

troubleshooting_workflow start Cross-Validation Fails Acceptance Criteria check_ss Review System Suitability Data start->check_ss check_cal Review Calibration and QC Data check_ss->check_cal check_proc Review Analytical Procedure Execution check_cal->check_proc investigate_inst Investigate Instrument Performance check_proc->investigate_inst investigate_reagents Investigate Reagents and Standards investigate_inst->investigate_reagents investigate_analyst Review Analyst Training and Technique investigate_reagents->investigate_analyst root_cause_identified Root Cause Identified? investigate_analyst->root_cause_identified implement_capa Implement Corrective and Preventive Action (CAPA) root_cause_identified->implement_capa Yes escalate Escalate to Management/Technical Lead root_cause_identified->escalate No repeat_cv Repeat Cross-Validation implement_capa->repeat_cv

Caption: A systematic workflow for troubleshooting failed cross-validation studies.

Conclusion

The cross-validation of analytical data for novel chemical entities is a cornerstone of good scientific practice and a regulatory necessity. By understanding the "why" behind the experimental choices and implementing robust, detailed protocols, researchers can ensure the consistency and reliability of their data throughout the drug development lifecycle. The comparative analysis of strategies for different analytical techniques provided in this guide serves as a practical framework for designing and executing successful cross-validation studies. As analytical technologies continue to evolve, a commitment to the fundamental principles of data integrity and method comparability will remain essential for the successful translation of NCEs from the laboratory to the clinic. The adoption of modern approaches, such as Quality by Design (QbD), can further enhance the robustness of analytical methods and streamline the cross-validation process, ultimately contributing to the development of safe and effective medicines.[25]

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In Silico ADME Profiling of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Comparative Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a critical strategy for mitigating the high attrition rates of drug candidates.[1] A significant proportion of these failures can be attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Consequently, the early integration of ADME profiling is no longer a secondary consideration but a primary driver of successful lead optimization.[1][3]

In silico methodologies have emerged as indispensable tools in this paradigm, offering rapid, cost-effective, and high-throughput evaluation of a molecule's pharmacokinetic profile long before substantial resources are invested in synthesis and experimental testing.[1][3][4][5] These computational approaches leverage a vast array of models, from quantitative structure-activity relationships (QSAR) to sophisticated machine learning algorithms, to predict how a compound will behave within a biological system.[2][5]

This guide provides an in-depth comparative analysis of the predicted ADME properties of a novel chemical entity, (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine . We will explore its profile using two widely recognized, freely accessible prediction platforms: SwissADME and pkCSM . The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for interpreting and comparing in silico data, thereby enabling more informed decision-making in the early stages of drug discovery.

Molecular Profile of the Target Compound

Before delving into ADME predictions, it is essential to define the structural and fundamental physicochemical properties of the molecule .

  • Compound Name: this compound

  • Molecular Formula: C12H16FNO

  • Canonical SMILES: C1C(OCC1)(CN)C2=CC=CC=C2F[6]

  • Molecular Weight: 209.26 g/mol

  • Chemical Structure:

    
    
    

The structure features a tetrahydropyran ring, a fluorophenyl group, and a primary amine, all of which contribute to its overall ADME profile.

Comparative Analysis of In Silico Prediction Platforms

The accuracy and utility of in silico predictions are highly dependent on the underlying algorithms and the datasets used for model training.[4] Therefore, employing and comparing multiple tools is a crucial step for building confidence in the predicted profile.[4] For this analysis, we selected SwissADME and pkCSM due to their robust methodologies and widespread use in the scientific community.[7]

  • SwissADME: A free web tool that computes a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8][9][10] It is known for its user-friendly interface and visually intuitive outputs like the Bioavailability Radar.[10]

  • pkCSM: This platform uses graph-based signatures to develop predictive models for various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11][12][13][14] It provides quantitative predictions for a broad spectrum of pharmacokinetic endpoints.

The following sections present a head-to-head comparison of the ADME properties predicted by these two platforms for our target molecule.

Workflow for In Silico ADME Prediction

The general workflow for obtaining and analyzing in silico ADME data is a straightforward yet powerful process. It begins with the molecular structure, typically in SMILES format, which serves as the input for various predictive models. The output is a comprehensive profile of key pharmacokinetic parameters that require careful interpretation and comparison.

ADME_Workflow cluster_input Input Stage cluster_prediction Prediction Engines cluster_output Output & Analysis Molecule Molecule Structure (SMILES: C1C(OCC1)(CN)C2=CC=CC=C2F) SwissADME SwissADME Server Molecule->SwissADME Submit SMILES pkCSM pkCSM Server Molecule->pkCSM Submit SMILES Data Predicted ADME Parameters SwissADME->Data pkCSM->Data Comparison Comparative Analysis (Consensus & Discrepancy) Data->Comparison Aggregate Data Decision Go/No-Go Decision or Lead Optimization Strategy Comparison->Decision Interpret

Caption: General workflow for in silico ADME prediction and analysis.

Head-to-Head Data Comparison

The following table summarizes the key ADME parameters for this compound as predicted by SwissADME and pkCSM.

ADME Parameter Category SwissADME Prediction pkCSM Prediction Interpretation & Significance
Physicochemical Properties
Molecular WeightGeneral209.26 g/mol 209.26 g/mol Ideal for oral bioavailability (typically <500 g/mol ).
LogP (Lipophilicity)LipophilicityXLOGP3: 1.58LogP: 1.51Moderate lipophilicity suggests a good balance between solubility and permeability.
Water Solubility (LogS)Solubility-2.31 (Soluble)-2.18 (Soluble)High predicted water solubility is favorable for absorption and formulation.
TPSAPolarity47.59 Ų-Topological Polar Surface Area indicates good potential for cell membrane permeability.
Absorption
GI AbsorptionAbsorptionHigh93.5%Both models strongly predict high absorption from the gastrointestinal tract.
Caco-2 PermeabilityAbsorption-0.98 (log Papp in 10⁻⁶ cm/s)The predicted permeability is moderate, suggesting good passive diffusion.
P-gp SubstrateAbsorptionNoYesDiscrepancy: SwissADME predicts it is not a substrate of P-glycoprotein efflux pump, while pkCSM predicts it is. This is a critical point for further experimental validation, as efflux can limit bioavailability.
Distribution
Blood-Brain Barrier (BBB) PermeabilityDistributionYesLogBB: -0.15 (Permeable)Both models agree on the potential to cross the BBB, which is significant for CNS-targeting drugs.
CNS PermeabilityDistribution-LogPS: -1.33 (Permeable)pkCSM further supports CNS penetration.
Metabolism
CYP1A2 InhibitorMetabolismNoNoLow risk of drug-drug interactions via this major CYP enzyme.
CYP2C19 InhibitorMetabolismNoYesDiscrepancy: Potential for drug-drug interactions. pkCSM predicts inhibition, which warrants experimental investigation.
CYP2C9 InhibitorMetabolismYesYesConsensus: Both models predict inhibition, indicating a high likelihood of interactions with drugs metabolized by this enzyme (e.g., warfarin).
CYP2D6 InhibitorMetabolismYesNoDiscrepancy: Conflicting predictions require experimental clarification.
CYP3A4 InhibitorMetabolismNoNoLow risk of interactions with the most common drug-metabolizing enzyme.
Excretion
Total ClearanceExcretion-0.61 (log mL/min/kg)Provides an estimate of the rate of drug removal from the body.

Expert Interpretation and Strategic Insights

The in silico analysis provides a strong foundational profile for this compound, highlighting several promising characteristics alongside critical areas that demand further investigation.

Areas of Consensus and Favorable Properties:

  • Excellent Physicochemical Profile: The molecule adheres well to Lipinski's Rule of Five, with a low molecular weight, moderate lipophilicity (LogP ~1.5), and high predicted water solubility. This combination is often a hallmark of good "drug-likeness" and oral bioavailability.[10]

  • High Oral Absorption: Both platforms confidently predict high gastrointestinal absorption, a primary requirement for most orally administered drugs.

  • BBB Permeability: There is a consensus that the molecule is likely to penetrate the blood-brain barrier. This is a crucial feature for any potential CNS-active agent but could be an undesirable side effect for peripherally acting drugs.

  • CYP Interactions: Both models agree on the inhibition of CYP2C9, providing a clear, actionable insight for future drug-drug interaction studies.

Areas of Discrepancy and Potential Liabilities: The true value of using multiple predictors lies in identifying discrepancies, as these often point to the limits of the underlying models and highlight where experimental data is most needed.[4]

  • P-glycoprotein (P-gp) Substrate Status: This is a significant conflict. If the molecule is a P-gp substrate (as pkCSM predicts), its effective concentration in target tissues (like the brain) could be much lower than anticipated, and its oral bioavailability could be hampered.

  • CYP2C19 and CYP2D6 Inhibition: The conflicting predictions for these two important enzymes represent a moderate-to-high risk. Inhibition of these CYPs can lead to significant drug-drug interactions, and this uncertainty must be resolved experimentally.

ADME_Summary cluster_Favorable Favorable Predictions (High Consensus) cluster_Risk Potential Risks (Discrepancy/Consensus) GI_Absorp High GI Absorption BBB_Perm BBB Permeable Solubility Good Water Solubility Lipinski Lipinski Compliant Pgp P-gp Substrate? (Conflicting) CYP2C19 CYP2C19 Inhibitor? (Conflicting) CYP2D6 CYP2D6 Inhibitor? (Conflicting) CYP2C9 CYP2C9 Inhibitor (Consensus Risk) Molecule Target Molecule Molecule->GI_Absorp Molecule->BBB_Perm Molecule->Solubility Molecule->Lipinski Molecule->Pgp Molecule->CYP2C19 Molecule->CYP2D6 Molecule->CYP2C9

Caption: Summary of predicted ADME properties for the target molecule.

Proposed Experimental Validation Workflow

In silico predictions are hypotheses that must be tested.[15][16] The following is a proposed, tiered experimental workflow designed to validate the computational findings and resolve the identified discrepancies.

Tier 1: Foundational In Vitro Assays

  • Kinetic Solubility Assay:

    • Objective: To confirm the high aqueous solubility predicted by the models.

    • Methodology: A high-throughput assay using nephelometry or UV spectroscopy to measure the solubility of the compound in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Objective: To provide an initial, cell-free assessment of passive membrane permeability.

    • Methodology: The compound is added to a donor plate and its diffusion across an artificial lipid membrane to an acceptor plate is quantified, typically by LC-MS/MS. This provides a clean measure of passive permeability, corroborating the Caco-2 prediction.

  • CYP450 Inhibition Panel (Fluorometric):

    • Objective: To rapidly screen for inhibition of the five major CYP enzymes (1A2, 2C9, 2C19, 2D6, 3A4).

    • Methodology: Recombinant human CYP enzymes are incubated with the test compound and a fluorescent probe substrate. A decrease in the formation of the fluorescent metabolite indicates inhibition. This assay will directly address the conflicting predictions for CYP2C19 and CYP2D6 and confirm the predicted CYP2C9 inhibition.

Tier 2: Cell-Based and Advanced Assays

  • Caco-2 Bidirectional Permeability Assay:

    • Objective: To definitively determine intestinal permeability and identify whether the compound is a P-gp substrate.

    • Methodology: The compound is applied to either the apical (A) or basolateral (B) side of a Caco-2 cell monolayer. The rate of appearance on the opposite side is measured. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 is a strong indication of active efflux by transporters like P-gp. This is the gold-standard experiment to resolve the P-gp substrate discrepancy.

  • Metabolic Stability in Human Liver Microsomes (HLM):

    • Objective: To assess the compound's susceptibility to Phase I metabolism.

    • Methodology: The compound is incubated with HLMs and NADPH (a necessary cofactor for CYP enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

Validation_Funnel cluster_tier1 Tier 1: Foundational In Vitro cluster_tier2 Tier 2: Advanced In Vitro InSilico In Silico Predictions (SwissADME, pkCSM) Solubility Kinetic Solubility InSilico->Solubility Hypothesis Generation PAMPA PAMPA (Passive Permeability) InSilico->PAMPA Hypothesis Generation CYP_Screen CYP Inhibition Screen (Fluorometric) InSilico->CYP_Screen Hypothesis Generation Caco2 Caco-2 Bidirectional Assay (Permeability & Efflux) Solubility->Caco2 Confirm & Refine PAMPA->Caco2 Confirm & Refine CYP_Screen->Caco2 Confirm & Refine HLM HLM Stability (Metabolism) Caco2->HLM

Caption: Tiered experimental workflow for validating in silico ADME predictions.

Conclusion

The in silico ADME assessment of this compound reveals a compound with a promising pharmacokinetic foundation, particularly concerning its physicochemical properties and high predicted oral absorption. The consensus prediction for BBB permeability provides a clear strategic direction depending on the desired therapeutic target. However, the analysis also underscores the indispensable role of comparative modeling. The discrepancies identified in P-gp substrate liability and inhibition of key CYP450 enzymes (CYP2C19, CYP2D6) are critical, actionable findings. They transform the in silico data from a simple checklist into a strategic map, guiding the next phase of experimental validation and mitigating the risk of late-stage failure. By embracing this integrated computational and experimental approach, drug discovery teams can allocate resources more efficiently and advance compounds with a higher probability of clinical success.

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A Comparative Guide to Benchmarking the Cytotoxicity of Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity and small atomic size, can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] The carbon-fluorine bond is exceptionally strong, often used to block metabolic "soft spots" and prevent the formation of reactive metabolites.[3][4] However, this perceived stability is not absolute. Under certain physiological conditions, the C-F bond can be cleaved, leading to the release of fluoride ions or the formation of toxic metabolites like fluoroacetate, which can disrupt critical cellular processes such as the Krebs cycle.[3][4][5][6][7] This potential for bioactivation and subsequent toxicity necessitates a rigorous and multi-faceted approach to cytotoxicity benchmarking for any novel fluorinated compound.[3][5][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxic performance of novel fluorinated compounds. We will delve into a suite of robust in vitro assays, detailing not just the "how" but also the critical "why" behind experimental choices. Our focus is on generating a holistic cytotoxicity profile that is both reproducible and mechanistically informative.

Pillar I: Foundational Cytotoxicity Assessment - Is the Compound Toxic?

The initial step in benchmarking is to determine the concentration-dependent effect of the novel fluorinated compound on cell viability. This is typically achieved through assays that measure metabolic activity or cell membrane integrity. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a key metric derived from these assays.[9][10][11]

Metabolically active cells are considered viable. Assays that quantify metabolic activity are therefore powerful tools for assessing cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15][16] The dye is subsequently extracted and quantified. A decreased uptake of neutral red is indicative of cell death or alterations in the cell membrane.[14][17]

A compromised cell membrane is a hallmark of cytotoxicity. Assays that measure the leakage of intracellular components are direct indicators of cell damage.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytoplasmic enzyme present in all cells.[18] When the plasma membrane is damaged, LDH is released into the cell culture medium.[18][19][20] The LDH activity in the supernatant can be measured through a coupled enzymatic reaction, where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[19] The resulting NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of damaged cells.[19][21]

Pillar II: Mechanistic Insights - How Does the Compound Kill Cells?

Once the cytotoxic potential of a novel fluorinated compound is established, the next crucial step is to elucidate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis is a tightly regulated process involving a cascade of specific enzymes called caspases.

  • Caspase-3/7 Activation Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[22] Their activation is a reliable marker for cells undergoing apoptosis.[23] These assays utilize a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspases-3 and -7.[23][24] This cleavage releases a fluorophore or a luminescent molecule, and the resulting signal is proportional to the level of caspase-3/7 activity.[24][25]

Experimental Protocols & Data Interpretation
  • Cell Line Selection: Choose cell lines relevant to the intended therapeutic area of the novel compound. For general cytotoxicity screening, commonly used cell lines like HEK 293 (human embryonic kidney), NIH 3T3 (mouse embryonic fibroblast), CRL-7250 (human lung fibroblast), and HaCaT (human keratinocyte) can be utilized.[26]

  • Cell Seeding: Seed cells in 96-well plates at an optimal density to ensure logarithmic growth during the experiment.[27] Incubate for 24 hours to allow for cell attachment.[27]

  • Compound Preparation: Prepare a stock solution of the novel fluorinated compound and known controls (e.g., Doxorubicin, a well-characterized cytotoxic agent) in a suitable solvent like DMSO.[27][28]

  • Dosing: Perform serial dilutions of the compounds to create a range of concentrations. Treat the cells and include appropriate vehicle controls (solvent alone).[27]

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (0.5 mg/mL in serum-free medium) to each well.[12]

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the MTT solution.

  • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[27]

  • Measure the absorbance at 570 nm using a microplate reader.[27]

  • After the incubation period, carefully collect the cell culture supernatant.

  • Prepare the LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Add the supernatant to the reaction mixture in a new 96-well plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at a wavelength specific to the formazan product (e.g., 490 nm).[21]

  • After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • Calculating Percent Viability:

    • For MTT and Neutral Red assays: (Absorbance of treated cells / Absorbance of control cells) * 100

    • For LDH assay: 100 - (((Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100)

  • Determining IC50 Values: Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve. Use non-linear regression analysis to calculate the IC50 value.[9] A lower IC50 value indicates higher potency.[29]

  • Interpreting Mechanistic Data: An increase in caspase-3/7 activity that correlates with a decrease in cell viability suggests that the compound induces apoptosis.

Comparative Data Presentation

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Max. Caspase-3/7 Activation (Fold Change)
Novel Fluorinated Compound X HEK 293MTT4815.24.8
LDH4818.5N/A
HepG2MTT488.96.2
LDH4810.1N/A
Doxorubicin (Positive Control) HEK 293MTT480.88.1
LDH481.1N/A
HepG2MTT480.59.5
LDH480.7N/A
Non-Fluorinated Analog Y HEK 293MTT4845.71.5
LDH4852.3N/A
HepG2MTT4832.12.1
LDH4838.6N/A

This is a hypothetical dataset for illustrative purposes.

Visualizing Experimental Workflows and Pathways

Clear diagrams of experimental workflows and signaling pathways are essential for understanding the methodologies and the biological processes being investigated.

G cluster_0 Phase 1: Foundational Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding & Compound Treatment B Metabolic Activity Assays (MTT, Neutral Red) A->B C Membrane Integrity Assays (LDH Release) A->C D IC50 Determination B->D C->D E Apoptosis Induction D->E If cytotoxic F Caspase-3/7 Activation Assay E->F G Mechanism of Cell Death F->G

Caption: A two-phase workflow for comprehensive cytotoxicity benchmarking.

G A Novel Fluorinated Compound B Cellular Stress / DNA Damage A->B C Initiator Caspases (e.g., Caspase-9) B->C D Executioner Caspases (Caspase-3/7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Simplified schematic of the intrinsic apoptotic pathway.

Conclusion: A Holistic Approach to Safety Assessment

Benchmarking the cytotoxicity of novel fluorinated compounds requires a multi-pronged approach that goes beyond a simple IC50 value. By integrating assays that probe different aspects of cellular health—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a comprehensive and mechanistically informative safety profile. This rigorous evaluation is paramount to identifying promising drug candidates with an acceptable therapeutic window and minimizing the risk of unforeseen toxicity in later stages of drug development. The judicious application of the principles and protocols outlined in this guide will empower scientists to make data-driven decisions and advance the development of safer, more effective fluorinated medicines.

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A Senior Application Scientist's Guide to Comparative Docking of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance Against Therapeutic Targets Supported by Experimental Data

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry. As a bioisostere of cyclohexane, the THP moiety offers a unique combination of properties: its cyclic nature reduces the entropic penalty upon binding, while the embedded oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[1] This often leads to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, making THP derivatives attractive candidates in drug development programs targeting a wide array of diseases.[1][2]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel THP derivatives against established therapeutic targets. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision in the workflow. By comparing a hypothetical THP derivative against a known, clinically relevant inhibitor, we will demonstrate how to generate, interpret, and validate in silico data to guide lead optimization. For our case study, we will focus on Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling and a validated target for hematological malignancies and autoimmune diseases.[3][4][5]

Section 1: The Comparative Docking Workflow: A Validated Protocol

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor).[6][7] A successful docking study does not merely generate a score; it provides a structural hypothesis for how a ligand interacts with its target at an atomic level. A comparative approach, where a novel compound is docked alongside a known inhibitor (a "control"), is essential for contextualizing the results.

The Workflow: From Structure to Analysis

The entire process can be visualized as a systematic pipeline, where the quality of the output is directly dependent on the rigor of each preceding step.

G cluster_prep 1. Preparation Phase cluster_dock 2. Execution Phase cluster_analysis 3. Analysis & Validation p_prep Protein Preparation (e.g., BTK - PDB: 6O8I) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep_thp Ligand Preparation (Novel THP Derivative) docking Molecular Docking (e.g., AutoDock Vina) l_prep_thp->docking l_prep_ref Ligand Preparation (Reference Inhibitor) l_prep_ref->docking grid->docking analysis Pose & Score Analysis (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis (THP vs. Reference) analysis->comparison validation Experimental Validation (In Vitro Assays) comparison->validation Hypothesis for

Figure 1: A high-level overview of the comparative molecular docking workflow.

Detailed Experimental Protocol

The following protocol outlines the essential steps for a robust comparative docking study using UCSF Chimera for preparation and AutoDock Vina for the docking calculation, two widely used and freely available academic tools.[8][9]

1. Target Protein Preparation

  • Rationale: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (water, co-factors) and lacks hydrogen atoms, which are crucial for calculating interactions.[10][11][12]

  • Protocol:

    • Fetch the Structure: Open UCSF Chimera and fetch the PDB structure of human BTK. We will use PDB ID: 6O8I , which is a high-resolution crystal structure of BTK in complex with an inhibitor.[13]

    • Clean the Structure: Remove all water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest. This prevents interference during the docking process.[12][14]

    • Add Hydrogens: Use the "AddH" tool in Chimera to add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Ensure polar hydrogens are added to participate in hydrogen bonding.[15][16]

    • Assign Charges: Add partial charges (e.g., AMBER ff14SB) to all atoms. While Vina's scoring function does not explicitly use these charges in the same way as molecular dynamics, they are part of a standard preparation workflow.

    • Save the Prepared Receptor: Save the cleaned, protonated protein structure as a PDBQT file, the required input format for AutoDock Vina.

2. Ligand Preparation

  • Rationale: Ligands must be converted from their 2D representations to 3D structures with appropriate stereochemistry and protonation states. Energy minimization is performed to obtain a low-energy, stable conformation before docking.

  • Protocol:

    • Obtain Ligand Structures:

      • THP Derivative: Sketch your novel tetrahydropyran derivative in a chemical drawing program (e.g., ChemDraw) and save it as a MOL or SDF file.

      • Reference Ligand: Obtain the structure of a known BTK inhibitor. For this study, we will use Branebrutinib (BMS-986195) , the ligand co-crystallized in PDB ID 6O8I.[13]

    • Generate 3D Coordinates: Load the 2D structure into a program like UCSF Chimera. The software will generate a 3D conformation.

    • Add Hydrogens & Assign Charges: As with the protein, add hydrogens and assign partial charges (e.g., Gasteiger).

    • Energy Minimize: Perform a brief energy minimization to relieve any steric strain in the initial 3D conformation.

    • Define Rotatable Bonds: Use AutoDock Tools (part of MGLTools) to define the rotatable bonds in the ligand. This step is critical for allowing conformational flexibility during the docking simulation.[11]

    • Save the Prepared Ligands: Save each prepared ligand as a separate PDBQT file.

3. Docking Execution with AutoDock Vina

  • Rationale: The docking algorithm systematically samples different positions and conformations (poses) of the ligand within a defined search space (the "grid box") in the protein's binding site. It then uses a scoring function to estimate the binding affinity for each pose.

  • Protocol:

    • Define the Grid Box: In Chimera, with the prepared protein loaded, define the search space for docking. A common and effective strategy is to center the grid box on the position of the co-crystallized ligand (in this case, where Branebrutinib was in 6O8I). Ensure the box dimensions (e.g., 20x20x20 Å) are large enough to encompass the entire binding site and allow the ligand to rotate freely.[9][17]

    • Create the Configuration File: Prepare a simple text file (conf.txt) that specifies the input files and parameters for Vina.[18]

    • Run Vina: Execute the docking calculation from the command line: vina --config conf.txt --out output_poses.pdbqt --log output_log.txt.[19]

    • Repeat for Reference Ligand: Repeat the docking run for the reference ligand (Branebrutinib) using an identical grid box and parameters to ensure a fair comparison.

Section 2: Case Study: Comparative Docking Against Bruton's Tyrosine Kinase (BTK)

Following the protocol above, we performed a comparative docking study of a hypothetical THP-containing inhibitor ("THP-Inhibitor-1") and the known covalent inhibitor Branebrutinib against the ATP-binding site of BTK (PDB: 6O8I).

Quantitative Data Summary

The results of the docking simulations are summarized below. The binding affinity is a score calculated by Vina that estimates the free energy of binding; more negative values indicate a stronger predicted interaction.[20][21]

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
THP-Inhibitor-1 -9.2Met477 (Hinge), Ser538, THP Oxygen with Lys430Leu408, Val416, Leu528
Branebrutinib (Reference) -10.5Met477 (Hinge), Asp539Leu408, Val416, Phe540
Analysis of Results
  • Binding Affinity: The reference inhibitor, Branebrutinib, shows a more favorable binding affinity (-10.5 kcal/mol) compared to our hypothetical THP-Inhibitor-1 (-9.2 kcal/mol). This is expected, as Branebrutinib is a highly optimized, potent inhibitor.[13] However, a score of -9.2 kcal/mol suggests that THP-Inhibitor-1 has a strong predicted affinity and warrants further investigation.[22]

  • Interaction Analysis:

    • Conserved Hinge Interaction: Both compounds form a critical hydrogen bond with the "hinge" residue Met477. This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket.[3][23]

    • Role of the Tetrahydropyran Moiety: Crucially, the docking pose for THP-Inhibitor-1 reveals that the oxygen atom of the THP ring forms a hydrogen bond with the side chain of Lys430. This interaction is unique to the THP derivative and demonstrates the scaffold's ability to engage with the target in ways that a simple cyclohexane ring could not. This provides a clear, structure-based rationale for the inclusion of the THP moiety.

    • Hydrophobic Pockets: Both ligands effectively occupy the hydrophobic pockets defined by residues like Leu408 and Val416, indicating good shape complementarity with the active site.

Section 3: Scientific Integrity: Interpretation and Validation

In silico results are predictive, not definitive. Their true value lies in generating testable hypotheses that can guide subsequent experimental work.[24]

Beyond the Docking Score

It is a common pitfall to rely solely on the binding affinity score.[22] A researcher must always perform a visual inspection of the top-ranked docking poses.[25] The key is to assess the quality of the interactions. A pose with a slightly worse score but which forms chemically sensible and well-established interactions (like the hinge binding in a kinase) is often more credible than a pose with a marginally better score that is held in place by strained or unlikely contacts.

From Prediction to Validation

The docking results provide a clear hypothesis: "THP-Inhibitor-1 is predicted to inhibit BTK activity by binding to the ATP pocket, with its THP oxygen forming a key interaction with Lys430." This computational prediction must be validated through experimental means.

G comp_pred Computational Prediction (Molecular Docking) hypothesis Generate Structural Hypothesis comp_pred->hypothesis exp_val Experimental Validation hypothesis->exp_val biochem Biochemical Assay (e.g., IC50 Determination) exp_val->biochem structural Structural Biology (X-ray Crystallography) exp_val->structural sar Structure-Activity Relationship (SAR) biochem->sar structural->sar lead_op Lead Optimization sar->lead_op

Figure 2: The iterative cycle of computational prediction and experimental validation in drug discovery.

  • Biochemical Assays: The first step is to synthesize THP-Inhibitor-1 and test its activity in an in vitro enzymatic assay to determine its IC50 value against BTK.[26] This will confirm whether the predicted binding translates to functional inhibition.

  • Structure-Activity Relationship (SAR): Synthesize analogs. For example, an analog where the THP oxygen is replaced with a carbon (a cyclohexane ring) could be made. If the docking hypothesis is correct, this analog should show significantly reduced potency, thereby validating the importance of the hydrogen bond with Lys430.

  • Structural Biology: Ultimately, obtaining a co-crystal structure of the THP inhibitor bound to BTK would provide definitive proof of the binding mode and interactions predicted by the docking study.[27]

Conclusion

Comparative molecular docking is a powerful and cost-effective tool for prioritizing and understanding the molecular basis of action for novel compounds like tetrahydropyran derivatives. By rigorously comparing a new chemical entity against a well-characterized reference compound, researchers can contextualize binding affinity scores and, more importantly, develop clear, testable hypotheses about the specific atomic interactions driving ligand recognition. The case study against BTK demonstrates how the unique features of the THP scaffold—specifically its capacity for hydrogen bonding—can be rationalized through docking, providing a compelling justification for its use in inhibitor design. As with any computational method, docking is the beginning of an inquiry, not the end. Its predictions must be met with rigorous experimental validation to confidently advance a compound through the drug discovery pipeline.

References

  • Molecular modeling studies on series of Btk inhibitors using docking, structure-based 3D-QSAR and molecular dynamics simulation: a combined approach. Journal of Receptors and Signal Transduction. [Link]

  • Structure of BTK kinase domain with the second-generation inhibitor acalabrutinib. RCSB PDB. [Link]

  • Exploring the Binding Profiles of Natural Compounds and BTK Inhibitors: A Docking and Electrostatic Study. Opast Publishing Group. [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]

  • 6O8I: BTK In Complex With Inhibitor. RCSB PDB. [Link]

  • 7YC9: Co-crystal structure of BTK kinase domain with inhibitor. RCSB PDB. [Link]

  • Interpretation of Molecular docking results? ResearchGate. [Link]

  • Session 4: Introduction to in silico docking. EMBL-EBI. [Link]

  • Potential bruton tyrosine kinase (BTK) inhibitors determined by virtual screening, molecular docking, and molecular dynamics simulation studies. Pharma Conferences. [Link]

  • Preparing the protein and ligand for docking. University of St Andrews. [Link]

  • 5FBO: BTK-inhibitor co-structure. RCSB PDB. [Link]

  • 6S90: BTK in complex with an inhibitor. RCSB PDB. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Covalent docking-driven virtual screening of extensive small-molecule libraries against Bruton tyrosine kinase for the identification of highly selective and potent novel therapeutic candidates. Bahçeşehir University. [Link]

  • Molecular modeling studies on series of Btk inhibitors using docking, structure-based 3D-QSAR and molecular dynamics simulation: a combined approach. R Discovery. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual cyclooxygenase-2/5-lipoxygenase Inhibitor. PubMed. [Link]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. NIH National Center for Biotechnology Information. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. NIH National Center for Biotechnology Information. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. NIH National Center for Biotechnology Information. [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Publications. [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. NIH National Center for Biotechnology Information. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

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  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar. [Link]

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  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine. As a research chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this guide is built upon the foundational principles of chemical safety, hazard assessment based on structural analogs, and adherence to federal and local environmental regulations. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Identification and Characterization: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for this compound is not universally available. However, a robust hazard assessment can be constructed by analyzing its structural motifs and data from analogous compounds. The molecule comprises a primary amine, which typically imparts corrosive properties, and a fluorinated phenyl group, which suggests persistence and requires special consideration for destruction.[1][2][3]

Based on data from similar structures, such as (1-tetrahydro-2H-pyran-4-ylmethanamine), the following hazard profile should be assumed until specific data becomes available.[4][5]

Hazard Category Anticipated Classification & Rationale Primary Safety Concern
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)The primary amine group is basic and can cause severe chemical burns upon contact.
Serious Eye Damage Category 1 (Causes serious eye damage)Corrosive nature poses a high risk of irreversible eye damage or blindness.[5]
Acute Aquatic Toxicity Likely Toxic Fluorinated organic compounds can be persistent and harmful to aquatic life.
Environmental Persistence High The carbon-fluorine bond is exceptionally strong, making the compound resistant to natural degradation.[1][3]

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7] All manipulations should occur in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7]

Regulatory Framework: The Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the entity generating the chemical waste is legally responsible for its safe management from "cradle-to-grave."[8] This includes accurate hazardous waste determination, proper storage, and compliant disposal. The regulations for hazardous waste identification and management are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[9]

It is imperative to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local and state regulations, which may be more stringent than federal rules, and will have established procedures for hazardous waste pickup and disposal.

Pre-Disposal Procedures and Spill Management

Proper handling before final disposal is critical to maintaining a safe laboratory environment.

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for collecting all waste streams containing this compound. The container must be in good condition, have a secure screw-top cap, and be made of a material like High-Density Polyethylene (HDPE).

  • Avoid Mixing Waste: Do not mix this waste with other streams, particularly incompatible materials like strong oxidizing agents, strong acids, or acid chlorides.[4][5] Mixing incompatible waste can lead to violent reactions.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and accumulation start date.

Spill Management Protocol
  • Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[2][10]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by an alcohol rinse), collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department without delay.

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to managing the disposal process. This logical path ensures that safety and regulatory compliance are addressed at each stage.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Final Disposal A Waste Generation (e.g., residual material, contaminated labware) B Segregate Waste Stream (Dedicated, compatible container) A->B C Label Container Correctly ('Hazardous Waste', Chemical Name, Date) B->C D Consult Institutional EHS Department (Confirm local procedures and waste codes) C->D E Store Container in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Handler E->F G Waste Transported to a TSDF (Treatment, Storage, and Disposal Facility) F->G H Final Disposition (e.g., High-Temperature Incineration) G->H

Caption: Disposal Decision Workflow for this compound.

Recommended Final Disposal Technologies

The final treatment of this chemical waste will be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF). Based on its chemical structure, the following are the most appropriate and environmentally sound disposal methods.

High-Temperature Incineration

This is the preferred and most definitive disposal method for fluorinated organic compounds.[1][3]

  • Mechanism: The process utilizes extremely high temperatures (often >1,000°C) and sufficient residence times to break the strong carbon-fluorine and carbon-carbon bonds, mineralizing the organic compound into carbon dioxide, water, and hydrogen fluoride (HF).[1]

  • Causality: Incomplete destruction of fluorinated compounds can create smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion.[1] Therefore, the high temperature and controlled conditions of a hazardous waste incinerator are essential. The resulting acidic flue gases, such as HF, are then neutralized and removed by a scrubber system before release.

  • Regulatory Compliance: This method is compliant with current EPA guidelines for the destruction of many hazardous organic materials.[3]

Hazardous Waste Landfill

While an option under current regulations, landfilling is not the preferred method for persistent organic pollutants.

  • Mechanism: This involves placing the contained waste in a specially designed landfill with multiple liners and leachate collection systems to prevent environmental contamination.[3]

  • Limitations: This method only contains the chemical; it does not destroy it.[3] Given the persistence of fluorinated compounds, landfilling poses a long-term risk of eventual environmental release and is a less sustainable solution compared to destruction via incineration.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Chemical Recycling of Fluorochemicals | Circular Fluorine. CORDIS, European Commission. [Link]

  • Safety Data Sheet (General). Generic SDS information from a supplier. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

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Navigating the Safe Handling of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The novel compound (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine holds significant promise in the landscape of drug discovery and development. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring the well-being of our researchers and the integrity of our scientific endeavors. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by analyzing its structural components—a tetrahydropyran ring, an aminomethane group, and a fluorophenyl moiety—we can extrapolate a robust safety protocol based on well-documented hazards of similar compounds. The aminomethane functional group suggests potential corrosive properties and skin and respiratory irritation, while the fluorinated phenyl group necessitates special considerations for handling and disposal as a halogenated organic compound.[1][2]

Core Principles of Safe Handling

Before undertaking any procedure involving this compound, a comprehensive risk assessment is mandatory. This should consider the scale of the experiment, the physical form of the compound (solid or in solution), and the specific manipulations to be performed. All work with this compound, particularly when handling the neat material or preparing stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Emergency preparedness is a critical component of safe laboratory practice. Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use.[3] All individuals handling the compound must be familiar with the location of spill kits and the appropriate procedures for containment and cleanup of a spill involving a potentially corrosive and halogenated organic substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shieldChemical-resistant gloves (nitrile or neoprene)Full-length lab coatNIOSH-approved respirator with an organic vapor cartridge and particulate filter (N95 or higher)
Solution Preparation Chemical safety goggles and a face shieldChemical-resistant gloves (nitrile or neoprene)Full-length lab coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical safety gogglesChemical-resistant gloves (nitrile or neoprene)Full-length lab coatWork in a certified chemical fume hood
Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant gloves (nitrile or neoprene)Chemical-resistant apron over a full-length lab coatWork in a certified chemical fume hood

The Rationale Behind the Recommendations:

  • Eye and Face Protection: The potential for this compound to be a severe eye irritant, a characteristic of many aminomethanes, necessitates the use of chemical safety goggles at a minimum.[4][5] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when preparing solutions or during extractions.[4][6]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which could lead to irritation or burns.[3][7] Nitrile or neoprene gloves are generally recommended for handling organic amines. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[6] Proper glove removal technique is critical to avoid cross-contamination.

  • Body Protection: A full-length lab coat, buttoned completely, is the minimum requirement for body protection.[4][5] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Due to the potential for respiratory tract irritation, handling the solid form of this compound should always be done in a manner that minimizes dust generation.[4][7][8] The use of a NIOSH-approved respirator is a critical precaution when weighing or otherwise handling the powder outside of a contained system. For all other operations, working within a certified chemical fume hood is sufficient to control airborne exposure.[3]

Procedural Guidance: A Step-by-Step Approach to Safety

Donning PPE:

  • Lab Coat: Put on a clean, full-length lab coat and fasten all buttons.

  • Respirator (if required): Perform a positive and negative pressure seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

Operational Plan:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Handling:

    • When handling the solid, use a spatula and weigh it onto a tared weigh boat within the fume hood.

    • For solution preparation, slowly add the compound to the solvent to avoid splashing.

    • During reactions, ensure the apparatus is securely clamped and that any potential pressure buildup is safely vented.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and follow your institution's emergency procedures. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan:

As a fluorinated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[1]

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[1][2] Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[1]

  • Container Labeling: The waste container must be labeled with the full chemical name and a clear indication of the hazards (e.g., "Corrosive," "Halogenated Organic Waste").

  • Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[9] This high-temperature process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent and potentially toxic compounds into the environment.[9][10] Landfilling in a designated hazardous waste landfill or deep well injection may be other options depending on local regulations and the capabilities of your institution's waste management provider.[9] Under no circumstances should this compound or its waste be disposed of down the drain. [2]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Process start Start: Handling (4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-yl)methanamine fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood solid_handling Does the procedure involve handling the solid form? fume_hood->solid_handling Yes stop_work Stop Work! Work must be conducted in a fume hood. fume_hood->stop_work No splash_risk Is there a significant risk of splashing? solid_handling->splash_risk No add_respirator Add NIOSH-approved respirator solid_handling->add_respirator Yes ppe_base Required PPE: - Chemical safety goggles - Chemical-resistant gloves - Full-length lab coat splash_risk->ppe_base No add_faceshield Add Face Shield splash_risk->add_faceshield Yes add_faceshield->ppe_base add_respirator->splash_risk

Caption: PPE selection workflow for handling the target compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Benchchem. Safety and handling of fluorinated organic compounds. 1

  • AmericanBio. TRIS (HYDROXYMETHYL) AMINOMETHANE Safety Data Sheet. 4

  • Fisher Scientific. SAFETY DATA SHEET - 1-tetrahydro-2H-pyran-4-ylmethanamine. 3

  • BLD Pharmatech. SAFETY DATA SHEET - 2-(Allyloxy)tetrahydro-2H-pyran. 6

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. 10

  • Carl ROTH. Safety Data Sheet: Tris(hydroxymethyl)aminomethane. 8

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. 2

  • MCF Environmental Services. Guidelines for Disposing of PFAs. 9

  • MedchemExpress.com. Safety Data Sheet - 2-(3-Bromopropoxy)tetrahydro-2H-pyran. 7

  • Benchchem. Personal protective equipment for handling Tris-hydroxymethyl-methyl-ammonium. 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.